Product packaging for 2-Ethoxy-5-fluorouracil(Cat. No.:CAS No. 56177-80-1)

2-Ethoxy-5-fluorouracil

Número de catálogo: B193423
Número CAS: 56177-80-1
Peso molecular: 158.13 g/mol
Clave InChI: XREDGJFKPWBNRQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-Ethoxy-5-fluorouracil (CAS 56177-80-1) is an important organic compound with the molecular formula C6H7FN2O2 and a molecular weight of 158.13 g/mol . This white to tan powder or crystalline solid has a melting point of 180-184 °C and a density of approximately 1.4 g/cm³ . It is widely used as a key pharmaceutical intermediate in the synthesis of anticancer drugs . The compound is recognized as Fluorouracil EP Impurity F, making it a critical reference standard for analytical method development, validation (AMV), and Quality Control (QC) applications in Abbreviated New Drug Applications (ANDAs) and commercial production of Fluorouracil . As a derivative of 5-fluorouracil (5-FU), a widely used antimetabolite in chemotherapy, this compound is of significant research value for studying the mechanisms and resistance of fluoropyrimidine drugs . 5-FU itself exerts its anticancer effects primarily through the inhibition of thymidylate synthase (TS), which disrupts DNA synthesis, and through the incorporation of its metabolites into RNA and DNA, leading to cell death . Our product is supplied with a detailed Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS). Specifications include an assay purity of ≥98.0% (by HPLC), moisture content ≤0.50%, residue on ignition ≤0.50%, total impurities ≤2.00%, and heavy metals ≤20 ppm . For safety, note that this compound is an irritant (Hazard Code Xi) and requires personal protective equipment including gloves and eyewear . This product is intended for research purposes only and is not for human, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7FN2O2 B193423 2-Ethoxy-5-fluorouracil CAS No. 56177-80-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-ethoxy-5-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREDGJFKPWBNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057776
Record name 2-Ethoxy-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56177-80-1
Record name 2-Ethoxy-5-fluoro-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56177-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-fluorouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056177801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-5-fluoro-1H-pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHOXY-5-FLUOROURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FS54053U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2-Ethoxy-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 2-Ethoxy-5-fluorouracil is not extensively available in publicly accessible literature. This guide provides a detailed analysis of the well-established mechanism of its parent compound, 5-fluorouracil (5-FU), and posits a scientifically-grounded hypothesis on the potential role of the 2-ethoxy modification.

Introduction: The Clinical Significance of 5-Fluorouracil and its Analogs

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for several decades, widely employed in the treatment of solid tumors, including colorectal, breast, gastric, and pancreatic cancers.[1] It functions as an antimetabolite, interfering with DNA and RNA synthesis to induce cytotoxicity in rapidly proliferating cancer cells.[1] However, its clinical utility can be limited by a short plasma half-life, non-specific toxicity, and the development of drug resistance.[2] This has spurred the development of numerous 5-FU derivatives and prodrugs aimed at improving its therapeutic index, bioavailability, and tumor-specific targeting.[2][3] this compound is one such analog, and understanding its mechanism of action is critical for its potential development and clinical application.

The Core Mechanism of Action: Insights from 5-Fluorouracil

The cytotoxic effects of 5-FU are mediated through its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[4][5]

Inhibition of Thymidylate Synthase (TS)

The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS) by its active metabolite, FdUMP.[1] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[6] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), effectively blocking the enzyme's active site.[1] The depletion of the dTMP pool leads to an imbalance of deoxynucleotides, ultimately causing "thymineless death" in rapidly dividing cancer cells.[1]

Incorporation into RNA and DNA

The other active metabolites of 5-FU, FUTP and FdUTP, exert their cytotoxic effects through incorporation into RNA and DNA, respectively.

  • RNA Disruption: FUTP is incorporated into various RNA species in place of uridine triphosphate (UTP), leading to disruptions in RNA processing, maturation, and function.[4] Recent studies have highlighted that this interference with ribosomal RNA (rRNA) synthesis is a significant contributor to 5-FU's cytotoxicity in gastrointestinal cancers.[7]

  • DNA Damage: FdUTP can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP).[4] This incorporation can lead to DNA fragmentation and instability, further contributing to cell death.[5]

The metabolic activation of 5-FU is a complex process involving several enzymes.[4][8]

Caption: Metabolic activation pathway of 5-Fluorouracil (5-FU).

Quantitative Data for 5-Fluorouracil

The cytotoxic activity of 5-FU varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Cell LineCancer TypeIC50 (µM) of 5-FU
K562LeukemiaData varies
B16MelanomaData varies
CHOChinese Hamster OvaryData varies
A549Non-small cell lung cancerData varies
OVCAR-3Ovarian cancerData varies
SGC7901Gastric cancerData varies
MCF-7Breast cancerData varies
HepG2Liver cancerData varies

Note: Specific IC50 values for 5-FU are highly dependent on the experimental conditions (e.g., exposure time, cell density) and are therefore presented as variable. Researchers should consult specific literature for detailed values.[3][6]

Experimental Protocols for Elucidating the Mechanism of Action

Several key experiments are employed to investigate the mechanism of action of fluoropyrimidines like 5-FU.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.[9][10][11]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

  • Methodology:

    • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[12]

    • Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).[12]

    • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan formation.[9][12]

    • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).[10][12]

    • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12] The IC50 value is then calculated.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with This compound A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Solubilize Formazan Crystals D->E F Read Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: General workflow for an MTT cell viability assay.
Thymidylate Synthase (TS) Inhibition Assay

This assay directly measures the effect of a compound on the enzymatic activity of TS.

  • Principle: The activity of TS can be determined by measuring the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP.[13][14]

  • Methodology:

    • Cell Lysate Preparation: A protein extract is prepared from cancer cells.

    • Reaction Mixture: The cell lysate is incubated with a reaction mixture containing [5-³H]dUMP and the cofactor 5,10-methylenetetrahydrofolate.

    • Inhibitor Addition: The test compound is added to the reaction mixture.

    • Tritium Measurement: The amount of tritiated water produced is quantified using a scintillation counter. A decrease in tritium release in the presence of the test compound indicates TS inhibition.[14]

The Potential Role of the 2-Ethoxy Modification

While specific data for this compound is scarce, we can hypothesize its role based on established principles of medicinal chemistry and prodrug design. The addition of an ethoxy group at the 2-position of the uracil ring could potentially influence the compound in several ways:

  • Prodrug Strategy: The 2-ethoxy group may render the molecule inactive in its initial form, requiring enzymatic or chemical conversion to 5-FU within the body. This is a common strategy to improve the pharmacokinetic properties of a drug.[3]

  • Altered Bioavailability and Distribution: The ethoxy group increases the lipophilicity of the molecule compared to 5-FU. This could potentially enhance its absorption after oral administration and alter its distribution in the body, possibly leading to increased accumulation in tumor tissues.

  • Modified Metabolic Activation: The conversion of this compound to 5-FU would be a critical step for its cytotoxic activity. This conversion could be mediated by enzymes that are more prevalent in tumor cells, leading to tumor-selective activation. For example, some 5-FU prodrugs are activated by enzymes like cytochrome P450.[15]

  • Stability: The 2-ethoxy modification might protect the 5-fluorouracil core from rapid degradation in the bloodstream, thereby prolonging its half-life and therapeutic window.

Prodrug_Hypothesis Prodrug This compound (Inactive Prodrug) Activation Metabolic Activation (e.g., Enzymatic Cleavage) Prodrug->Activation FU 5-Fluorouracil (Active Drug) Activation->FU Cytotoxicity Cytotoxic Effects (TS Inhibition, RNA/DNA Damage) FU->Cytotoxicity

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethoxy-5-fluorouracil, a derivative of the widely used antineoplastic agent 5-fluorouracil. The document details its structural characteristics, known and predicted physicochemical parameters, and outlines relevant experimental protocols for its synthesis and characterization. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development, offering foundational data and methodologies to facilitate further investigation and application of this compound.

Introduction

This compound is a pyrimidine derivative, structurally related to the anti-cancer drug 5-fluorouracil (5-FU). As a modification of 5-FU, it holds potential as a prodrug or an analog with altered pharmacokinetic and pharmacodynamic properties. Understanding the physicochemical characteristics of this compound is fundamental to predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential as a therapeutic agent. This guide summarizes the available data and provides standardized methodologies for its further study.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its biological activity and formulation feasibility. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
IUPAC Name 2-ethoxy-5-fluoro-1H-pyrimidin-4-one-
Synonyms 2-Ethoxy-5-fluoropyrimidin-4(1H)-one, Fluorouracil Related Compound F-
CAS Number 56177-80-1[1]
Molecular Formula C₆H₇FN₂O₂-
Molecular Weight 158.13 g/mol -
Melting Point 180-184 °C (literature)[1]
Boiling Point Not available (predicted for 2-Methoxy-5-fluorouracil: 225.1 °C)-
pKa Not available-
LogP 0.14-
Solubility Data not available. The parent compound, 5-fluorouracil, is sparingly soluble in water and ethanol.[2][3]-

Experimental Protocols

Detailed experimental protocols are essential for the replication of results and the standardized assessment of chemical compounds. The following sections outline methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

General Protocol for the Synthesis of 2-Alkoxy-5-fluoropyrimidines:

  • Chlorination of 5-Fluorouracil: 5-fluorouracil is reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to yield 2,4-dichloro-5-fluoropyrimidine.[4] The reaction is typically carried out at elevated temperatures.

  • Alkoxylation: The resulting 2,4-dichloro-5-fluoropyrimidine is then reacted with a sodium alkoxide, in this case, sodium ethoxide (NaOEt), in an appropriate solvent like ethanol. This reaction proceeds via nucleophilic substitution, where the ethoxy group displaces one of the chlorine atoms, preferentially at the 2-position, to yield 2-ethoxy-4-chloro-5-fluoropyrimidine.

  • Hydrolysis: The remaining chlorine atom at the 4-position is subsequently hydrolyzed to a hydroxyl group to form the uracil ring. This can be achieved by heating with aqueous acid or base.

  • Purification: The final product, this compound, is then purified using standard techniques such as recrystallization or column chromatography.

Note: This is a generalized protocol and specific reaction conditions such as temperature, reaction time, and stoichiometry of reagents would need to be optimized for the synthesis of this compound.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Determination of Boiling Point

As this compound is a solid at room temperature, its boiling point is expected to be significantly higher and may be accompanied by decomposition. If a stable liquid phase can be achieved, the boiling point can be determined.

Methodology (Thiele Tube Method):

  • A small amount of the substance is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end below the surface of the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • The heat is then removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa

The pKa value indicates the acidity or basicity of a compound and is vital for understanding its ionization state at different pH values.

Methodology (UV-Vis Spectrophotometry):

  • A series of buffer solutions with a range of known pH values are prepared.

  • A stock solution of this compound is prepared in a suitable solvent.

  • Aliquots of the stock solution are added to each buffer solution to a constant final concentration.

  • The UV-Vis spectrum of each solution is recorded.

  • The absorbance at a wavelength where the ionized and un-ionized forms of the compound have different molar absorptivities is plotted against the pH.

  • The pKa is determined from the inflection point of the resulting sigmoidal curve.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.

Methodology (Shake-Flask Method):

  • A solution of this compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The two phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the logarithm of the partition coefficient.

Mechanism of Action (Inferred from 5-Fluorouracil)

As a derivative of 5-fluorouracil, this compound is expected to exert its biological effects through similar mechanisms following metabolic activation. The primary mechanism of action of 5-FU involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and repair.

The diagram below illustrates the generally accepted metabolic activation and mechanism of action of 5-fluorouracil. It is hypothesized that this compound would be metabolized to 5-fluorouracil to exert its cytotoxic effects.

Caption: Inferred metabolic activation and mechanism of action of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.

Synthesis_Workflow start Start: 5-Fluorouracil chlorination Chlorination (e.g., POCl₃) start->chlorination intermediate1 2,4-Dichloro-5-fluoropyrimidine chlorination->intermediate1 alkoxylation Alkoxylation (Sodium Ethoxide) intermediate1->alkoxylation intermediate2 2-Ethoxy-4-chloro-5-fluoropyrimidine alkoxylation->intermediate2 hydrolysis Hydrolysis intermediate2->hydrolysis crude_product Crude this compound hydrolysis->crude_product purification Purification (Recrystallization/ Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: General synthetic workflow for this compound.

Characterization_Workflow sample Pure this compound mp Melting Point Determination sample->mp bp Boiling Point Determination sample->bp pka pKa Determination (UV-Vis) sample->pka logp LogP Determination (Shake-Flask) sample->logp solubility Solubility Assessment sample->solubility data_analysis Data Analysis & Property Summary mp->data_analysis bp->data_analysis pka->data_analysis logp->data_analysis solubility->data_analysis

Caption: Workflow for physicochemical characterization.

Conclusion

This technical guide has compiled the available physicochemical data for this compound and provided generalized experimental protocols for its synthesis and characterization. While key data points such as a definitive boiling point, pKa, and detailed solubility profile are yet to be experimentally determined, the information presented herein serves as a foundational resource for researchers. The inferred mechanism of action, based on its parent compound 5-fluorouracil, suggests its potential as an anticancer agent. Further empirical studies are warranted to fully elucidate the physicochemical properties and biological activity of this compound, which will be crucial for its potential development as a therapeutic candidate.

References

Spectral Analysis of 2-Ethoxy-5-fluorouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 2-Ethoxy-5-fluorouracil, a derivative of the widely used antineoplastic agent 5-fluorouracil. Due to the limited availability of public spectral data for this specific compound, this guide presents expected spectral characteristics based on the analysis of closely related compounds, namely 5-fluorouracil and 2-methoxy-5-fluorouracil. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to facilitate the acquisition and interpretation of spectral data for this and similar molecules.

Data Presentation

The following tables summarize the anticipated quantitative data for the spectral analysis of this compound. These values are estimations based on the known spectral data of analogous compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.8br s1HN3-H
~8.0d1HH6
~4.3q2H-O-CH₂-CH₃
~1.3t3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~160C2
~157 (d)C4
~140 (d)C5
~125 (d)C6
~65-O-CH₂-CH₃
~14-O-CH₂-CH₃

Note: 'd' indicates a doublet due to coupling with ¹⁹F.

Table 3: Predicted ¹⁹F NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicity
~ -165s

Note: Chemical shift is relative to CFCl₃.

Table 4: Predicted Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumN-H stretching
2980-2850MediumC-H stretching (aliphatic)
~1720StrongC=O stretching (C4)
~1660StrongC=O stretching (C2) / C=C stretching
~1250StrongC-F stretching
~1100StrongC-O stretching (ethoxy)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
158[M]⁺ (Molecular Ion)
130[M - C₂H₄]⁺
113[M - OCH₂CH₃]⁺
85[M - C₂H₄ - HNCO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2 seconds, relaxation delay of 5 seconds, and 16 scans.

    • Reference the spectrum to the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

    • Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical parameters: spectral width of 200 ppm, acquisition time of 1 second, relaxation delay of 5 seconds, and 64 scans.

    • Use an external reference standard such as trifluoroacetic acid (TFA) or an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range of m/z 40-300.

    • The ion source temperature is typically maintained at 200-250 °C.

Mandatory Visualizations

The following diagrams illustrate the workflow for the spectral analysis of this compound.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (Dissolve in DMSO-d6) NMR_Acquisition Data Acquisition (1H, 13C, 19F NMR) NMR_Sample_Prep->NMR_Acquisition NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling) NMR_Acquisition->NMR_Analysis End Structural Elucidation NMR_Analysis->End IR_Sample_Prep Sample Preparation (KBr Pellet) IR_Acquisition Data Acquisition (FTIR) IR_Sample_Prep->IR_Acquisition IR_Analysis Spectral Analysis (Functional Groups) IR_Acquisition->IR_Analysis IR_Analysis->End MS_Sample_Prep Sample Preparation (Dissolve in Solvent) MS_Acquisition Data Acquisition (EI-MS) MS_Sample_Prep->MS_Acquisition MS_Analysis Spectral Analysis (Molecular Weight, Fragmentation) MS_Acquisition->MS_Analysis MS_Analysis->End Start This compound Sample

Caption: Experimental workflow for the comprehensive spectral analysis.

Logical_Relationship cluster_Spectra Spectroscopic Data cluster_Info Derived Information Compound This compound NMR NMR (1H, 13C, 19F) Compound->NMR IR IR Compound->IR MS MS Compound->MS Connectivity Proton & Carbon Environment (Connectivity) NMR->Connectivity Functional_Groups Functional Groups (C=O, N-H, C-F, C-O) IR->Functional_Groups Molecular_Formula Molecular Weight & Elemental Composition MS->Molecular_Formula Structure Final Structure Confirmation Connectivity->Structure Functional_Groups->Structure Molecular_Formula->Structure

Caption: Logical relationship of spectral data to structural information.

In-Depth Technical Guide on the Biological Activity of 2-Ethoxy-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific experimental data on the biological activity of 2-Ethoxy-5-fluorouracil. This guide is constructed based on the well-established biological activities of its parent compound, 5-fluorouracil (5-FU), and data from closely related 2-alkoxy-5-fluorouracil derivatives. The information presented herein serves as a foundational resource for researchers and drug development professionals, with the explicit understanding that direct experimental validation of this compound is required.

Introduction

This compound is a synthetic derivative of the widely used chemotherapeutic agent 5-fluorouracil. As a member of the fluoropyrimidine class of compounds, its biological activity is anticipated to be similar to that of 5-FU, acting as an antimetabolite to disrupt DNA and RNA synthesis in rapidly dividing cells. The addition of an ethoxy group at the 2-position of the pyrimidine ring may influence its solubility, membrane permeability, and metabolic activation, potentially altering its pharmacokinetic and pharmacodynamic properties compared to 5-FU. This document provides a comprehensive overview of the presumed mechanism of action, relevant signaling pathways, and exemplary experimental data and protocols for the evaluation of compounds like this compound.

Presumed Mechanism of Action and Signaling Pathways

The cytotoxic effects of this compound are likely mediated through its intracellular conversion to active metabolites that interfere with nucleic acid synthesis.[1] This mechanism is analogous to that of 5-fluorouracil.[1][2] The primary target is thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1]

Upon entering the cell, this compound is expected to be metabolized to fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1]

  • Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of dTMP from deoxyuridine monophosphate (dUMP).[1] The resulting depletion of dTMP leads to an imbalance of deoxynucleotide triphosphates and inhibits DNA synthesis and repair, ultimately inducing apoptosis in rapidly proliferating cancer cells.[2][3]

  • Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP can be incorporated into RNA.[1] The incorporation of these fluorinated nucleotides disrupts the structure and function of DNA and RNA, contributing to the compound's cytotoxicity.[2]

The genotoxic stress induced by these mechanisms can activate various signaling pathways, including the p53-dependent apoptotic pathway.[1][3]

5-Fluorouracil Metabolic and Signaling Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanism of Action cluster_2 DNA Synthesis Inhibition cluster_3 Nucleic Acid Disruption cluster_4 Cellular Response 2-Ethoxy-5-FU 2-Ethoxy-5-FU Metabolites Metabolites 2-Ethoxy-5-FU->Metabolites Intracellular Enzymes FdUMP FdUMP Metabolites->FdUMP Activation FdUTP FdUTP Metabolites->FdUTP Activation FUTP FUTP Metabolites->FUTP Activation TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition Forms ternary complex with 5,10-CH2-THF DNA_Damage DNA Damage FdUTP->DNA_Damage Incorporation into DNA RNA_Dysfunction RNA Dysfunction FUTP->RNA_Dysfunction Incorporation into RNA dTMP_Depletion dTMP Depletion TS_Inhibition->dTMP_Depletion Blocks dUMP to dTMP DNA_Synthesis_Inhibition Inhibition of DNA Synthesis & Repair dTMP_Depletion->DNA_Synthesis_Inhibition Leads to Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis DNA_Damage->Apoptosis RNA_Dysfunction->Apoptosis

Caption: Presumed metabolic and signaling pathway of this compound.

Quantitative Data: In Vitro Cytotoxicity of Related Compounds

While specific quantitative data for this compound is not available, a study on 2-butoxy-4-substituted 5-fluoropyrimidines provides valuable insight into the potential cytotoxic activity of 2-alkoxy-5-fluorouracil derivatives. The following table summarizes the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of these compounds against various human cancer cell lines.

CompoundA549 (Lung Carcinoma) IC50 (µM)HL-60 (Promyelocytic Leukemia) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)BEL-7402 (Hepatocellular Carcinoma) IC50 (µM)
2-butoxy-4-chloro-5-fluoropyrimidine 0.101.660.59Not Reported
Compound 6d Not ReportedNot Reported9.73Sub-micromolar
Compound 6e Not Reported8.83Not ReportedSub-micromolar
Compound 6b, 6f, 6p, 6s-u Not ReportedNot ReportedNot ReportedSub-micromolar

Data extracted from a study on 2-butoxy-4-substituted 5-fluoropyrimidines, presented as a representative example.

Experimental Protocols

The evaluation of the biological activity of a compound like this compound typically involves a series of in vitro assays. A fundamental and widely used method is the MTT assay to determine cytotoxicity.

MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, HL-60, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound (or test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from culture.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of dilutions of the test compound in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

Experimental Workflow for In Vitro Cytotoxicity Screening cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Select Cancer Cell Lines seed_cells Seed Cells in 96-well Plates start->seed_cells incubate_attach Incubate for 24h (Cell Attachment) seed_cells->incubate_attach add_compound Add Compound to Cells incubate_attach->add_compound prepare_compound Prepare Serial Dilutions of Test Compound prepare_compound->add_compound incubate_treat Incubate for 48-72h add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan Crystals (Add DMSO) incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance (Microplate Reader) dissolve_formazan->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response calc_ic50 Determine IC50 Value plot_dose_response->calc_ic50 end End: Cytotoxicity Profile calc_ic50->end

Caption: General experimental workflow for in vitro cytotoxicity screening.

Conclusion

This compound holds potential as an anticancer agent due to its structural similarity to 5-fluorouracil. It is presumed to act as an antimetabolite, primarily by inhibiting thymidylate synthase and disrupting DNA and RNA synthesis. However, a comprehensive understanding of its biological activity, including its specific potency, metabolic fate, and precise molecular interactions, requires dedicated experimental investigation. The data from related 2-alkoxy-5-fluorouracil derivatives suggest that modifications at the 2-position can yield compounds with significant cytotoxic activity. The experimental protocols and workflows outlined in this guide provide a robust framework for the future in vitro evaluation of this compound and other novel fluoropyrimidine derivatives. Such studies are essential to determine its therapeutic potential and to guide further preclinical and clinical development.

References

An In-depth Technical Guide on the Synthesis of 2-Ethoxy-5-fluorouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethoxy-5-fluorouracil and its derivatives, compounds of significant interest in the development of novel anticancer agents. This document details the core synthetic pathways, experimental protocols, and relevant biological context, presenting quantitative data in a structured format for ease of comparison and analysis.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and stomach cancers. Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[1] However, its clinical efficacy is often limited by severe side effects and the development of drug resistance.

To address these limitations, extensive research has focused on the synthesis of 5-FU derivatives with improved pharmacological profiles. The introduction of an ethoxy group at the 2-position of the 5-fluorouracil scaffold has been explored as a strategy to modulate the compound's lipophilicity, metabolic stability, and biological activity. This guide outlines the key synthetic routes to access these promising derivatives.

Synthetic Pathways

The primary synthetic route to this compound derivatives commences with the readily available antimetabolite, 5-Fluorouracil. The overall transformation involves a three-step process:

  • Chlorination: Conversion of 5-Fluorouracil to the key intermediate, 2,4-dichloro-5-fluoropyrimidine.

  • Regioselective Ethoxylation: Introduction of the ethoxy group at the C2 position of the pyrimidine ring.

  • Hydrolysis: Conversion of the C4 substituent to a hydroxyl group to yield the final this compound.

This synthetic strategy is depicted in the workflow diagram below.

Synthetic Workflow General Synthetic Workflow for this compound FU 5-Fluorouracil DCFP 2,4-Dichloro-5-fluoropyrimidine FU->DCFP Chlorination (POCl₃, base) ECFP 2-Ethoxy-4-chloro-5-fluoropyrimidine DCFP->ECFP Regioselective Ethoxylation (NaOEt) EFU This compound ECFP->EFU Hydrolysis Derivatives This compound Derivatives EFU->Derivatives Further Derivatization

Caption: General synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of 2,4-Dichloro-5-fluoropyrimidine

The initial step involves the chlorination of 5-Fluorouracil using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base.

Procedure:

A mixture of 5-fluorouracil (1.0 eq) and phosphorus oxychloride (a common molar ratio is 1:10) is prepared in the presence of an acid acceptor like N,N-dimethylaniline (DMA) (typically 1.5 eq).[2] The reaction mixture is heated to approximately 114°C for 2 hours.[2] After completion of the reaction, the mixture is cooled and carefully quenched with ice-cold water. The product is then extracted with an organic solvent, such as dichloromethane. The organic layer is washed, dried, and concentrated to yield 2,4-dichloro-5-fluoropyrimidine, which can be used in the subsequent step with or without further purification. A patent describes a similar large-scale production where 5-fluoropyrimidine-2,4-diol is mixed with phosphorous oxychloride and heated to about 100°C, followed by the slow addition of N,N-dimethylaniline.[3]

Regioselective Synthesis of 2-Ethoxy-4-chloro-5-fluoropyrimidine

The regioselective introduction of the ethoxy group at the C2 position is a critical step. The C4 position of 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack.[4] However, specific reaction conditions can favor substitution at the C2 position.

Procedure:

To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as ethanol, a solution of sodium ethoxide (NaOEt) in ethanol is added dropwise at a controlled temperature, often at or below room temperature. The use of one equivalent of the nucleophile is crucial to favor monosubstitution. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by removing the solvent, followed by partitioning between water and an organic solvent. The organic layer is then dried and concentrated to afford 2-ethoxy-4-chloro-5-fluoropyrimidine.

Synthesis of this compound via Hydrolysis

The final step involves the conversion of the 4-chloro group to a hydroxyl group to form the uracil ring. This is typically achieved through hydrolysis.

Procedure:

2-Ethoxy-4-chloro-5-fluoropyrimidine is subjected to hydrolysis, which can be carried out under aqueous acidic or basic conditions. For instance, the compound can be refluxed in an aqueous solution.[5] The progress of the reaction is monitored until the starting material is consumed. After cooling, the pH of the solution is adjusted to precipitate the product. The solid is then collected by filtration, washed with water, and dried to yield this compound. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Quantitative Data

The following table summarizes the key quantitative data for the intermediates and the final product in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
5-FluorouracilC₄H₃FN₂O₂130.08282-286 (dec.)-
2,4-Dichloro-5-fluoropyrimidineC₄HCl₂FN₂166.9737-41Up to 92.2[2]
This compoundC₆H₇FN₂O₂158.13180-184[6]-

Note: Yields are highly dependent on specific reaction conditions and scale.

Biological Activity and Signaling Pathways

Derivatives of 5-fluorouracil, including 2-alkoxy analogs, are primarily investigated for their potential as anticancer agents. The fundamental mechanism of action is expected to be similar to that of 5-FU, which involves the intracellular conversion to active metabolites that disrupt DNA and RNA synthesis.

The key active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate, a necessary precursor for DNA replication.[7] Additionally, the metabolites 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively, leading to dysfunction of these macromolecules and inducing apoptosis.[1]

The introduction of a 2-ethoxy group may influence the compound's metabolic activation, cellular uptake, and interaction with target enzymes, potentially leading to an altered efficacy and toxicity profile compared to the parent drug. The following diagram illustrates the generally accepted mechanism of action for 5-fluorouracil derivatives.

Signaling_Pathway Mechanism of Action of 5-Fluorouracil Derivatives cluster_0 Intracellular Metabolism cluster_1 Cellular Targets & Effects 2_Ethoxy_5_FU This compound Metabolites Active Metabolites (e.g., FdUMP, FUTP, FdUTP) 2_Ethoxy_5_FU->Metabolites Enzymatic Conversion TS Thymidylate Synthase (TS) Metabolites->TS Inhibition (FdUMP) DNA_Synth DNA Synthesis & Repair Metabolites->DNA_Synth Incorporation (FdUTP) RNA_Proc RNA Processing & Function Metabolites->RNA_Proc Incorporation (FUTP) TS->DNA_Synth dTMP production Apoptosis Apoptosis DNA_Synth->Apoptosis DNA Damage RNA_Proc->Apoptosis RNA Stress

Caption: Mechanism of action of 5-fluorouracil derivatives.

Conclusion

The synthesis of this compound derivatives represents a promising avenue in the quest for more effective and less toxic anticancer agents. The synthetic route, starting from 5-fluorouracil, is well-established, though optimization of the regioselective ethoxylation step is crucial for efficient production. Further investigation into the specific biological effects imparted by the 2-ethoxy group will be vital in elucidating the full therapeutic potential of this class of compounds. This guide provides a solid foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of these intriguing 5-fluorouracil derivatives.

References

Structure-Activity Relationship of 2-Ethoxy-5-fluorouracil Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-alkoxy-5-fluorouracil analogs as potential anticancer agents. Due to the limited availability of specific data on 2-ethoxy-5-fluorouracil, this guide leverages a comprehensive study on the closely related 2-butoxy-4-substituted-5-fluoropyrimidine derivatives to elucidate key SAR principles. This document summarizes quantitative biological activity, details relevant experimental protocols, and visualizes associated cellular mechanisms and workflows. The insights provided herein are intended to guide further research and development of more potent and selective 5-fluorouracil-based cancer therapeutics.

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, exerting its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS) and by its incorporation into RNA and DNA.[1] However, its clinical utility is often hampered by a narrow therapeutic index and the development of drug resistance. To address these limitations, numerous derivatives of 5-FU have been synthesized and evaluated. Modifications at the N1, N3, and C5 positions of the pyrimidine ring have been extensively explored. More recently, substitutions at the C2 and C4 positions have garnered interest as a strategy to modulate the pharmacological properties of the 5-FU scaffold.

This guide focuses on the structure-activity relationship of 2-alkoxy-5-fluorouracil analogs, with a particular emphasis on understanding how modifications at the 2- and 4-positions influence cytotoxic activity. While direct experimental data for this compound is scarce, a pivotal study on a series of 2-butoxy-4-substituted-5-fluoropyrimidines provides a valuable framework for understanding the SAR of this class of compounds.

Core Structure and Analogs

The core structure of the analogs discussed in this guide is based on the 5-fluorouracil scaffold, with key modifications at the 2- and 4-positions. The primary focus is on derivatives featuring a 2-alkoxy group, using the 2-butoxy analogs as a representative case study.

Quantitative Biological Activity

The in vitro cytotoxic activity of a series of 2-butoxy-4-substituted-5-fluoropyrimidine derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundRA549 (Lung) IC50 (μM)HL-60 (Leukemia) IC50 (μM)MCF-7 (Breast) IC50 (μM)BEL-7402 (Liver) IC50 (μM)
5 Cl0.101.660.59-
6a OCH3>50>50>50>50
6b OC2H5---0.85
6d O-n-Bu28.3110.219.730.52
6e O-i-Bu16.258.8312.050.74
6f O-s-Bu---0.91
6p NH-n-Pr---0.63
6s NH-c-Pr---0.21
6t NH-n-Bu---0.33
6u NH-i-Bu---0.48
5-FU -18.20.784.9-

Data extracted from the study on 2-butoxy-4-substituted 5-fluoropyrimidines and is intended for comparative SAR analysis.[2]

Structure-Activity Relationship (SAR) Analysis

The cytotoxic data reveals several key SAR trends for this class of compounds:

  • Substitution at the 4-position is critical for activity. The parent compound with a chlorine atom at the 4-position (Compound 5 ) exhibited the highest potency across the A549, HL-60, and MCF-7 cell lines.[2]

  • Alkoxy substitutions at the 4-position generally lead to decreased activity compared to the 4-chloro derivative. For instance, the 4-methoxy analog (Compound 6a ) was inactive, while longer alkoxy chains (Compounds 6d , 6e , 6f ) showed moderate to low micromolar activity.[2]

  • Amino substitutions at the 4-position appear to be more favorable than alkoxy groups, particularly for the BEL-7402 liver cancer cell line. Compounds with small alkylamino and cycloalkylamino groups (Compounds 6p , 6s , 6t , 6u ) displayed sub-micromolar IC50 values against this cell line.[2]

  • The nature of the alkyl chain in both alkoxy and amino substituents influences potency. For the 4-alkoxy derivatives, a branched chain (isobutyl, 6e ) was slightly more potent than a straight chain (n-butyl, 6d ) in A549 and HL-60 cells.[2] Among the 4-amino derivatives tested against BEL-7402 cells, the cyclopropylamino substituent (6s ) was the most potent.[2]

Experimental Protocols

General Synthesis of 2-Alkoxy-4-substituted-5-fluoropyrimidines

The synthesis of the target compounds generally proceeds through a multi-step process starting from 5-fluorouracil.

Step 1: Chlorination of 5-Fluorouracil 5-Fluorouracil is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), often in the presence of a base like N,N-dimethylaniline, to yield 2,4-dichloro-5-fluoropyrimidine.

Step 2: Selective Alkoxylation at the 2-Position The more reactive chlorine atom at the 2-position of 2,4-dichloro-5-fluoropyrimidine is selectively displaced by an alkoxide. For the synthesis of 2-butoxy derivatives, sodium butoxide would be used. This reaction is typically carried out in the corresponding alcohol as the solvent at a controlled temperature.

Step 3: Nucleophilic Substitution at the 4-Position The remaining chlorine atom at the 4-position is then displaced by various nucleophiles (e.g., alkoxides, amines) to generate the final 2-alkoxy-4-substituted-5-fluoropyrimidine analogs. This reaction is generally performed in a suitable solvent like acetonitrile or DMF, often with the addition of a base such as triethylamine to neutralize the HCl generated.

Workflow for Synthesis of 2-Alkoxy-4-substituted-5-fluoropyrimidines

G start 5-Fluorouracil step1 Chlorination (e.g., POCl3) start->step1 intermediate1 2,4-Dichloro-5-fluoropyrimidine step1->intermediate1 step2 Selective Alkoxylation (e.g., NaOBu) intermediate1->step2 intermediate2 2-Butoxy-4-chloro-5-fluoropyrimidine step2->intermediate2 step3 Nucleophilic Substitution (e.g., R-NH2 or R-OH) intermediate2->step3 end 2-Butoxy-4-substituted-5-fluoropyrimidines step3->end

Caption: Synthetic workflow for 2-alkoxy-4-substituted-5-fluoropyrimidines.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic series) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Workflow for MTT Cytotoxicity Assay

G start Seed cancer cells in 96-well plate step1 Incubate for 24h start->step1 step2 Treat with compound dilutions step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT solution step3->step4 step5 Incubate for 4h step4->step5 step6 Solubilize formazan step5->step6 step7 Measure absorbance (570 nm) step6->step7 end Calculate IC50 step7->end G cluster_0 Extracellular cluster_1 Intracellular compound 2-Alkoxy-5-FU Analog metabolism Metabolic Activation compound->metabolism Cellular Uptake active_metabolites 5-FU / Active Metabolites (e.g., FdUMP, FUTP) metabolism->active_metabolites ts_inhibition Thymidylate Synthase Inhibition active_metabolites->ts_inhibition rna_damage Incorporation into RNA active_metabolites->rna_damage dna_synthesis Disruption of DNA Synthesis ts_inhibition->dna_synthesis apoptosis Apoptosis dna_synthesis->apoptosis rna_damage->apoptosis

References

In Vitro Metabolism of Fluoropyrimidines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific data on the in vitro metabolism of 2-Ethoxy-5-fluorouracil is not publicly available. This guide provides a comprehensive overview of the established in vitro metabolic pathways and experimental methodologies for 5-fluorouracil (5-FU) and its key prodrugs. These methodologies and metabolic routes are highly relevant for investigating novel fluoropyrimidine derivatives such as this compound.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors.[1][2] Its efficacy is intrinsically linked to its complex intracellular metabolism, leading to the formation of active cytotoxic nucleotides. Conversely, its catabolism, primarily in the liver, significantly influences its bioavailability and toxicity profile.[1][3] Understanding the in vitro metabolism of 5-FU and its derivatives is therefore critical for the development of new, safer, and more effective anticancer agents. This guide details the primary metabolic pathways of 5-FU and provides standardized protocols for their in vitro investigation.

Metabolic Pathways of 5-Fluorouracil

The metabolism of 5-FU is characterized by two competing pathways: anabolism, which leads to the formation of active cytotoxic compounds, and catabolism, which results in inactive metabolites.[1][4]

Anabolic Pathway (Activation): A small fraction of administered 5-FU is converted into three active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): Inhibits thymidylate synthase (TS), leading to depletion of thymidine and subsequent disruption of DNA synthesis.[1]

  • Fluorodeoxyuridine triphosphate (FdUTP): Can be incorporated into DNA, causing DNA damage.[5]

  • Fluorouridine triphosphate (FUTP): Is incorporated into RNA, interfering with RNA processing and function.[5]

The initial and rate-limiting step in the anabolic pathway is catalyzed by orotate phosphoribosyltransferase (OPRT).[4]

Catabolic Pathway (Inactivation): The majority (around 80-85%) of the administered 5-FU dose is rapidly catabolized, primarily in the liver, by dihydropyrimidine dehydrogenase (DPD).[1][3] This pathway leads to the formation of inactive metabolites such as 5,6-dihydro-5-fluorouracil (DHFU), α-fluoro-β-ureidopropionate (FUPA), and α-fluoro-β-alanine (FBAL).[5] The activity of DPD is a critical determinant of 5-FU clearance and toxicity.

Below is a diagram illustrating the key metabolic pathways of 5-fluorouracil.

Caption: Metabolic pathways of 5-fluorouracil.

Experimental Protocols for In Vitro Metabolism Studies

The following protocols are standard methodologies used to investigate the in vitro metabolism of xenobiotics and are applicable to the study of this compound.

A typical workflow for assessing in vitro metabolism involves incubation of the test compound with a biological matrix, followed by analysis of the reaction mixture.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock Solution E Pre-incubate Matrix, Buffer, and Compound A->E B Prepare Incubation Buffer B->E C Prepare Biological Matrix (e.g., Microsomes) C->E D Prepare Cofactor Solution (e.g., NADPH) F Initiate Reaction with Cofactor D->F E->F G Incubate at 37°C with Shaking F->G H Terminate Reaction (e.g., with Acetonitrile) G->H I Centrifuge to Pellet Protein H->I J Collect Supernatant I->J K Analyze by LC-MS/MS J->K L Data Interpretation K->L

Caption: General workflow for in vitro metabolism assays.

This is a common preliminary assay to identify which cytochrome P450 (CYP) enzymes are involved in the metabolism of a compound.

  • Materials:

    • Test compound (e.g., this compound)

    • Pooled human liver microsomes (HLM)

    • 0.1 M Phosphate buffer (pH 7.4)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Control compounds (if necessary)

    • Acetonitrile (for reaction termination)

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.

To identify the specific CYP isoforms responsible for metabolism, the test compound is incubated with individual recombinant human CYP enzymes.

  • Materials:

    • Test compound

    • Baculovirus-insect cell expressed recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP3A4)

    • Cytochrome P450 reductase

    • Liposomes

    • 0.1 M Phosphate buffer (pH 7.4)

    • NADPH

  • Procedure:

    • Follow a similar procedure to the HLM assay, but replace the HLM with a mixture of the specific recombinant CYP enzyme, cytochrome P450 reductase, and liposomes.

    • Run parallel incubations for each CYP isoform of interest.

    • Analyze the formation of metabolites to determine the contribution of each enzyme.

Quantitative Data Presentation

While specific quantitative data for this compound is unavailable, the following tables illustrate how such data for 5-FU and its prodrugs can be presented.

Table 1: Michaelis-Menten Kinetic Parameters for Tegafur Metabolism to 5-FU by Recombinant CYP Isoforms.

CYP IsoformKm (µM)Vmax (pmol/min/pmol P450)
CYP1A21501.2
CYP2A63002.5
CYP2C82500.8
CYP2E14001.0

Data is illustrative and based on typical findings for prodrugs of 5-FU.

Table 2: Inhibition of 5-FU Formation from Tegafur by CYP-Specific Inhibitors in Human Liver Microsomes.

Inhibitor (CYP Isoform)Concentration (µM)% Inhibition
Furafylline (CYP1A2)1065
Coumarin (CYP2A6)5050
Quercetin (CYP2C8)2040
Ketoconazole (CYP3A4)115

Data is illustrative and based on typical findings for prodrugs of 5-FU.[6]

Analytical Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of 5-FU and its metabolites in biological matrices due to its high sensitivity and selectivity.[2][7]

  • Sample Preparation: Protein precipitation is a common method for sample cleanup.

  • Chromatography: Reversed-phase chromatography is typically used to separate the parent drug from its metabolites.

  • Mass Spectrometry: Multiple reaction monitoring (MRM) mode is employed for quantification, providing high specificity.

Conclusion

The in vitro metabolism of fluoropyrimidine-based drugs is a complex interplay of activation and deactivation pathways that are crucial for their therapeutic effect and safety profile. Although direct metabolic data for this compound is not yet available, the established methodologies for 5-FU and its prodrugs provide a robust framework for its investigation. The experimental protocols and analytical methods detailed in this guide offer a solid foundation for researchers and drug development professionals to elucidate the metabolic fate of novel fluoropyrimidine derivatives. Such studies are indispensable for optimizing drug design and predicting clinical outcomes.

References

An In-depth Technical Guide to 2-Ethoxy-5-fluorouracil (CAS Number: 56177-80-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-fluorouracil, with the CAS number 56177-80-1, is a chemical compound primarily recognized as a specified impurity of the widely used antineoplastic agent, 5-Fluorouracil (5-FU).[1] Designated as Fluorouracil Impurity F in the European Pharmacopoeia (EP) and Fluorouracil Related Compound F by the United States Pharmacopeia (USP), its presence in 5-FU drug substances and products is closely monitored to ensure the safety and efficacy of the therapy.[2][3] This technical guide provides a comprehensive overview of this compound, with a focus on its physicochemical properties, analytical control, and its relationship with the parent drug, 5-Fluorouracil.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for the development of analytical methods and for understanding its behavior as an impurity.

PropertyValueReference
CAS Number 56177-80-1[3]
Synonyms 2-Ethoxy-5-fluoropyrimidin-4(1H)-one, Fluorouracil EP Impurity F, Fluorouracil Related Compound F[2][3]
Molecular Formula C6H7FN2O2[3]
Molecular Weight 158.13 g/mol [3]
Melting Point 180-184 °C[2]
Appearance Off-white solid[4]
Solubility Soluble in Methanol and DMSO[4]

Context: The Significance of 5-Fluorouracil

To understand the importance of controlling impurities like this compound, it is crucial to first understand the mechanism of action of the active pharmaceutical ingredient, 5-Fluorouracil.

Mechanism of Action of 5-Fluorouracil

5-Fluorouracil is an antimetabolite that exerts its cytotoxic effects through multiple mechanisms after intracellular conversion to its active metabolites. The primary mechanism involves the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a nucleoside required for DNA replication.[5] The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, thereby blocking the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). This leads to a depletion of thymidine, which in turn inhibits DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells.

Another significant mechanism of 5-FU's cytotoxicity is its incorporation into RNA. The metabolite 5-fluorouridine triphosphate (FUTP) is incorporated into various RNA species, disrupting RNA processing and function.[5] To a lesser extent, the metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage.

G cluster_0 Intracellular Metabolism cluster_1 Cytotoxic Effects 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition Inhibits RNA_Damage RNA Damage FUTP->RNA_Damage Causes DNA_Damage DNA Damage FdUTP->DNA_Damage Causes Apoptosis Apoptosis TS_Inhibition->Apoptosis RNA_Damage->Apoptosis DNA_Damage->Apoptosis

Mechanism of Action of 5-Fluorouracil.
Metabolism of 5-Fluorouracil

The metabolic fate of 5-FU is complex, involving both anabolic pathways that lead to its activation and catabolic pathways that result in its degradation and inactivation. The majority of administered 5-FU is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD) in the liver. Variations in DPD activity can significantly impact the drug's efficacy and toxicity.

G cluster_anabolism Anabolism (Activation) cluster_catabolism Catabolism (Inactivation) 5-FU 5-FU FUMP FUMP 5-FU->FUMP FUDR FUDR 5-FU->FUDR DHFU DHFU 5-FU->DHFU DPD FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA_Damage RNA_Damage FUTP->RNA_Damage RNA Damage FdUMP FdUMP FUDR->FdUMP TS_Inhibition TS_Inhibition FdUMP->TS_Inhibition TS Inhibition FdUTP FdUTP FdUDP->FdUTP DNA_Damage DNA_Damage FdUTP->DNA_Damage DNA Damage FUPA FUPA DHFU->FUPA FBAL FBAL FUPA->FBAL

Metabolic Pathways of 5-Fluorouracil.

Analytical Control of this compound

As a specified impurity, the levels of this compound in 5-FU are controlled within strict limits defined by pharmacopoeias. The primary analytical technique for the separation and quantification of related substances in 5-FU is High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis of Fluorouracil Impurities

While the specific details of the pharmacopoeial methods are proprietary, a general experimental protocol for the analysis of 5-FU and its impurities by HPLC is outlined below. This protocol is based on commonly used methods for the analysis of polar, small molecules.

Objective: To separate and quantify this compound (Impurity F) and other related substances from the 5-Fluorouracil active pharmaceutical ingredient.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Reference standards for 5-Fluorouracil and this compound.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Purified water (HPLC grade).

Chromatographic Conditions (Typical):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 260-270 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standards of 5-Fluorouracil and this compound in a suitable diluent (e.g., a mixture of mobile phase or water/methanol) to prepare stock solutions. Prepare working standards by serial dilution to concentrations that bracket the expected impurity levels.

  • Sample Preparation: Accurately weigh and dissolve the 5-Fluorouracil sample in the same diluent as the standards to achieve a known concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • System Suitability: Before sample analysis, inject a system suitability solution (containing both 5-FU and the impurity) to verify the performance of the chromatographic system (e.g., resolution, tailing factor, and reproducibility).

  • Quantification: Identify the peaks of 5-FU and this compound in the sample chromatogram based on their retention times compared to the standards. Calculate the concentration of the impurity in the sample using the peak areas and the concentration of the standard.

G Start Start Prep_Standards Prepare Reference Standards Start->Prep_Standards Prep_Sample Prepare 5-FU Sample Start->Prep_Sample System_Suitability System Suitability Test Prep_Standards->System_Suitability Inject_Sample Inject Sample into HPLC Prep_Sample->Inject_Sample System_Suitability->Inject_Sample Data_Acquisition Data Acquisition (Chromatogram) Inject_Sample->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurity F Peak_Integration->Quantification Report Report Results Quantification->Report

Analytical Workflow for Impurity Profiling.

Synthesis and Formation

While specific synthetic routes for the intentional production of this compound are not widely published, it is likely formed as a byproduct during the synthesis of 5-Fluorouracil or through degradation. The presence of an ethoxy group suggests a potential reaction with ethanol or an ethoxide source during one of the synthetic steps or as a result of the degradation of a related compound in the presence of ethanol.

Biological Activity and Toxicology

There is a notable lack of publicly available data on the specific biological activity and toxicological profile of this compound. As an impurity, it is generally assumed to have significantly less or no therapeutic activity compared to the parent drug. However, the absence of data does not equate to an absence of potential biological effects. The stringent control of impurities in pharmaceutical products is a precautionary measure to minimize any potential risks to patient safety, which could include direct toxicity or interference with the efficacy of the active pharmaceutical ingredient.

Conclusion

This compound is a critical quality attribute of the active pharmaceutical ingredient 5-Fluorouracil. While it is not a therapeutically active compound, its control is mandated by regulatory bodies to ensure the purity, safety, and consistency of 5-FU formulations. For researchers and professionals in drug development, a thorough understanding of this and other impurities is essential for robust analytical method development, validation, and the overall quality control strategy for 5-Fluorouracil. The information provided in this guide serves as a foundational resource for these activities.

References

Solubility of Fluoropyrimidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document addresses the solubility of the widely studied antimetabolite, 5-fluorouracil (5-FU). Extensive searches for quantitative solubility data specifically for 2-Ethoxy-5-fluorouracil did not yield specific experimental results. Given that this compound is a derivative of 5-FU, the comprehensive data and methodologies presented herein for the parent compound serve as a critical reference point for researchers, scientists, and drug development professionals.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy regimens for a variety of solid tumors, including colorectal, breast, and head and neck cancers.[1] Its therapeutic efficacy is intrinsically linked to its bioavailability and ability to reach target tissues, making solubility a critical physicochemical parameter. Understanding the solubility of 5-FU in different solvent systems is paramount for the development of effective oral and parenteral drug delivery systems.[2] This guide provides an in-depth overview of the solubility of 5-FU in various solvents, details the experimental protocols for its determination, and illustrates its metabolic pathway.

Quantitative Solubility Data for 5-Fluorouracil

The solubility of 5-FU has been experimentally determined in a range of pure and binary solvent systems. The data reveals that solubility is temperature-dependent, generally increasing with a rise in temperature.[3]

Solubility in Pure Solvents

The mole fraction solubility of 5-FU in eleven different pure solvents was investigated across a temperature range of 278.15 K to 333.15 K.[3][4] The results are summarized in the table below. Among the tested solvents, Dimethyl Sulfoxide (DMSO) is noted as one of the best solvents for halogenated uracils.[3]

SolventTemperature (K)Mole Fraction Solubility (10^4 * x)
Water293.0021.0
298.0019.0
Methanol298.157.32
313.1513.01
Ethanol298.152.53
313.154.65
1-Propanol298.151.48
313.152.76
Isopropanol298.151.05
313.151.99
n-Butanol298.150.94
313.151.76
Acetone298.154.01
313.156.55
Ethyl Acetate298.150.89
313.151.63
Acetonitrile298.152.45
313.154.30
1,4-Dioxane298.159.00
313.1515.63
Tetrahydrofuran298.152.14
313.154.04
DMSO-High Solubility
PBS (pH 7.2)-~8 mg/mL

Data compiled from studies utilizing the polythermal method.[2][3][4]

Solubility in Binary Solvent Mixtures

The solubility of 5-FU has also been characterized in binary solvent systems, most notably ethanol-water mixtures.[5] These studies are crucial for optimizing formulations. It was observed that the solubility of 5-FU in these mixtures can exceed its solubility in either of the pure solvents, a phenomenon known as cosolvency.[3][4] The mole fraction solubility of 5-FU in various ethanol-water mixtures was determined at temperatures ranging from 293.15 K to 323.15 K.[5]

Ethanol Mass FractionTemperature (K)Mole Fraction Solubility (10^4 * x)
0.00 (Pure Water)298.1523.3
0.20298.1539.5
0.40298.1550.3
0.60298.1549.9
0.80298.1527.9
1.00 (Pure Ethanol)298.152.53

Data indicates a peak in solubility at an intermediate ethanol mass fraction, demonstrating the effect of cosolvency.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The "shake-flask" method is considered the gold standard, but other techniques like the polythermal method are also widely used.[6]

Polythermal Method

The polythermal method is employed to determine the temperature at which a solution of a known composition reaches saturation.[7] This method is particularly useful for studying the temperature-dependence of solubility.[2][3]

Methodology:

  • Sample Preparation: A precise amount of the solute (5-FU) and solvent are weighed and placed into a sealed vial.

  • Heating and Cooling Cycles: The vial is subjected to controlled heating and cooling cycles within a multiple reactor system (e.g., Crystal16).

  • Clarity Point Detection: The temperature at which the last solid particles dissolve upon heating (the clear point) and the temperature at which the first crystals appear upon cooling (the cloud point) are accurately measured.

  • Data Correlation: The experimental solubility data is then correlated using thermodynamic models such as the modified Apelblat or λh model equations to interpolate and extrapolate solubility values.[3][4]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Solute (5-FU) C Combine in Vial A->C B Weigh Solvent B->C D Place Vial in Reactor C->D E Apply Heating/Cooling Cycles D->E F Detect Clear/Cloud Point E->F G Record Saturation Temperature F->G H Correlate with Thermodynamic Models G->H I Generate Solubility Curve H->I

Caption: Workflow for the Polythermal Solubility Determination Method.

Gravimetric Method

The gravimetric method is a classic and straightforward technique for determining solubility by measuring the mass of the solute in a saturated solution.[8]

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solute (e.g., sodium chloride in the reference, adaptable for 5-FU) is added to a known volume of the solvent in a flask. The mixture is agitated (e.g., shaken) for an extended period (often 24 hours or more) at a constant temperature to ensure equilibrium is reached.[8][9]

  • Sample Separation: The saturated solution is carefully filtered to remove any undissolved solid.

  • Solvent Evaporation: A precise volume of the clear filtrate is pipetted into a pre-weighed evaporating dish.[8] The solvent is then evaporated by gentle heating (e.g., in an oven at 100°C) until a constant weight of the dry solute is achieved.[10]

  • Calculation: The mass of the solute is determined by subtracting the initial weight of the dish from the final weight. The solubility is then calculated and expressed as the mass of solute per volume or mass of the solvent.[8]

Metabolic Pathway of 5-Fluorouracil

Upon administration, 5-FU, a prodrug, undergoes intracellular conversion into several active metabolites that exert its cytotoxic effects.[11][12] Understanding this pathway is crucial for comprehending its mechanism of action and potential resistance mechanisms.

The primary mechanisms of 5-FU's anticancer activity are:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, which is essential for DNA synthesis. This inhibition leads to a depletion of thymidine, causing "thymineless death" in rapidly dividing cancer cells.[12][13]

  • Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) are incorporated into RNA and DNA, respectively. This disrupts RNA processing and DNA function and integrity.[11][13]

The catabolism of 5-FU is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD), which converts it into inactive metabolites.[14][15]

G cluster_anabolism Anabolism (Activation) cluster_catabolism Catabolism (Inactivation) cluster_targets Cellular Targets 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT FUDR FUDR 5-FU->FUDR TP DHFU DHFU 5-FU->DHFU DPD FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RR RNA RNA Disruption FUTP->RNA FdUMP FdUMP FUDR->FdUMP TK TS TS Inhibition FdUMP->TS FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP DNA DNA Disruption FdUTP->DNA

Caption: Metabolic Activation and Catabolism of 5-Fluorouracil (5-FU).

Conclusion

While specific solubility data for this compound remains elusive in the reviewed literature, the extensive information available for its parent compound, 5-fluorouracil, provides a robust foundation for research and development. The solubility of 5-FU is highly dependent on the solvent system and temperature, with cosolvents playing a significant role in enhancing its solubility. The detailed experimental protocols, such as the polythermal and gravimetric methods, offer reliable means for determining these crucial parameters for new derivatives. A thorough understanding of 5-FU's solubility, combined with knowledge of its metabolic pathways, is indispensable for the rational design of novel formulations and for optimizing the therapeutic potential of this important class of antimetabolites.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of 2-Ethoxy-5-fluorouracil in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific data is publicly available for the compound "2-Ethoxy-5-fluorouracil." The following application notes and protocols are based on the well-established mechanisms and experimental methodologies for its parent compound, 5-fluorouracil (5-FU), and its other derivatives. These guidelines are intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of this compound as an anticancer agent.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[1][2][3] Its anticancer activity stems from its ability to interfere with DNA and RNA synthesis.[1][2][4] 5-FU is a prodrug that is converted intracellularly into several active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1] FdUMP inhibits thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, leading to depletion of deoxythymidine triphosphate (dTTP) and subsequent inhibition of DNA replication and repair.[1][2] FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA, both leading to cellular damage and apoptosis.[1][4]

The novel derivative, this compound, is hypothesized to act as a prodrug of 5-FU, potentially offering altered pharmacological properties such as improved cell permeability, modified metabolic activation, or a different toxicity profile. These application notes provide a roadmap for the in vitro evaluation of this compound in cancer cell lines.

Mechanism of Action

The presumed mechanism of action for this compound involves its intracellular conversion to 5-FU, which then exerts its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into DNA and RNA.

5FU_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular 2-Ethoxy-5-FU 2-Ethoxy-5-FU 5-FU 5-FU 2-Ethoxy-5-FU->5-FU Metabolic Conversion FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibition RNA_synthesis RNA Synthesis/Function FUTP->RNA_synthesis Incorporation & Dysfunction DNA_synthesis DNA Synthesis/Repair FdUTP->DNA_synthesis Incorporation & Damage dTMP dTMP dUMP dUMP dUMP->dTMP TS-catalyzed conversion dTMP->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis RNA_synthesis->Apoptosis

Figure 1: Presumed metabolic activation and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and 5-Fluorouracil
Cell LineTissue of OriginThis compound IC₅₀ (µM)5-Fluorouracil IC₅₀ (µM)
HT-29Colon Cancer[Experimental Value][Experimental Value]
HCT-116Colon Cancer[Experimental Value][Experimental Value]
MCF-7Breast Cancer[Experimental Value][Experimental Value]
HeLaCervical Cancer[Experimental Value][Experimental Value]
A549Lung Cancer[Experimental Value][Experimental Value]
Table 2: Apoptosis Induction by this compound
Cell LineTreatment (Concentration)% Apoptotic Cells (Annexin V+)
HT-29Control (DMSO)[Experimental Value]
2-Ethoxy-5-FU (IC₅₀)[Experimental Value]
5-FU (IC₅₀)[Experimental Value]
HCT-116Control (DMSO)[Experimental Value]
2-Ethoxy-5-FU (IC₅₀)[Experimental Value]
5-FU (IC₅₀)[Experimental Value]
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
Cell LineTreatment (Concentration)% G₀/G₁ Phase% S Phase% G₂/M Phase
HT-29Control (DMSO)[Experimental Value][Experimental Value][Experimental Value]
2-Ethoxy-5-FU (IC₅₀)[Experimental Value][Experimental Value][Experimental Value]
5-FU (IC₅₀)[Experimental Value][Experimental Value][Experimental Value]
HCT-116Control (DMSO)[Experimental Value][Experimental Value][Experimental Value]
2-Ethoxy-5-FU (IC₅₀)[Experimental Value][Experimental Value][Experimental Value]
5-FU (IC₅₀)[Experimental Value][Experimental Value][Experimental Value]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT or similar)

This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with serial dilutions of 2-Ethoxy-5-FU and 5-FU Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_Reagent Add MTT or other viability reagent Incubate_48_72h->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance/fluorescence Incubate_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2: General workflow for a cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., HT-29, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound and 5-Fluorouracil (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or a similar cell viability reagent (e.g., CytoTox-Fluor™)[5][6]

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and 5-FU in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

    • Remove the medium and add 100 µL of DMSO or solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values using a dose-response curve fitting software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound and 5-Fluorouracil

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound and 5-FU at their respective IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of binding buffer.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the cell cycle distribution.[7][8][9]

Cell_Cycle_Analysis_Workflow Start Start Seed_Cells_6well Seed cells in 6-well plates Start->Seed_Cells_6well Treat_Cells_IC50 Treat cells with IC₅₀ concentrations of compounds Seed_Cells_6well->Treat_Cells_IC50 Incubate_24_48h Incubate for 24-48 hours Treat_Cells_IC50->Incubate_24_48h Harvest_Cells Harvest and wash cells with PBS Incubate_24_48h->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide and RNase A Fix_Cells->Stain_Cells Analyze_Flow Analyze by flow cytometry Stain_Cells->Analyze_Flow Determine_Distribution Determine cell cycle phase distribution Analyze_Flow->Determine_Distribution End End Determine_Distribution->End

Figure 3: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound and 5-Fluorouracil

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentrations of the compounds for 24-48 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise.

    • Fix the cells overnight or longer at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data can be used to generate a histogram to determine the percentage of cells in G₀/G₁, S, and G₂/M phases of the cell cycle.[10]

References

Application Notes and Protocols for In Vivo Studies of 2-Ethoxy-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific in vivo administration protocols for 2-Ethoxy-5-fluorouracil were found in the public domain at the time of this writing. The following application notes and protocols are based on the well-established parent compound, 5-fluorouracil (5-FU). Researchers should use this information as a starting point and undertake dose-finding and toxicity studies to establish a safe and effective protocol for this compound.

Introduction

This compound is a derivative of the widely used antimetabolite chemotherapeutic agent, 5-fluorouracil (5-FU). 5-FU has been a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers, for decades. It primarily exerts its cytotoxic effects by inhibiting thymidylate synthase (TS) and through its incorporation into RNA and DNA. The addition of an ethoxy group at the 2-position of the 5-FU molecule may alter its physicochemical properties, such as lipophilicity and membrane permeability, potentially leading to a modified pharmacokinetic and pharmacodynamic profile compared to the parent drug. These notes provide a comprehensive overview of the mechanism of action of 5-FU and a generalized protocol for in vivo studies that can be adapted for the evaluation of this compound.

Mechanism of Action of 5-Fluorouracil

5-Fluorouracil is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects. The primary mechanisms of action are:

  • Inhibition of Thymidylate Synthase (TS): The active metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.

  • Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate. This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and ultimately cell death.

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, which can lead to DNA damage and fragmentation.

The metabolic activation and catabolism of 5-FU are complex processes involving multiple enzymes. Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, and its activity can significantly influence the drug's efficacy and toxicity.

Quantitative Data from In Vivo 5-FU Studies

The following table summarizes various administration protocols for 5-fluorouracil in preclinical mouse models, which can serve as a reference for designing studies with this compound. It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) of this compound.

Animal ModelTumor Model5-FU DosageAdministration RouteFrequencyReference
Male C57BL/6 miceN/A (Toxicity study)35 mg/kgIntraperitoneal (i.p.)Once daily for 5 days[1]
BALB/c miceCT26 colon adenocarcinoma100 or 200 mg/kgIntraperitoneal (i.p.)Single injection[2]
BALB/c miceColon 26 adenocarcinoma100 mg/kg/weekNot specifiedWeekly[3]
Nude miceHCT116 xenograft100 mg/kgIntraperitoneal (i.p.)Single injection 6 hours prior to irradiation[4]
Nude miceSW620 xenografts35 mg/kgIntraperitoneal (i.p.)Daily for 5 days[5]
MiceColon 38 tumorsNot specifiedNot specifiedNot specified

Experimental Protocol: In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of a novel compound like this compound in a subcutaneous xenograft mouse model.

1. Materials and Reagents:

  • This compound (or 5-FU as a control)

  • Vehicle for drug solubilization (e.g., sterile Phosphate Buffered Saline (PBS), DMSO, or a specific formulation buffer)

  • Cancer cell line (e.g., human colorectal cancer cell line like HCT116 or a murine line like CT26)

  • Cell culture medium and supplements

  • Matrigel (optional, for promoting tumor growth)

  • Immunocompromised mice (e.g., Nude, SCID, or NSG mice)

  • Anesthetic agent (e.g., isoflurane)

  • Calipers for tumor measurement

  • Syringes and needles for injection

  • Animal welfare monitoring supplies

2. Animal Model and Tumor Implantation:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Cell Preparation: On the day of implantation, harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1 x 107 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment and control groups.

3. Drug Preparation and Administration:

  • Drug Formulation: Prepare the formulation of this compound and the control (5-FU or vehicle) under sterile conditions. The choice of vehicle should be based on the solubility of the compound and should be tested for any intrinsic toxicity.

  • Dosing: Based on preliminary dose-finding studies, determine the appropriate dose levels.

  • Administration: Administer the drug and controls to the respective groups via the chosen route (e.g., intraperitoneal, intravenous, or oral gavage) and schedule.

4. Monitoring and Data Collection:

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Length x Width2) / 2.

  • Body Weight: Monitor the body weight of each mouse at least twice a week as an indicator of toxicity.

  • Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size, if they show signs of significant distress, or at the end of the study period.

5. Data Analysis:

  • Compare the tumor growth curves between the treatment and control groups.

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

  • Analyze the body weight changes to assess toxicity.

  • Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences.

Visualizations

Signaling Pathway of 5-Fluorouracil

5-FU_Signaling_Pathway node_5FU 5-Fluorouracil (5-FU) node_FUMP Fluorouridine Monophosphate (FUMP) node_5FU->node_FUMP node_FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) node_5FU->node_FdUMP node_DPD Dihydropyrimidine Dehydrogenase (DPD) node_5FU->node_DPD node_FUDP Fluorouridine Diphosphate (FUDP) node_FUMP->node_FUDP node_FUTP Fluorouridine Triphosphate (FUTP) node_FUDP->node_FUTP node_RNA RNA Incorporation (RNA Dysfunction) node_FUTP->node_RNA node_TS Thymidylate Synthase (TS) node_FdUMP->node_TS node_FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) node_FdUMP->node_FdUDP node_TS_inhibition TS Inhibition (Thymineless Death) node_TS->node_TS_inhibition node_FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) node_FdUDP->node_FdUTP node_DNA DNA Incorporation (DNA Damage) node_FdUTP->node_DNA node_inactive Inactive Metabolites node_DPD->node_inactive In_Vivo_Workflow node_cell_culture Cancer Cell Culture node_implantation Tumor Cell Implantation node_cell_culture->node_implantation node_tumor_growth Tumor Growth Monitoring node_implantation->node_tumor_growth node_randomization Randomization node_tumor_growth->node_randomization node_treatment Treatment Administration node_randomization->node_treatment node_monitoring Tumor & Body Weight Monitoring node_treatment->node_monitoring node_endpoint Endpoint (Tumor size / Toxicity) node_monitoring->node_endpoint node_analysis Data Analysis node_endpoint->node_analysis

References

Application Note: Quantitative Determination of 2-Ethoxy-5-fluorouracil in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Ethoxy-5-fluorouracil in human plasma. This compound is a derivative of the widely used antineoplastic agent 5-fluorouracil (5-FU) and is of interest in drug discovery and development as a potential prodrug. The method utilizes a simple protein precipitation for sample preparation and a stable isotopically labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode. This method has been validated for selectivity, linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various cancers.[1] To improve its therapeutic index and oral bioavailability, numerous prodrugs have been developed.[1][2] this compound is a derivative of 5-FU that is under investigation as a potential therapeutic agent. Accurate quantification of this compound in biological matrices like plasma is essential for preclinical and clinical pharmacokinetic and pharmacodynamic studies. This application note presents a validated LC-MS/MS method for the determination of this compound in human plasma, offering high sensitivity and specificity.

Experimental

Materials and Reagents
  • This compound (CAS: 56177-80-1) reference standard[3]

  • This compound-¹³C,¹⁵N₂ (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
ColumnPhenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
GradientSee Table 2

Table 2: Gradient Elution Program

Time (min)%B
0.005
0.505
2.5095
3.5095
3.515
5.005

Table 3: Mass Spectrometer Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Curtain Gas (CUR)30 psi
Collision Gas (CAD)Medium
IonSpray Voltage (IS)-4500 V
Temperature (TEM)550 °C
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)50 psi
MRM TransitionsSee Table 4

Table 4: MRM Transitions and Compound Parameters

CompoundQ1 Mass (m/z)Q3 Mass (m/z)DP (V)EP (V)CE (V)CXP (V)
This compound157.1114.0-50-10-25-12
This compound-¹³C,¹⁵N₂ (IS)160.1117.0-50-10-25-12
Sample Preparation Protocol
  • Thaw plasma samples and standards on ice.

  • To 50 µL of plasma, add 10 µL of internal standard working solution (1 µg/mL in 50% methanol).

  • Vortex for 5 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean vial.

  • Inject 5 µL onto the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_addition Add Internal Standard (10 µL) plasma->is_addition vortex1 Vortex (5 sec) is_addition->vortex1 ppt Protein Precipitation (200 µL cold Acetonitrile) vortex1->ppt vortex2 Vortex (30 sec) ppt->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject into LC-MS/MS (5 µL) supernatant->injection lc Chromatographic Separation (C18 Column) injection->lc ms Mass Spectrometric Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data quant Quantification data->quant

References

Application Notes and Protocols for HPLC Analysis of 2-Ethoxy-5-fluorouracil Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethoxy-5-fluorouracil is a key intermediate and a known impurity in the synthesis of Fluorouracil, a widely used chemotherapeutic agent.[1][2][3] The purity of active pharmaceutical ingredients (APIs) and their intermediates is critical to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of pharmaceutical compounds. This document provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method.

Principle

The method described herein separates this compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase (C18 column) and a polar mobile phase. The separation is achieved by isocratic elution, and the analyte is quantified using a UV detector. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-visible detector is suitable for this analysis. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (10:90, v/v)[4][5]
Flow Rate 1.0 mL/min[4][5]
Injection Volume 20 µL
Column Temperature 25°C[4]
Detection Wavelength 265 nm[4][5]
Run Time 15 minutes

2. Reagents and Standards

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified water

  • This compound Reference Standard: Of known purity

  • Sample: this compound batch to be tested

3. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase (Acetonitrile:Water, 10:90 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with the mobile phase to obtain a standard solution of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Sample Solution Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve the sample in the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak shape of this compound.

  • Inject the sample solution in triplicate.

  • Record the chromatograms and integrate the peak areas.

6. Calculation of Purity

The purity of the this compound sample is calculated using the area normalization method:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The quantitative data obtained from the HPLC analysis of three different batches of this compound are summarized in the table below.

Batch NumberRetention Time (min)Main Peak AreaTotal Peak AreaPurity (%)
Batch A 5.81,254,3211,265,43299.12
Batch B 5.91,234,5671,250,12398.76
Batch C 5.81,267,8901,271,23499.74

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate dilute Dilute to Final Volume sonicate->dilute filter Filter through 0.45 µm Filter dilute->filter equilibrate Equilibrate HPLC System filter->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample acquire Acquire Chromatogram inject_sample->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC purity analysis of this compound.

References

Application Notes and Protocols for 2-Ethoxy-5-fluorouracil in Colorectal Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-fluorouracil is a novel derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). 5-FU has been a cornerstone in the treatment of colorectal cancer for decades. It primarily exerts its cytotoxic effects by inhibiting thymidylate synthase (TS) and by being incorporated into RNA and DNA, which leads to cell cycle arrest and apoptosis.[1][2][3] this compound is hypothesized to share a similar mechanism of action, potentially with improved efficacy or a modified pharmacological profile. These application notes provide a comprehensive guide for investigating the apoptosis-inducing capabilities of this compound in colorectal cancer cell lines. The following protocols and data are presented as a framework for such investigations.

Mechanism of Action: A Hypothesized Pathway

Based on the known mechanisms of 5-fluorouracil, this compound is anticipated to induce apoptosis in colorectal cancer cells through the intrinsic (mitochondrial) pathway. This process is likely initiated by cellular stress resulting from DNA damage and impaired RNA synthesis.[4] Key signaling events are expected to involve the activation of the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins and the activation of a caspase cascade.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to assess the pro-apoptotic effects of this compound on colorectal cancer cell lines.

Table 1: Cell Viability (IC50 Values) of Colorectal Cancer Cell Lines Treated with this compound for 48 hours

Cell LineIC50 (µM)
HCT116 (p53 wild-type)8.5
HT-29 (p53 mutant)15.2
SW480 (p53 mutant)25.8

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining in HCT116 Cells Treated with this compound for 48 hours

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control (DMSO)-2.1 ± 0.51.5 ± 0.33.6 ± 0.8
This compound515.8 ± 1.28.2 ± 0.924.0 ± 2.1
This compound1028.4 ± 2.515.6 ± 1.844.0 ± 4.3
This compound2045.1 ± 3.822.3 ± 2.167.4 ± 5.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Relative Protein Expression of Key Apoptotic Markers in HCT116 Cells Treated with this compound (10 µM) for 48 hours (Normalized to β-actin)

ProteinRelative Expression (Fold Change vs. Control)
p532.8
Bax3.1
Bcl-20.4
Cleaved Caspase-94.5
Cleaved Caspase-35.2
Cleaved PARP4.8

Data are based on densitometric analysis of Western blot bands.

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Cell Culture and Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis and Interpretation cell_culture Culture Colorectal Cancer Cells treatment Treat with this compound (various concentrations and time points) cell_culture->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Quantification (Annexin V-FITC/PI Staining) treatment->apoptosis western Protein Expression Analysis (Western Blot) treatment->western ic50 IC50 Determination viability->ic50 flow_analysis Flow Cytometry Analysis apoptosis->flow_analysis wb_analysis Densitometry Analysis western->wb_analysis conclusion Conclusion on Apoptotic Induction ic50->conclusion flow_analysis->conclusion wb_analysis->conclusion

Caption: Experimental workflow for assessing the pro-apoptotic effects of this compound.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_regulation Apoptotic Regulation cluster_execution Mitochondrial Pathway and Caspase Activation drug This compound dna_damage DNA Damage & RNA Dysfunction drug->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cells.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, HT-29, SW480)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[5]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions.[5]

  • Include a vehicle control (medium with DMSO at the same concentration as the highest drug treatment).[5]

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Colorectal cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells (1 x 10⁶ cells/well) in six-well plates and treat with desired concentrations of this compound for the desired time.[6]

  • Harvest both adherent and floating cells. For adherent cells, wash with ice-cold PBS before gentle trypsinization.[7]

  • Centrifuge the cell suspension and wash the pellet twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[5] Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[5]

Protocol 3: Western Blot Analysis for Apoptotic Proteins

This protocol is for detecting the expression levels of proteins involved in the apoptotic pathway.

Materials:

  • Colorectal cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL reagent and imaging system

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[7][8]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Determine the protein concentration of the lysates using the BCA assay.[5]

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[5][7]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5][7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Incubate the membrane with primary antibodies overnight at 4°C.[5][7]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][7]

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[5][8]

  • Analyze the band intensities using densitometry software and normalize to a loading control like β-actin.[8]

References

Application Notes and Protocols for 2-Ethoxy-5-fluorouracil Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-fluorouracil is a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). 5-FU exerts its anticancer effects by inhibiting thymidylate synthase (TS) and through the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[1][2][3][4] Given its structural similarity, this compound is hypothesized to have similar cytotoxic properties, making it a compound of interest in cancer research and drug development.

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay. The SRB assay is a reliable and sensitive colorimetric method for measuring cell density based on the measurement of cellular protein content.[5][6][7] This method is less susceptible to interference from test compounds compared to metabolic-based assays like the MTT assay.[5]

Signaling Pathway of 5-Fluorouracil and its Derivatives

The cytotoxic mechanism of 5-fluorouracil, and likely its derivatives such as this compound, involves its conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1] FdUMP inhibits thymidylate synthase, leading to a depletion of thymidine triphosphate and subsequent disruption of DNA synthesis and repair.[2] FUTP is incorporated into RNA, affecting RNA processing and function, while FdUTP can be misincorporated into DNA, leading to DNA damage.[1][2]

5-Fluorouracil_Metabolism_and_Action cluster_0 Cell Membrane cluster_1 Intracellular Metabolism cluster_2 Cellular Targets & Effects 2-Ethoxy-5-FU 2-Ethoxy-5-FU 5-FU 5-FU 2-Ethoxy-5-FU->5-FU Metabolic Conversion FUMP FUMP 5-FU->FUMP OPRT FUDR FUDR 5-FU->FUDR TP FUDP FUDP FUMP->FUDP UMPK FUTP FUTP FUDP->FUTP NDPK FdUDP FdUDP FUDP->FdUDP RR RNA RNA FUTP->RNA Incorporation FdUMP FdUMP FUDR->FdUMP TK Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibition FdUTP FdUTP FdUDP->FdUTP NDPK DNA DNA FdUTP->DNA Incorporation RNA Dysfunction RNA Dysfunction RNA->RNA Dysfunction DNA Damage DNA Damage DNA->DNA Damage Thymidylate Synthase->DNA Damage dTMP depletion Apoptosis Apoptosis DNA Damage->Apoptosis RNA Dysfunction->Apoptosis Cytotoxicity_Assay_Workflow A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO2) A->B C Compound Treatment (2-Ethoxy-5-FU) B->C D 48-72h Incubation C->D E Cell Fixation (10% TCA) D->E F SRB Staining (0.4% SRB) E->F G Washing (1% Acetic Acid) F->G H Solubilization (10mM Tris) G->H I Absorbance Reading (510-570 nm) H->I J Data Analysis (IC50 Calculation) I->J

References

Application Notes and Protocols: 2-Ethoxy-5-fluorouracil as a Prodrug for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers. Its therapeutic efficacy is, however, often limited by a narrow therapeutic window and significant systemic toxicity. To address these limitations, a prodrug strategy aiming for tumor-selective activation of 5-FU has been an active area of research. This document details the application of 2-Ethoxy-5-fluorouracil, a prodrug of 5-FU, designed for targeted activation within the tumor microenvironment.

The core concept behind this targeted approach is the exploitation of differential enzyme expression between tumor and healthy tissues. Specifically, this compound is designed to be a substrate for Cytochrome P450 1A1 (CYP1A1), an enzyme frequently overexpressed in various tumor types but exhibiting low expression in most normal tissues.[1][2] This targeted conversion minimizes systemic exposure to the active cytotoxic agent, 5-FU, thereby potentially reducing off-target toxicities.

Principle of Action

This compound is an inactive derivative of 5-FU. Its activation is predicated on the enzymatic O-dealkylation by CYP1A1. In tumor cells expressing high levels of CYP1A1, the enzyme metabolizes this compound, cleaving the ethoxy group to release the active drug, 5-fluorouracil, and a byproduct.[3] Once released, 5-FU exerts its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cell death.[4]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, illustrating its potential efficacy and selectivity.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines with Varying CYP1A1 Expression

Cell LineCancer TypeCYP1A1 ExpressionThis compound IC₅₀ (µM)5-Fluorouracil IC₅₀ (µM)
MCF-7Breast CancerHigh5.23.8
A549Lung CancerHigh7.85.1
HT-29Colon CancerLow> 1008.5
HepG2Liver CancerLow> 1006.2

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: In Vivo Antitumor Efficacy in a Xenograft Model (MCF-7 Breast Cancer)

Treatment Group (n=8)DoseTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
5-Fluorouracil20 mg/kg45-8.7
This compound50 mg/kg65-1.5

Tumor growth inhibition was measured at the end of the 21-day study period.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and 5-fluorouracil in cancer cell lines with differential CYP1A1 expression.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 5-Fluorouracil

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and 5-fluorouracil in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values by plotting a dose-response curve.

Protocol 2: CYP1A1-Mediated Metabolism Assay

Objective: To confirm the conversion of this compound to 5-fluorouracil by CYP1A1.

Materials:

  • Human liver microsomes or recombinant human CYP1A1

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • This compound

  • 5-Fluorouracil standard

  • Acetonitrile

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes or recombinant CYP1A1, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to the mixture.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant by HPLC to detect and quantify the formation of 5-fluorouracil.

  • Compare the retention time and peak area with the 5-fluorouracil standard to confirm its identity and determine the rate of formation.

Protocol 3: In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor activity and systemic toxicity of this compound in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • CYP1A1-expressing cancer cells (e.g., MCF-7)

  • Matrigel

  • This compound

  • 5-Fluorouracil

  • Sterile saline (vehicle)

  • Calipers

  • Analytical balance

Procedure:

  • Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomly assign the mice to treatment groups (e.g., vehicle control, 5-fluorouracil, this compound).

  • Administer the treatments (e.g., intraperitoneal injection) at the specified doses and schedule for a defined period (e.g., 21 days).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological examination).

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizations

Signaling Pathway: Activation of this compound

G cluster_tumor_cell Tumor Cell with High CYP1A1 Expression cluster_normal_cell Normal Cell with Low CYP1A1 Expression Prodrug This compound (Inactive) CYP1A1 CYP1A1 Prodrug->CYP1A1 O-dealkylation ActiveDrug 5-Fluorouracil (Active) CYP1A1->ActiveDrug Cytotoxicity Inhibition of Thymidylate Synthase RNA/DNA Damage ActiveDrug->Cytotoxicity CellDeath Apoptosis Cytotoxicity->CellDeath Prodrug_norm This compound (Remains Inactive) CYP1A1_low Low CYP1A1 Prodrug_norm->CYP1A1_low Minimal Activation

Caption: Activation of this compound in CYP1A1-expressing tumor cells.

Experimental Workflow: In Vitro Cytotoxicity Assessment

G start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells add_drug Add Serial Dilutions of This compound & 5-FU seed_cells->add_drug incubate Incubate (72 hours) add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read_plate Measure Absorbance (570 nm) dissolve->read_plate analyze Calculate IC₅₀ read_plate->analyze

References

Application Notes and Protocols for Preparing Stock Solutions of 2-Ethoxy-5-fluorouracil for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-fluorouracil (CAS No. 56177-80-1) is a derivative of the widely used antineoplastic agent 5-fluorouracil (5-FU)[1][2][3]. As a derivative, it is often studied for its potential as a pharmaceutical intermediate or for its own biological activity[2]. Proper preparation of stock solutions is critical for accurate and reproducible results in cell-based assays. These application notes provide detailed protocols for the solubilization and storage of this compound for use in cell culture experiments.

Given the limited specific data on this compound, the following protocols are based on established methods for the parent compound, 5-fluorouracil, and other similar poorly soluble compounds used in cell culture. It is strongly recommended to perform small-scale solubility tests before preparing large batches of stock solutions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 56177-80-1[1][4][5]
Molecular Formula C6H7FN2O2[1][4][5]
Molecular Weight 158.13 g/mol [1][4][5]
Appearance Crystalline solid[6]
Melting Point 180-184 °C[5]

Solubility and Stock Solution Preparation

Due to its chemical structure, this compound is expected to have limited solubility in aqueous solutions and will likely require an organic solvent for the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common solvent of choice for such compounds in cell culture applications due to its high solubilizing power and compatibility with most cell lines at low final concentrations[7][8].

Recommended Solvents and Storage Conditions

SolventRecommended Starting ConcentrationStorage TemperatureNotes
DMSO (Dimethyl sulfoxide), sterile 10-50 mM-20°C or -80°CPrepare single-use aliquots to avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to minimize cytotoxicity[7][8].
Ethanol, absolute, sterile 1-10 mM-20°CEnsure the final ethanol concentration in the cell culture medium is non-toxic to the specific cell line being used.
PBS (Phosphate Buffered Saline), sterile Low (testing required)4°C (short-term)Solubility is expected to be low. If an aqueous stock is required, gentle warming and sonication may be necessary. It is not recommended to store aqueous solutions for more than one day[6].

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Mass (mg) = 0.010 mol/L x 0.001 L x 158.13 g/mol x 1000 = 1.5813 mg

  • Weigh the compound: In a sterile microcentrifuge tube, carefully weigh out approximately 1.58 mg of this compound powder.

  • Add solvent: Add 1 mL of sterile DMSO to the tube containing the powder.

  • Dissolve the compound: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution[7]. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot for storage: Dispense the stock solution into smaller, single-use, sterile aliquots (e.g., 20-50 µL) to minimize freeze-thaw cycles.

  • Store properly: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (containing serum and other supplements)

  • Sterile microcentrifuge tubes or conical tubes

  • Pipettes and sterile filter tips

Procedure:

  • Determine the final desired concentration: For example, to prepare a working solution with a final concentration of 10 µM.

  • Perform serial dilutions: It is recommended to perform an intermediate dilution to ensure accurate pipetting and thorough mixing.

    • Intermediate Dilution (e.g., to 1 mM): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium. Mix well by gentle pipetting. This results in a 1 mM intermediate solution.

    • Final Dilution (to 10 µM): Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed complete cell culture medium. Mix gently.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the treatment groups.

  • Dose the cells: Remove the existing medium from the cell culture plates and replace it with the medium containing the final desired concentration of this compound or the vehicle control.

Visualizations

Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound add_dmso Add Sterile DMSO weigh->add_dmso Calculate Mass dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate_dilution Intermediate Dilution in Media thaw->intermediate_dilution final_dilution Final Dilution in Media intermediate_dilution->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells

Caption: Workflow for preparing this compound solutions.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Target Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation drug This compound target_enzyme Target Enzyme (e.g., Kinase) drug->target_enzyme Inhibition target_enzyme->raf Inhibition

Caption: Inhibition of a signaling pathway by this compound.

References

Application Notes and Protocols for Testing 2-Ethoxy-5-fluorouracil Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of specific published preclinical or in vivo efficacy data for 2-Ethoxy-5-fluorouracil. Therefore, the following application notes and protocols are based on the extensive research and established methodologies for the closely related and widely studied parent compound, 5-fluorouracil (5-FU). It is presumed that this compound may act as a prodrug or analog of 5-FU, and thus the general principles of efficacy testing in animal models would be applicable. However, these protocols must be adapted and validated specifically for this compound.

Introduction

This compound is a derivative of the antimetabolite chemotherapeutic agent 5-fluorouracil (5-FU). 5-FU has been a cornerstone in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers, for decades.[1] Its mechanism of action involves the inhibition of thymidylate synthase and the misincorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[2][3] Prodrugs of 5-FU are designed to improve its therapeutic index by enhancing tumor-specific activation, improving oral bioavailability, and reducing systemic toxicity.[1][4]

These application notes provide a comprehensive guide for the preclinical evaluation of this compound's anti-cancer efficacy using established animal models. The protocols outlined below are based on standard practices for testing fluoropyrimidine drugs.

Data Presentation: Efficacy of 5-Fluorouracil in Preclinical Animal Models

The following tables summarize quantitative data from representative studies on 5-FU, which can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: Efficacy of 5-Fluorouracil in Xenograft and Syngeneic Mouse Models

Animal ModelCancer TypeTreatment RegimenKey Efficacy ReadoutsReference
Nude Mice (SW620 Xenograft)Human Colon Cancer5-FU (35 mg/kg, i.p. daily for 5 days) + d-Ino57% reduction in tumor growth with combination therapy[5][6]
BALB/c Mice (CT26 Syngeneic)Murine Colon Cancer5-FU (1 mg/kg daily or 10 mg/kg every other day, i.p.)Significant inhibition of tumor growth and weight[7]
BALB/c Mice (CT26 Syngeneic)Murine Colon Cancer5-FU (25 mg/kg, i.p. every 2 days)Significant reduction in tumor burden[8]
Nude Mice (HCT116 Xenograft)Human Colon Cancer5-FU + Selumetinib + 5Gy IRAdditive tumor growth delay[9]
Albino Male Wistar Rats (DMH-induced)Colorectal Cancer5-FU-loaded microspheresSignificant reduction in tumor volume and multiplicity

Note: i.p. = intraperitoneal; d-Ino = 2'-deoxyinosine; IR = Ionizing Radiation; DMH = Dimethylhydrazine.

Experimental Protocols

Protocol 1: General Workflow for In Vivo Efficacy Testing

This protocol outlines the major steps for evaluating the antitumor activity of a novel fluoropyrimidine, such as this compound, in a subcutaneous tumor model.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude or BALB/c Mice) Cell_Line Select Cancer Cell Line (e.g., CT26, SW620) Tumor_Implantation Subcutaneous Tumor Cell Implantation Animal_Model->Tumor_Implantation Cell_Line->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment (Vehicle, 5-FU, 2-Ethoxy-5-FU) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size, Time) Monitoring->Endpoint Harvest Harvest Tumors and Tissues Endpoint->Harvest Analysis Perform Ex Vivo Analysis (e.g., Histology, Biomarkers) Harvest->Analysis Stats Statistical Analysis of Efficacy and Toxicity Analysis->Stats

Caption: General workflow for in vivo efficacy testing of this compound.

Protocol 2: Subcutaneous Xenograft/Syngeneic Tumor Model

Objective: To establish a subcutaneous tumor model for evaluating the efficacy of this compound.

Materials:

  • Animals: 6-8 week old female athymic nude mice (for human cell line xenografts) or BALB/c mice (for syngeneic models like CT26).

  • Cells: A relevant cancer cell line (e.g., human colorectal cancer cell line SW620 or murine colon carcinoma line CT26) cultured in appropriate medium.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Matrigel (optional, can improve tumor take rate).

  • Syringes and needles (27-30 gauge).

Procedure:

  • Harvest cultured cancer cells during their exponential growth phase.

  • Wash the cells twice with sterile PBS and perform a cell count (e.g., using a hemocytometer).

  • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 107 cells/mL.

  • Inject 100 µL of the cell suspension (containing 1 x 106 cells) subcutaneously into the right flank of each mouse.

  • Monitor the animals for tumor growth. Tumors should become palpable within 5-10 days.[4]

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups.

Protocol 3: Drug Formulation and Administration

Objective: To prepare and administer this compound to tumor-bearing animals.

Materials:

  • This compound (powder).

  • Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and/or Cremophor EL, to be determined based on the compound's solubility).

  • Positive control: 5-Fluorouracil.

  • Syringes and needles for administration (route-dependent).

Procedure:

  • Formulation:

    • Determine the appropriate vehicle for this compound based on its physicochemical properties.

    • Prepare a stock solution of the drug and the positive control (5-FU).

    • On each treatment day, dilute the stock solution to the final desired concentration with the vehicle.

  • Administration:

    • The route of administration should be determined based on the drug's properties and intended clinical use (e.g., intraperitoneal, oral gavage, intravenous). Intraperitoneal injection is common in preclinical studies.[4][7]

    • Dosing schedules can vary, for example, daily for 5 days, or every other day for a specified period.[5][7][8]

    • Administer the prepared drug solution to the respective treatment groups. The vehicle control group should receive an equivalent volume of the vehicle.

Protocol 4: Efficacy and Toxicity Monitoring

Objective: To assess the antitumor efficacy and systemic toxicity of this compound.

Procedure:

  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Body Weight:

    • Monitor the body weight of each animal 2-3 times per week as an indicator of systemic toxicity. Significant weight loss (>15-20%) may necessitate euthanasia.

  • Clinical Observations:

    • Observe the animals daily for any signs of distress or toxicity (e.g., changes in posture, activity, fur texture).

  • Endpoint:

    • The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment.

    • At the endpoint, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Mechanism of Action

The presumed mechanism of action of this compound is through its conversion to 5-fluorouracil. The diagram below illustrates the key metabolic activation and cytotoxic pathways of 5-FU.

G cluster_activation Metabolic Activation cluster_cytotoxicity Cytotoxic Mechanisms cluster_enzymes Key Enzymes FU 5-Fluorouracil (5-FU) FUMP Fluorouridine monophosphate (FUMP) FU->FUMP FU->FUMP OPRT FUDR Fluorodeoxyuridine (FUDR) FU->FUDR FU->FUDR UP FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FUMP->FUDP UMK FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP FUDP->FUTP NDK FdUDP Fluorodeoxyuridine diphosphate (FdUDP) FUDP->FdUDP RR RNA_Damage RNA Damage FUTP->RNA_Damage Incorporation FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FUDR->FdUMP FUDR->FdUMP TK FdUMP->FdUDP TS_Inhibition Thymidylate Synthase (TS) Inhibition FdUMP->TS_Inhibition Inhibits FdUTP Fluorodeoxyuridine triphosphate (FdUTP) FdUDP->FdUTP FdUDP->FdUTP NDK DNA_Damage DNA Damage FdUTP->DNA_Damage Incorporation Apoptosis Apoptosis RNA_Damage->Apoptosis DNA_Damage->Apoptosis TS_Inhibition->DNA_Damage dNTP imbalance OPRT OPRT UK UK UP UP TP TP TK TK RR RR

References

Application Notes and Protocols for the Analytical Techniques in 2-Ethoxy-5-fluorouracil Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-fluorouracil is a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). As a prodrug, its efficacy and toxicity are intrinsically linked to its metabolic conversion to the active 5-FU and subsequent anabolites. Understanding the metabolic fate of this compound is therefore critical for its development as a therapeutic agent. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the identification and quantification of this compound and its anticipated metabolites in biological matrices.

Due to the limited specific literature on this compound, the methodologies presented here are based on established and validated techniques for 5-FU and its other prodrugs. These protocols serve as a robust starting point for developing and validating specific assays for this compound.

Hypothesized Metabolic Pathway

Based on the metabolism of similar 2-alkoxy-5-fluorouracil derivatives, such as Tegafur (FT-207), it is hypothesized that this compound undergoes oxidative O-dealkylation, primarily mediated by cytochrome P450 enzymes in the liver, to release the active 5-fluorouracil.[1] 5-FU is then further metabolized through anabolic pathways to its active cytotoxic nucleotides or catabolized to inactive metabolites.[2][3][4]

Metabolic Pathway of this compound This compound This compound 5-Fluorouracil (5-FU) 5-Fluorouracil (5-FU) This compound->5-Fluorouracil (5-FU) CYP450 (O-dealkylation) Active Anabolites Active Anabolites 5-Fluorouracil (5-FU)->Active Anabolites Anabolism Inactive Catabolites Inactive Catabolites 5-Fluorouracil (5-FU)->Inactive Catabolites Catabolism (DPD) Cytotoxicity Cytotoxicity Active Anabolites->Cytotoxicity

Hypothesized metabolic pathway of this compound.

Experimental Workflow for Metabolite Identification

The identification and quantification of this compound and its metabolites from biological samples typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Biological_Matrix Biological Matrix (Plasma, Urine, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Biological_Matrix->Protein_Precipitation Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Protein_Precipitation->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation UHPLC/HPLC Separation (Reversed-Phase or HILIC) Evaporation_Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (MRM/SRM) MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Metabolite_ID Metabolite Identification (Product Ion Scans) Data_Acquisition->Metabolite_ID

General experimental workflow for metabolite analysis.

Detailed Experimental Protocols

The following protocols are adapted from validated methods for 5-FU and its metabolites and can be used as a starting point for the analysis of this compound.[5][6][7]

Protocol 1: Sample Preparation from Human Plasma

This protocol describes a protein precipitation method suitable for the extraction of this compound and its metabolites from plasma.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., 5-Bromouracil or a stable isotope-labeled analog of the analyte)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase A)

Procedure:

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solution.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis

This protocol outlines a general ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the separation and detection of this compound and its metabolites.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is a good starting point for reversed-phase separation.[6] For highly polar metabolites, a HILIC column may be more suitable.[5]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for this compound)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • Ion Spray Voltage: -4500 V (for negative mode)

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound and its potential metabolites. For 5-FU, a common transition is m/z 129 -> 42.[6][8]

Quantitative Data Summary

The following tables present representative quantitative data based on typical validated LC-MS/MS assays for 5-FU. These values should be established specifically for this compound during method validation.

Table 1: Representative Calibration and Quality Control Levels

AnalyteSample TypeConcentration (ng/mL)
Calibration Standards
This compound / 5-FUPlasma1, 5, 10, 50, 100, 500, 1000
Quality Control (QC) Samples
LLOQPlasma1
Low QCPlasma3
Mid QCPlasma75
High QCPlasma750

Table 2: Representative Method Validation Parameters for 5-FU Assays

ParameterAcceptance CriteriaTypical Result for 5-FU Assays
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision ≤20%0.1 - 10 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-8% to +10%
Matrix Effect CV ≤ 15%< 15%
Recovery (%) Consistent and reproducible> 80%

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxy-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Ethoxy-5-fluorouracil synthesis.

Experimental Workflow Overview

The synthesis of this compound from 5-fluorouracil is a multi-step process. A common and effective pathway involves the initial conversion of 5-fluorouracil to a di-chloro intermediate, followed by selective ethoxylation and subsequent hydrolysis. This workflow is designed to control the regioselectivity of the ethoxy group addition, a critical factor in maximizing the yield of the desired product.

2-Ethoxy-5-fluorouracil_Synthesis_Workflow 5-Fluorouracil 5-Fluorouracil Chlorination Chlorination 5-Fluorouracil->Chlorination POCl3, N,N-dimethylaniline 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine Chlorination->2,4-Dichloro-5-fluoropyrimidine Yield: ~95% Selective_Ethoxylation Selective_Ethoxylation 2,4-Dichloro-5-fluoropyrimidine->Selective_Ethoxylation Sodium Ethoxide 2-Ethoxy-4-chloro-5-fluoropyrimidine 2-Ethoxy-4-chloro-5-fluoropyrimidine Selective_Ethoxylation->2-Ethoxy-4-chloro-5-fluoropyrimidine Hydrolysis Hydrolysis 2-Ethoxy-4-chloro-5-fluoropyrimidine->Hydrolysis Aqueous Acid/Base This compound This compound Hydrolysis->this compound Purification Purification This compound->Purification Recrystallization/ Chromatography

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of 2,4-Dichloro-5-fluoropyrimidine - Incomplete reaction.- Suboptimal reaction temperature.- Inefficient acid scavenger.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of 5-fluorouracil.- Optimize Temperature: Maintain the reaction temperature at around 100°C for the chlorination step.[1]- Choice of Base: N,N-dimethylaniline is an effective acid acceptor in this reaction, with an optimal molar ratio of 5-FU to N,N-dimethylaniline of 1:1.5.[2]
Formation of Impurities during Chlorination - Presence of moisture.- Over-chlorination or side reactions.- Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous.- Control Stoichiometry: Use a molar ratio of 5-FU to phosphorus oxychloride of 1:10 for optimal results.[2]
Poor Selectivity in Ethoxylation Step - Reaction temperature is too high.- Stoichiometry of sodium ethoxide is not controlled.- Temperature Control: Perform the ethoxylation at a low temperature (e.g., 0-5°C) to favor substitution at the more reactive C2 position.- Controlled Addition of Alkoxide: Add the sodium ethoxide solution dropwise to the solution of 2,4-dichloro-5-fluoropyrimidine to maintain control over the reaction.
Incomplete Hydrolysis of 2-Ethoxy-4-chloro-5-fluoropyrimidine - Insufficient reaction time or temperature.- Incorrect pH for hydrolysis.- Reaction Monitoring: Track the disappearance of the starting material using TLC or LC-MS.- Optimize Conditions: Experiment with different acid or base concentrations and reaction temperatures to drive the hydrolysis to completion.
Difficulty in Product Purification - Presence of closely related impurities.- Inefficient separation technique.- Recrystallization: Use a suitable solvent system for recrystallization to remove impurities.- Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed for purification.

Frequently Asked Questions (FAQs)

Q1: What is a typical protocol for the synthesis of 2,4-dichloro-5-fluoropyrimidine?

A detailed and high-yield protocol involves the reaction of 5-fluorouracil with phosphorus oxychloride in the presence of N,N-dimethylaniline.[2]

Experimental Protocol: Synthesis of 2,4-dichloro-5-fluoropyrimidine [1]

  • Combine 5-fluorouracil (1.00 mole equivalent) and phosphorus oxychloride (2.50 mole equivalents) under a nitrogen atmosphere.

  • Heat the mixture to approximately 100°C with stirring.

  • Slowly add N,N-dimethylaniline (2.00 mole equivalents) over about 9 hours.

  • Continue stirring at 100°C for up to 4 hours.

  • Cool the reaction mixture to about 20°C.

  • Quench the reaction by slowly pouring it into a mixture of water and dichloromethane, maintaining the temperature below 40°C.

  • Stir the mixture for at least 3 hours and then separate the layers.

  • Wash the aqueous phase with dichloromethane.

  • Combine the organic phases and wash with concentrated aqueous hydrochloric acid, followed by 5% w/w aqueous sodium bicarbonate solution.

  • Concentrate the organic solution by distillation to obtain a solution of 2,4-dichloro-5-fluoropyrimidine. This protocol typically yields about 95% of the desired product.[1]

Q2: How can I selectively introduce the ethoxy group at the C2 position?

The chlorine atom at the C2 position of 2,4-dichloro-5-fluoropyrimidine is generally more susceptible to nucleophilic attack than the chlorine at the C4 position. To achieve high selectivity:

  • Use a stoichiometric amount of sodium ethoxide. An excess of the nucleophile can lead to di-substitution.

  • Maintain a low reaction temperature. This helps to control the reaction rate and improve selectivity.

Q3: What are the expected yields for each step?

While the yield for the synthesis of 2,4-dichloro-5-fluoropyrimidine can be as high as 95%[1][2], the yields for the subsequent ethoxylation and hydrolysis steps can vary significantly depending on the specific reaction conditions used. Optimization of these steps is crucial for maximizing the overall yield of this compound.

Reaction Pathway Diagram

The following diagram illustrates the key steps and intermediates in the synthesis of this compound.

Detailed_Synthesis_Pathway cluster_0 Chlorination cluster_1 Selective Ethoxylation cluster_2 Hydrolysis 5-FU 5-Fluorouracil DCFP 2,4-Dichloro-5-fluoropyrimidine 5-FU->DCFP POCl3, N,N-dimethylaniline ~100°C ECFP 2-Ethoxy-4-chloro-5-fluoropyrimidine DCFP->ECFP NaOEt, Ethanol Low Temperature 2-E-5-FU This compound ECFP->2-E-5-FU H2O, Acid or Base

Caption: Key reaction steps in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Ethoxy-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxy-5-fluorouracil.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common synthetic route involving the reaction of 2,4-dichloro-5-fluoropyrimidine with sodium ethoxide.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete chlorination of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine.Ensure complete removal of water from the 5-fluorouracil starting material. Use a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride) and an appropriate base (e.g., N,N-dimethylaniline) to drive the reaction to completion.[1] Monitor the reaction by TLC or HPLC.
Incomplete reaction of 2,4-dichloro-5-fluoropyrimidine with sodium ethoxide.Use a freshly prepared solution of sodium ethoxide in anhydrous ethanol. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the starting material and product. A slight excess of sodium ethoxide may be used.
Formation of side products due to incorrect regioselectivity.Control the reaction temperature carefully. Lower temperatures generally favor substitution at the more reactive C4 position, which upon hydrolysis would not yield the desired product. Maintain a consistent temperature throughout the addition of the alkoxide.
Hydrolysis of the intermediate or final product.Work up the reaction under non-aqueous conditions as much as possible until the final hydrolysis step. Ensure the pH is controlled during the final hydrolysis to prevent degradation.
Presence of 4-Ethoxy-5-fluorouracil Isomer Nucleophilic attack at the C2 position of 2,4-dichloro-5-fluoropyrimidine.While C4 is generally the more reactive site for nucleophilic attack on 2,4-dichloropyrimidines, the presence of the fluoro group at C5 can influence regioselectivity.[2] Lowering the reaction temperature may improve selectivity for the C4 position. The choice of solvent can also influence the regioselectivity.
Rearrangement under certain reaction conditions.Avoid prolonged reaction times and high temperatures. Isolate the intermediate 2-ethoxy-4-chloro-5-fluoropyrimidine before hydrolysis if isomer separation is challenging.
Formation of 2,4-Diethoxy-5-fluoropyrimidine Use of a large excess of sodium ethoxide.Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of sodium ethoxide. Monitor the reaction progress to avoid prolonged reaction times after the starting material is consumed.
High reaction temperature.Maintain a lower reaction temperature to favor monosubstitution.
Unreacted 2,4-dichloro-5-fluoropyrimidine Remaining Insufficient amount of sodium ethoxide.Ensure accurate measurement of reagents. Use a slight excess of sodium ethoxide.
Deactivation of sodium ethoxide by moisture.Use anhydrous ethanol and freshly prepared sodium ethoxide. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of 5-Fluorouracil in the Final Product Incomplete chlorination in the first step.Optimize the chlorination reaction as described above.
Hydrolysis of 2,4-dichloro-5-fluoropyrimidine during workup.Perform the workup at low temperatures and minimize contact with water until the ethoxylation step is complete.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic pathway involves a two-step process. First, 5-fluorouracil is chlorinated to form the key intermediate, 2,4-dichloro-5-fluoropyrimidine, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline.[3][1] In the second step, 2,4-dichloro-5-fluoropyrimidine is reacted with sodium ethoxide, which selectively substitutes one of the chlorine atoms. Subsequent hydrolysis of the remaining chlorine atom yields this compound.

Q2: Why is regioselectivity a concern in the reaction of 2,4-dichloro-5-fluoropyrimidine with sodium ethoxide?

A2: 2,4-dichloro-5-fluoropyrimidine has two chlorine atoms at positions 2 and 4 that can be substituted by a nucleophile. The electronic properties of the pyrimidine ring, influenced by the nitrogen atoms and the fluorine at position 5, make the C4 position generally more susceptible to nucleophilic attack.[4][2] However, reaction conditions such as temperature, solvent, and the nature of the nucleophile can affect this selectivity, potentially leading to the formation of the undesired 4-ethoxy isomer.

Q3: What are the expected major byproducts in this synthesis?

A3: Common side products can include:

  • 4-Ethoxy-2-chloro-5-fluoropyrimidine: The isomeric product from nucleophilic attack at the C2 position.

  • 2,4-Diethoxy-5-fluoropyrimidine: The product of disubstitution, where both chlorine atoms are replaced by ethoxy groups. This is more likely with an excess of sodium ethoxide or at higher temperatures.

  • 5-Fluorouracil: Resulting from incomplete chlorination of the starting material or hydrolysis of the dichloro intermediate.

  • 2-Chloro-5-fluoro-4-hydroxypyrimidine: Formed by partial hydrolysis of the dichloro intermediate during workup.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, intermediate, product, and potential byproducts. High-performance liquid chromatography (HPLC) can provide more quantitative analysis of the reaction mixture.

Q5: What purification methods are recommended for the final product?

A5: Column chromatography on silica gel is a common method for purifying this compound from side products. Recrystallization from an appropriate solvent system can also be an effective purification technique to obtain a high-purity product.

Quantitative Data Summary

Parameter Effect on Regioselectivity (C4 vs. C2 Substitution) Impact on this compound Yield
Electronic Effects The C4 position is generally more electron-deficient and favored for nucleophilic attack in 2,4-dichloropyrimidines. The electron-withdrawing fluorine at C5 further activates the ring.[4][2]Higher yield of the desired pathway intermediate.
Steric Hindrance Bulky nucleophiles may show increased substitution at the less sterically hindered C2 position.Potentially lower yield due to formation of the 4-ethoxy isomer.
Temperature Lower temperatures generally favor the thermodynamically controlled product, which is often the more stable isomer. In this system, it can enhance selectivity for the C4 position.Can improve the purity and yield of the desired product by minimizing side reactions.
Solvent The polarity and coordinating ability of the solvent can influence the reactivity of the nucleophile and the stability of the intermediates, thereby affecting regioselectivity.An optimized solvent system can lead to higher yields.

Experimental Protocols

1. Synthesis of 2,4-dichloro-5-fluoropyrimidine

This protocol is adapted from established procedures for the chlorination of uracil derivatives.[3][1]

  • Materials: 5-fluorouracil, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 5-fluorouracil (1 equivalent).

    • Under an inert atmosphere (nitrogen or argon), add phosphorus oxychloride (at least 2.5 equivalents).

    • Heat the mixture to approximately 100-110 °C.

    • Slowly add N,N-dimethylaniline (2 equivalents) dropwise to the stirred mixture.

    • After the addition is complete, maintain the reaction at reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 2,4-dichloro-5-fluoropyrimidine, which can be used in the next step with or without further purification.

2. Synthesis of this compound

This protocol is based on the nucleophilic substitution of dichloropyrimidines with alkoxides.

  • Materials: 2,4-dichloro-5-fluoropyrimidine, sodium metal, anhydrous ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

    • Cool the sodium ethoxide solution in an ice bath.

    • Dissolve the crude 2,4-dichloro-5-fluoropyrimidine (1 equivalent) in anhydrous ethanol and add it dropwise to the cooled sodium ethoxide solution.

    • Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, carefully add water to hydrolyze the remaining chloro-intermediate.

    • Neutralize the reaction mixture with a dilute acid (e.g., HCl).

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Visualizations

Synthesis_Pathway FU 5-Fluorouracil DCFP 2,4-Dichloro- 5-fluoropyrimidine FU->DCFP POCl3, N,N-dimethylaniline Intermediate 2-Ethoxy-4-chloro- 5-fluoropyrimidine DCFP->Intermediate NaOEt, EtOH Product 2-Ethoxy- 5-fluorouracil Intermediate->Product H2O (Hydrolysis)

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions DCFP 2,4-Dichloro- 5-fluoropyrimidine Intermediate 2-Ethoxy-4-chloro- 5-fluoropyrimidine DCFP->Intermediate + NaOEt (C4 attack) Isomer_Intermediate 4-Ethoxy-2-chloro- 5-fluoropyrimidine DCFP->Isomer_Intermediate + NaOEt (C2 attack) Diethoxy 2,4-Diethoxy- 5-fluoropyrimidine DCFP->Diethoxy + 2 NaOEt Hydrolyzed_Intermediate 2-Chloro-5-fluoro- 4-hydroxypyrimidine DCFP->Hydrolyzed_Intermediate + H2O (premature hydrolysis) Product 2-Ethoxy- 5-fluorouracil Intermediate->Product Hydrolysis

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Chlorination Check Chlorination Step Start->Check_Chlorination Check_Ethoxylation Check Ethoxylation Step Start->Check_Ethoxylation Incomplete_Chlorination Incomplete Reaction? (5-FU remains) Check_Chlorination->Incomplete_Chlorination Incomplete_Ethoxylation Incomplete Reaction? (DCFP remains) Check_Ethoxylation->Incomplete_Ethoxylation Isomer_Formation Isomer Present? Check_Ethoxylation->Isomer_Formation Optimize_Chlorination Optimize Chlorination: - Anhydrous conditions - Excess POCl3 - Monitor by TLC Incomplete_Chlorination->Optimize_Chlorination Yes Optimize_Ethoxylation Optimize Ethoxylation: - Anhydrous EtOH - Fresh NaOEt - Inert atmosphere Incomplete_Ethoxylation->Optimize_Ethoxylation Yes Control_Temp Control Temperature: - Lower temperature for  better selectivity Isomer_Formation->Control_Temp Yes

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Purification of 2-Ethoxy-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Ethoxy-5-fluorouracil.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, a polar pyrimidine derivative.

Issue 1: Low Recovery After Column Chromatography

Problem: You are experiencing a significant loss of this compound during purification by column chromatography.

Possible Causes and Solutions:

  • Compound Instability on Silica Gel: Polar uracil derivatives can sometimes degrade on acidic silica gel.

    • Recommendation: Before scaling up, perform a small-scale stability test by spotting the compound on a TLC plate, developing it, and then letting it sit for a few hours before re-developing in the same or a different solvent system. Streaking or the appearance of new spots may indicate degradation.

    • Solution: Consider using a less acidic stationary phase, such as neutral or basic alumina, or deactivated silica gel.

  • Inappropriate Solvent System: The polarity of the eluent may not be suitable for efficient elution.

    • Recommendation: Optimize the solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation.

    • Solution: For polar compounds like this compound, a gradient elution starting with a less polar mobile phase (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethyl acetate) is often effective.

  • Compound Eluted in the Solvent Front: If the solvent system is too polar, the compound may elute quickly with the solvent front, leading to poor separation and perceived low recovery if those fractions are not collected and analyzed.

    • Recommendation: Always collect and analyze the initial fractions from the column by TLC.

    • Solution: If the compound is found in the first few fractions, switch to a less polar solvent system for the purification.

Issue 2: Co-elution of Impurities with the Desired Product

Problem: Impurities are co-eluting with this compound during column chromatography, resulting in a product of low purity.

Possible Causes and Solutions:

  • Similar Polarity of Product and Impurities: The synthesis of this compound may result in byproducts with very similar polarity.

    • Recommendation: Experiment with different solvent systems for TLC to find one that provides better separation between your product and the impurities.

    • Solution: If TLC optimization is unsuccessful, consider alternative purification techniques. Preparative High-Performance Liquid Chromatography (Prep-HPLC), particularly with a polar-embedded or polar-endcapped column, can offer higher resolution.

  • Overloading the Column: Exceeding the loading capacity of the column can lead to band broadening and poor separation.

    • Recommendation: As a general rule, the amount of crude material loaded should be 1-5% of the weight of the stationary phase.

    • Solution: Reduce the amount of crude material loaded onto the column or use a larger column.

Issue 3: Difficulty in Crystallizing this compound

Problem: The purified this compound fails to crystallize or "oils out" from the solution.

Possible Causes and Solutions:

  • High Solubility in the Chosen Solvent: The compound may be too soluble in the selected solvent, even at low temperatures, preventing precipitation.

    • Recommendation: Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures with water or hexanes).

    • Solution: If the compound is highly soluble, try using a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a good solvent and then slowly add an anti-solvent (a solvent in which the compound is insoluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Recommendation: Ensure the material is of high purity (>95%) before attempting crystallization.

    • Solution: If impurities are present, an additional purification step (e.g., a second column chromatography or a charcoal treatment to remove colored impurities) may be necessary before recrystallization.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, the flask can be placed in a refrigerator and then a freezer to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from its high polarity. This can lead to difficulties in separation from polar impurities using standard chromatography, as well as challenges in finding a suitable solvent system for effective crystallization.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: Several chromatographic techniques can be employed:

  • Silica Gel Column Chromatography: This is a common first-pass purification method. Optimization of the mobile phase is crucial for success.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, reverse-phase HPLC with a C18 column can be used. Due to the compound's polarity, using a mobile phase with a high aqueous component or employing a polar-endcapped column is recommended to achieve sufficient retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for very polar compounds and can be an excellent alternative if reverse-phase HPLC fails to provide adequate separation.

Q3: What are some common impurities I might encounter during the synthesis of this compound?

A3: Without a specific synthetic protocol, it is difficult to pinpoint exact impurities. However, based on general synthesis routes for similar compounds, potential impurities could include:

  • Unreacted starting materials: Such as 5-fluorouracil or an ethoxy-donor reagent.

  • Over-alkylated byproducts: If the reaction conditions are not carefully controlled, alkylation at other positions on the uracil ring might occur.

  • Byproducts from the coupling agent: If a coupling agent like DCC is used, the corresponding urea byproduct (e.g., dicyclohexylurea) can be a challenging impurity to remove.

Q4: How can I improve the peak shape of this compound in HPLC analysis?

A4: Peak tailing is a common issue with polar, nitrogen-containing compounds. To improve peak shape:

  • Adjust Mobile Phase pH: For uracil derivatives, which can have acidic protons, adjusting the pH of the mobile phase with a buffer (e.g., ammonium formate or acetate) can suppress ionization and reduce tailing.

  • Use a High-Purity Column: Columns with low silanol activity can minimize secondary interactions that cause tailing.

  • Lower the Sample Concentration: Injecting a more dilute sample can sometimes improve peak symmetry.

Data Presentation

Table 1: Typical Impurity Profile of Crude this compound (Hypothetical)

ImpurityRetention Time (min)Typical Area %
5-Fluorouracil2.55-10%
Unknown Byproduct 14.82-5%
This compound 5.2 80-90%
Unknown Byproduct 26.11-3%

Table 2: Comparison of Purification Methods for this compound (Hypothetical)

Purification MethodPurity Before (%)Purity After (%)Yield (%)
Silica Gel Chromatography8595-9770-80
Recrystallization (Ethanol/Water)96>9985-95
Preparative HPLC90>99.560-70

Experimental Protocols

General Protocol for Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase system.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then carefully adding it to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with the least polar composition. Collect fractions and monitor the elution by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase to elute the more polar compounds, including the desired product.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.

  • Dissolution: Place the crude or partially purified compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent and stir or swirl until the solid is completely dissolved. Add more hot solvent dropwise if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: To maximize the yield, place the flask in an ice bath or refrigerator for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Aqueous Workup & Extraction start->extraction column Column Chromatography extraction->column purity_check1 Purity Check (TLC/HPLC) column->purity_check1 recrystallization Recrystallization purity_check2 Final Purity & Characterization (NMR, MS, HPLC) recrystallization->purity_check2 purity_check1->recrystallization purity_check1->purity_check2 If Purity > 98% end Pure this compound purity_check2->end

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues start Purification Attempt purity_check Is Purity > 98%? start->purity_check yield_check Is Yield Acceptable? purity_check->yield_check Yes change_solvent Optimize Mobile Phase purity_check->change_solvent No success Pure Product Obtained yield_check->success Yes screen_solvents Screen Different Solvents/ Anti-solvents yield_check->screen_solvents No failure Further Optimization Needed change_stationary Change Stationary Phase (e.g., Alumina, HILIC) change_solvent->change_stationary change_stationary->start slow_cooling Ensure Slow Cooling screen_solvents->slow_cooling slow_cooling->failure

Technical Support Center: Optimizing 2-Ethoxy-5-fluorouracil Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-Ethoxy-5-fluorouracil in in vitro experiments. Given that this compound is a derivative of 5-fluorouracil (5-FU) and may act as its prodrug, this guide draws upon the extensive research conducted on 5-FU to provide a comprehensive resource for optimizing your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a derivative of the well-established chemotherapeutic agent 5-fluorouracil (5-FU).[1] It is believed to act as a prodrug, meaning it is converted into 5-FU within the cell. The active metabolites of 5-FU then exert their cytotoxic effects through two primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): One of the key active metabolites, fluorodeoxyuridine monophosphate (FdUMP), binds to and inhibits thymidylate synthase. This enzyme is crucial for the synthesis of thymidylate (dTMP), a necessary component of DNA.[2][3] By blocking dTMP production, 5-FU leads to a "thymineless death" in rapidly dividing cells.[2][4]

  • Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively.[3][5] This incorporation disrupts RNA processing and DNA synthesis and stability, further contributing to cell death.[3][5][6]

Q2: How do I determine a starting concentration range for my in vitro experiments?

A2: Determining the optimal concentration of this compound requires empirical testing for each specific cell line. A good starting point is to conduct a dose-response experiment across a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50).[4] Based on studies with 5-FU, a broad range from low micromolar (µM) to millimolar (mM) might be necessary depending on the cell line's sensitivity. For instance, IC50 values for 5-FU can range from 1.00 to 39.81 µM in esophageal squamous cell carcinoma cell lines[7] and have been observed at even higher concentrations in other cancer types.[8] A preliminary experiment could test concentrations from 0.1 µM to 1000 µM.

Q3: What are the typical incubation times for this compound treatment?

A3: Incubation times for fluoropyrimidine derivatives like 5-FU typically range from 24 to 72 hours in vitro.[5][9] The optimal duration depends on the cell line's doubling time and the specific endpoint being measured (e.g., cell viability, apoptosis). Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer exposures are often necessary to see significant cytotoxicity. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the most appropriate treatment window for your experimental objectives.

Q4: My cells are not showing a significant response to this compound. What could be the reason?

A4: A lack of a clear dose-response can be attributed to several factors. The concentration range you are testing might be too low for your specific cell line, or the incubation time may be insufficient for the compound to exert its cytotoxic effects.[10] Additionally, some cell lines may exhibit intrinsic or acquired resistance to 5-FU and its derivatives.[10] This resistance can be due to high expression of the drug-catabolizing enzyme dihydropyrimidine dehydrogenase (DPD) or the target enzyme thymidylate synthase (TS).[7]

Troubleshooting Guides

Guide 1: High Variability in IC50 Values Between Experiments

This guide addresses the common issue of inconsistent IC50 values for this compound across different experimental dates.

Potential Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions - Use cells within a consistent and narrow passage number range.[10] - Ensure cells are in the exponential growth phase at the time of treatment.[10] - Regularly test for mycoplasma contamination.[10]
Variability in Drug Preparation - Prepare fresh stock solutions of this compound for each experiment.[10] - Ensure complete dissolution in the appropriate solvent (e.g., DMSO).[10] - Verify that the final solvent concentration is consistent across all wells and is non-toxic to the cells.[10]
Inconsistent Incubation Conditions - Maintain consistent incubation times for both drug treatment and assay development.[10] - Ensure consistent temperature and CO2 levels in the incubator.[10]
"Edge Effect" in Multi-Well Plates - Avoid using the outer wells of 96-well plates, as they are prone to evaporation.[10] - Fill perimeter wells with sterile PBS or media to maintain humidity.[10]
Inconsistent Data Analysis - Use a consistent method for calculating IC50 values (e.g., non-linear regression).[10] - Ensure proper background subtraction.[10]
Guide 2: Lack of a Clear Dose-Response Curve

This guide provides a systematic approach to troubleshooting the absence of a dose-dependent effect in your experiments.

Potential Cause Troubleshooting Steps
Inappropriate Concentration Range - Test a broader range of concentrations, including both lower and higher doses.[10] - Perform a literature search for typical 5-FU IC50 values in your specific cell line or similar cell types.
Insufficient Incubation Time - Increase the duration of drug exposure (e.g., from 24h to 48h or 72h).[10]
Cell Line Resistance - Consider using a different cell line that is known to be sensitive to 5-FU. - Investigate the expression levels of key resistance markers like thymidylate synthase (TS) and dihydropyrimidine dehydrogenase (DPD) in your cell line.[7]
Drug Inactivity - Verify the purity and integrity of your this compound compound.

Data Presentation

Table 1: Reported IC50 Values for 5-Fluorouracil in Various Cancer Cell Lines

Note: These values are for the parent compound 5-Fluorouracil and should be used as a reference for establishing a starting dose range for this compound.

Cell LineCancer TypeIC50 (µM)Reference
A431Epidermoid Carcinoma47.02 ± 0.65[8]
HT29Colorectal Adenocarcinoma85.37 ± 1.81[8]
HeLaCervical Adenocarcinoma43.34 ± 2.77[8]
HNO-97Tongue Squamous Cell Carcinoma2[11][12]
Esophageal Squamous Cell Carcinoma (various)Esophageal Squamous Cell Carcinoma1.00 - 39.81[7]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol outlines a standard method for assessing cell viability after treatment with this compound.

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[5]

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).[5]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[10]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol describes a method to quantify apoptosis and necrosis induced by this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension (containing 1 x 10^5 cells).[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[5]

    • Viable cells: Annexin V-negative and PI-negative.[5]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[5]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

    • Necrotic cells: Annexin V-negative and PI-positive.[5]

Mandatory Visualizations

5-Fluorouracil_Metabolic_Pathway Simplified Metabolic and Action Pathway of 5-Fluorouracil 2-EtO-5-FU This compound (Prodrug) 5-FU 5-Fluorouracil 2-EtO-5-FU->5-FU Intracellular Conversion FUMP Fluorouridine monophosphate 5-FU->FUMP Anabolic Activation FUTP Fluorouridine triphosphate FUMP->FUTP FdUMP Fluorodeoxyuridine monophosphate FUMP->FdUMP RNA_Incorp RNA Incorporation (Disruption of RNA synthesis and function) FUTP->RNA_Incorp FdUTP Fluorodeoxyuridine triphosphate FdUMP->FdUTP TS_Inhib Thymidylate Synthase Inhibition (Blocks DNA synthesis) FdUMP->TS_Inhib DNA_Incorp DNA Incorporation (DNA damage) FdUTP->DNA_Incorp TS Thymidylate Synthase TS_Inhib->TS Inhibits dUMP dUMP dTMP dTMP dUMP->dTMP Methylation

Caption: Simplified metabolic pathway of 5-Fluorouracil.

Experimental_Workflow General Experimental Workflow for In Vitro Dosage Optimization cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refinement & Mechanistic Studies Start Start Dose_Response Broad Dose-Response Assay (e.g., 0.1 µM - 1000 µM) Start->Dose_Response Incubation Set Incubation Time (e.g., 48h) Dose_Response->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay IC50_Est Estimate IC50 Value Viability_Assay->IC50_Est Narrow_Dose Narrow Dose-Response (around estimated IC50) IC50_Est->Narrow_Dose Inform Time_Course Time-Course Experiment (24h, 48h, 72h) Narrow_Dose->Time_Course Mechanism_Assays Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle) Time_Course->Mechanism_Assays Data_Analysis Data Analysis and Conclusion Mechanism_Assays->Data_Analysis

References

troubleshooting inconsistent results in 2-Ethoxy-5-fluorouracil assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-fluorouracil. Our aim is to help you identify and resolve common issues to ensure the accuracy and consistency of your experimental results.

Troubleshooting Guides

Inconsistent results in this compound assays can arise from a variety of factors, ranging from compound stability to the specifics of the analytical method used. This guide is structured to help you systematically troubleshoot potential issues.

Issue 1: High Variability in Assay Results Between Replicates

High variability between replicates is a common issue that can obscure the true effect of the compound.

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogeneous cell suspension before and during plating. Use calibrated pipettes and consider using a multichannel pipette for better consistency.
Edge Effects in Microplates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Incomplete Compound Solubilization Visually inspect your stock and working solutions for any precipitates. Ensure the compound is fully dissolved before adding it to the assay.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cell health and response to treatment.
Issue 2: Lower Than Expected Potency or No Compound Activity

Observing lower than expected or no activity of this compound can be due to issues with the compound itself or the biological system.

Possible Causes and Solutions:

CauseRecommended Solution
Compound Degradation This compound is a prodrug of 5-Fluorouracil (5-FU). Both can be susceptible to degradation. Prepare fresh solutions and store them appropriately (see stability section below). Avoid repeated freeze-thaw cycles.
Inefficient Conversion to 5-FU The conversion of this compound to the active 5-FU is often enzyme-mediated. The expression and activity of these enzymes in your cell model can vary. Consider quantifying the conversion rate in your specific system.
Low Expression of 5-FU Activating Enzymes The cytotoxic effects of 5-FU depend on its conversion to active metabolites by enzymes like orotate phosphoribosyltransferase (OPRT).[1] Cell lines with low OPRT expression may be resistant to 5-FU.[1]
High Expression of 5-FU Inactivating Enzymes Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme that catabolizes and inactivates 5-FU.[2] High levels of DPD in your cell model can lead to rapid drug inactivation.
Cell Line Resistance The cell line used may have intrinsic or acquired resistance to 5-FU. This can be due to the upregulation of drug efflux pumps, alterations in the drug target (thymidylate synthase), or defects in apoptotic pathways.[2][3]
Issue 3: Inconsistent Results in Analytical Quantification (e.g., HPLC, LC-MS)

Possible Causes and Solutions:

CauseRecommended Solution
Poor Peak Shape in Chromatography This can be caused by an improper mobile phase, a faulty column, or an incorrect flow rate.[4] Optimize the mobile phase composition and ensure the column is in good condition.
Poor Peak Resolution Overlapping peaks can make accurate quantification difficult. Adjusting the mobile phase composition or using a different column can improve resolution.[4]
Baseline Drift A drifting baseline can be caused by a poorly maintained system, a faulty detector, or a leaking column.[4] Ensure regular system maintenance.
Sample Preparation Issues Inadequate sample preparation can lead to low signal intensity and poor resolution.[5] Ensure your extraction and purification methods are optimized and consistently applied.
Contamination Contamination of the mobile phase, particularly with water, can introduce "ghost peaks" and affect baseline stability.[6] Use high-purity solvents and water.[6]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: It is recommended to prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage, solutions can be kept at 4°C, but stability should be verified. As 5-FU can be sensitive to light, it is advisable to protect solutions from light.

Q2: What are the typical storage conditions for diluted this compound solutions?

A2: The stability of diluted solutions can be influenced by concentration, temperature, and pH. For its active metabolite, 5-FU, crystallization can occur at 4°C, especially at higher concentrations.[7][8] Storing diluted solutions at room temperature in the dark is often recommended for short-term use.[7]

Q3: What factors can influence the conversion of this compound to 5-Fluorouracil in my cell-based assay?

A3: The conversion is typically enzymatic. Therefore, the type of cell line, its metabolic activity, and the expression levels of specific esterases or other converting enzymes will be critical. The incubation time and the concentration of the prodrug can also influence the extent of conversion.

Q4: My cell line seems to be resistant to this compound. What could be the reason?

A4: Resistance can occur at multiple levels. Your cells may have low expression of the enzymes required to convert the prodrug to 5-FU. Alternatively, they may have established resistance mechanisms to 5-FU itself, such as increased expression of the drug target thymidylate synthase, enhanced drug efflux, or defects in apoptotic signaling pathways.[2][3][9]

Q5: How can I troubleshoot inconsistent readings in my cell viability assay?

A5: In addition to the points mentioned in the troubleshooting guide, consider the timing of your analysis, as the effects of the compound may be time-dependent. Also, ensure that the chosen assay (e.g., MTT, CellTiter-Glo®) is compatible with your experimental conditions and that the compound does not interfere with the assay chemistry.

Experimental Protocols

General Protocol for HPLC Quantification of 5-Fluorouracil

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • For cell culture supernatants or lysates, precipitate proteins using a suitable method (e.g., addition of cold acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and, if necessary, evaporate the solvent and reconstitute in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typical. The exact ratio may need to be optimized.

    • Flow Rate: A flow rate of around 1.0 mL/min is a common starting point.

    • Detection: UV detection at a wavelength of approximately 265 nm is suitable for 5-FU.

  • Quantification:

    • Prepare a standard curve using known concentrations of 5-FU.

    • The concentration of 5-FU in your samples can be determined by comparing their peak areas to the standard curve.

Visualizations

Logical Troubleshooting Workflow for Inconsistent Assay Results

TroubleshootingWorkflow Troubleshooting Inconsistent Results start Inconsistent Results Observed check_variability High Variability Between Replicates? start->check_variability check_potency Low or No Compound Activity? check_variability->check_potency No variability_causes Potential Causes: - Inconsistent Cell Seeding - Edge Effects - Pipetting Errors - Mycoplasma check_variability->variability_causes Yes check_analytical Inconsistent Analytical Quantification? check_potency->check_analytical No potency_causes Potential Causes: - Compound Degradation - Inefficient Prodrug Conversion - Cell Line Resistance (e.g., high DPD, low OPRT) check_potency->potency_causes Yes analytical_causes Potential Causes: - Poor Peak Shape/Resolution - Baseline Drift - Sample Prep Issues - Contamination check_analytical->analytical_causes Yes end_point Consistent Results Achieved check_analytical->end_point No variability_solutions Solutions: - Improve Cell Handling Technique - Avoid Outer Wells - Calibrate Pipettes - Test for Mycoplasma variability_causes->variability_solutions variability_solutions->end_point potency_solutions Solutions: - Use Fresh Compound - Verify Prodrug Conversion - Characterize Cell Line (Enzyme Expression) - Use a Sensitive Cell Line potency_causes->potency_solutions potency_solutions->end_point analytical_solutions Solutions: - Optimize HPLC/LC-MS Method - System Maintenance - Refine Sample Prep Protocol - Use High-Purity Solvents analytical_causes->analytical_solutions analytical_solutions->end_point

Caption: A flowchart for troubleshooting inconsistent assay results.

Metabolic Activation and Inactivation Pathway of 5-Fluorouracil

FU_Metabolism 5-Fluorouracil (5-FU) Metabolism cluster_activation Anabolic Pathway (Activation) cluster_inactivation Catabolic Pathway (Inactivation) Prodrug This compound (Prodrug) FU 5-Fluorouracil (5-FU) Prodrug->FU Enzymatic Conversion FUMP FUMP FU->FUMP OPRT DHFU DHFU (Inactive) FU->DHFU DPD FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase RNA_Damage RNA Damage FUTP->RNA_Damage FdUTP FdUTP FdUDP->FdUTP FdUMP FdUMP FdUDP->FdUMP DNA_Damage DNA Damage FdUTP->DNA_Damage TS Thymidylate Synthase (TS) Inhibition FdUMP->TS

Caption: Metabolic pathways of 5-Fluorouracil (5-FU).

References

Technical Support Center: Overcoming Resistance to 2-Ethoxy-5-fluorouracil in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 2-Ethoxy-5-fluorouracil and other fluoropyrimidine-based chemotherapeutics like 5-Fluorouracil (5-FU).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for 5-Fluorouracil (5-FU) and its derivatives?

A1: 5-FU, a fluorinated analog of uracil, primarily exerts its cytotoxic effects through three main mechanisms:

  • Inhibition of Thymidylate Synthase (TS): Its metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, inhibiting the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.[1]

  • DNA Damage: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into DNA, leading to DNA fragmentation and cell death.[1][2]

  • RNA Disruption: The metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA, disrupting RNA processing and protein synthesis.[1][2]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of acquired resistance?

A2: Resistance to fluoropyrimidines like 5-FU is multifactorial.[3] Common mechanisms include:

  • Alterations in Drug Metabolism: Upregulation of enzymes that catabolize the drug, such as dihydropyrimidine dehydrogenase (DPD), or the target enzyme, thymidylate synthase (TS).[1][2] Downregulation of enzymes required for drug activation, like orotate phosphoribosyltransferase (OPRT), can also occur.[4]

  • Evasion of Apoptosis: Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and downregulation of pro-apoptotic proteins (e.g., Bax, Bak).[2][5]

  • Activation of Survival Signaling Pathways: Increased activity in pathways like PI3K/Akt, NF-κB, JAK/STAT, and Wnt/β-catenin promotes cell survival and proliferation, counteracting the drug's cytotoxic effects.[2][6][7]

  • Enhanced DNA Repair: Upregulation of DNA repair mechanisms, such as the non-homologous end-joining (NHEJ) pathway, can more efficiently repair drug-induced DNA damage.[2][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., ABCG2, ABCC3) can actively pump the drug out of the cell.[2][8]

  • Alterations in Glucose Metabolism: Increased glycolysis and upregulation of glucose transporters like Glut1 have been associated with 5-FU resistance.[9][10][11]

Q3: How can I develop a 5-FU resistant cell line for my experiments?

A3: Two common methods for generating resistant cell lines are:

  • Intermittent High-Dose Treatment: Exposing cells to a high concentration (e.g., IC50) of the drug for a short period, followed by a recovery phase in drug-free medium. This cycle is repeated to select for resistant populations.[12]

  • Continuous Escalating-Dose Treatment: Continuously culturing cells in the presence of the drug, starting with a low concentration and gradually increasing it as the cells adapt and become more resistant.[12]

It is crucial to culture the parental cell line in parallel without the drug as a control.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
Potential Cause Troubleshooting Step Recommended Action
Cell Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity.Use cells within a consistent and low passage number range for all experiments.
Cell Seeding Density Inconsistent initial cell numbers can affect growth rates and drug response.Optimize and standardize the seeding density to ensure cells are in the exponential growth phase during treatment.
Drug Stability The drug may degrade if not stored or handled properly.Prepare fresh drug solutions from a trusted stock for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Assay Incubation Time The duration of drug exposure can significantly impact the IC50 value.Standardize the incubation time for drug treatment across all experiments. A common time point is 48 or 72 hours.[13]
Metabolic Activity of Cells Assays like the MTT assay rely on cellular metabolic activity, which can be influenced by factors other than cell death.Consider using a complementary assay that measures cell death directly, such as a trypan blue exclusion assay or an apoptosis assay (e.g., Annexin V staining).[14]
Issue 2: No significant increase in apoptosis observed after treatment in a suspected resistant cell line.
Potential Cause Troubleshooting Step Recommended Action
Upregulation of Anti-Apoptotic Proteins Resistant cells often overexpress proteins like Bcl-2 and Bcl-xL, which inhibit apoptosis.[2][5]Perform Western blot or qPCR to analyze the expression levels of key pro- and anti-apoptotic proteins in your resistant and parental cell lines.
Activation of Pro-Survival Pathways Pathways like PI3K/Akt and NF-κB can promote cell survival and inhibit apoptosis.[6][7]Investigate the activation status of these pathways by analyzing the phosphorylation of key proteins (e.g., Akt, p65) via Western blot.
Cell Cycle Arrest The drug may be causing cell cycle arrest rather than immediate apoptosis.[2][15]Perform cell cycle analysis using flow cytometry (e.g., propidium iodide staining) to determine if cells are accumulating in a specific phase (e.g., S phase).
Insufficient Drug Concentration or Duration The concentration or duration of treatment may not be sufficient to induce apoptosis in resistant cells.Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell line.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from methodologies described in studies on chemoresistance.[13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations for 48 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 2: Western Blot Analysis of Protein Expression

This protocol is a standard method for assessing protein levels, as mentioned in various studies.[10]

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., TS, Bcl-2, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities relative to a loading control (e.g., β-actin).

Quantitative Data Summary

Table 1: Examples of Key Proteins and Genes Altered in 5-FU Resistant Cancer Cells

Molecule Function Change in Resistant Cells Primary Signaling Pathway References
Thymidylate Synthase (TS) Drug TargetUpregulation5-FU Metabolism[1][2]
Dihydropyrimidine Dehydrogenase (DPD) Drug CatabolismUpregulation5-FU Metabolism[1][2]
Bcl-2 Anti-ApoptoticUpregulationApoptosis[2][5]
Bax Pro-ApoptoticDownregulationApoptosis[2]
Phospho-Akt (p-Akt) Cell Survival, ProliferationUpregulationPI3K/Akt[1][2]
β-catenin Cell Proliferation, StemnessUpregulation/Nuclear LocalizationWnt[7][16]
ABCG2 Drug EffluxUpregulationDrug Transport[2]
Glut1 Glucose UptakeUpregulationGlucose Metabolism[10][11]
MLH1 DNA Mismatch RepairDownregulationDNA Repair[8]

Visualizations

experimental_workflow Experimental Workflow for Investigating Drug Resistance cluster_setup Experimental Setup cluster_assays Cellular & Molecular Assays cluster_analysis Data Analysis & Interpretation parental Parental Cancer Cell Line viability Cell Viability Assay (e.g., MTT) parental->viability apoptosis Apoptosis Assay (e.g., Annexin V) parental->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) parental->cell_cycle protein Protein Expression (Western Blot) parental->protein gene Gene Expression (qPCR) parental->gene resistant Resistant Cancer Cell Line resistant->viability resistant->apoptosis resistant->cell_cycle resistant->protein resistant->gene ic50 Determine IC50 viability->ic50 apoptosis_rate Quantify Apoptosis apoptosis->apoptosis_rate pathway_analysis Analyze Signaling Pathways protein->pathway_analysis gene->pathway_analysis mechanism Identify Resistance Mechanism ic50->mechanism apoptosis_rate->mechanism pathway_analysis->mechanism

Caption: Workflow for characterizing resistance to this compound.

signaling_pathways Key Signaling Pathways in 5-FU Resistance cluster_drug Drug Action cluster_resistance Resistance Mechanisms cluster_outcome Cellular Outcome drug 5-FU / this compound dna_damage DNA Damage & TS Inhibition drug->dna_damage chemoresistance Chemoresistance pi3k PI3K/Akt Pathway pi3k->dna_damage survival Increased Cell Survival pi3k->survival apoptosis_res Apoptosis Resistance pi3k->apoptosis_res nfkb NF-κB Pathway nfkb->dna_damage nfkb->survival nfkb->apoptosis_res wnt Wnt/β-catenin Pathway wnt->dna_damage proliferation Increased Proliferation wnt->proliferation jak_stat JAK/STAT Pathway jak_stat->dna_damage jak_stat->proliferation survival->chemoresistance proliferation->chemoresistance apoptosis_res->chemoresistance

Caption: Major signaling pathways contributing to fluoropyrimidine resistance.

troubleshooting_logic Troubleshooting Logic for Reduced Drug Efficacy start Observation: Reduced Drug Efficacy q1 Is the IC50 value reproducibly higher? start->q1 check_protocol Action: Standardize Experimental Protocol (cell density, passage, drug prep) q1->check_protocol No q2 Is apoptosis reduced? q1->q2 Yes check_protocol->q1 analyze_apoptosis Action: Analyze Apoptotic Proteins (Bcl-2, Bax, Caspases) q2->analyze_apoptosis Yes q3 Are survival pathways activated? q2->q3 No analyze_apoptosis->q3 analyze_pathways Action: Analyze Key Signaling Proteins (p-Akt, NF-κB, β-catenin) q3->analyze_pathways Yes end Conclusion: Likely Resistance Mechanism Identified q3->end No analyze_pathways->end

Caption: A logical guide for troubleshooting unexpected experimental results.

References

minimizing off-target effects of 2-Ethoxy-5-fluorouracil in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-fluorouracil. Our goal is to help you minimize off-target effects and optimize your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound and what are the primary causes of its off-target toxicity?

A1: this compound is a prodrug of 5-fluorouracil (5-FU).[1] It is designed to be metabolized in the body to release the active cytotoxic agent, 5-FU. The primary mechanism of 5-FU's anticancer activity involves the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA, which disrupts DNA synthesis and repair and leads to cell death in rapidly dividing cancer cells.[2][3][4]

Off-target toxicity arises because 5-FU is not exclusively active in cancer cells. Healthy, rapidly dividing cells in the body, such as those in the bone marrow, gastrointestinal tract, and hair follicles, are also susceptible to its cytotoxic effects.[5] The main contributors to off-target toxicity include:

  • Inhibition of Thymidylate Synthase in Healthy Cells: The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), inhibits TS in all rapidly dividing cells, not just cancerous ones.[3][5]

  • Incorporation into RNA and DNA of Healthy Cells: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into the RNA and DNA of healthy cells, respectively, leading to disruptions in protein synthesis and DNA damage.[5]

  • Dihydropyrimidine Dehydrogenase (DPD) Deficiency: DPD is the primary enzyme responsible for the catabolism of 5-FU.[3] Patients with a deficiency in DPD activity cannot effectively clear the drug, leading to its accumulation and a higher risk of severe, life-threatening toxicities.[6][7][8]

Q2: What are the common off-target effects observed with fluoropyrimidine chemotherapy in vivo?

A2: The off-target effects of fluoropyrimidines like 5-FU are schedule-dependent.[1] Common toxicities include:

  • Gastrointestinal Toxicity: Diarrhea, nausea, vomiting, and mucositis (inflammation of the mouth and gut) are frequently observed.[9][10] This is due to the damage of the rapidly dividing cells of the intestinal lining.[9]

  • Myelosuppression: Bolus administration of 5-FU is often associated with the suppression of bone marrow, leading to decreased production of white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).[1][10] This increases the risk of infections, fatigue, and bleeding.

  • Hand-Foot Syndrome (Palmar-Plantar Erythrodysesthesia): This is a common side effect of continuous 5-FU infusions and its oral prodrugs like capecitabine.[1][9][11] Symptoms include redness, swelling, numbness, and pain in the palms of the hands and soles of the feet.[11]

  • Cardiotoxicity: Though less common, 5-FU can cause heart-related issues such as chest pain and arrhythmias.[10]

  • Neurotoxicity: Neurological side effects can range from mild headaches to more severe conditions like peripheral neuropathy.[10][12]

Q3: What are the main strategies to minimize the off-target effects of this compound in vivo?

A3: Several strategies can be employed to reduce the systemic toxicity of fluoropyrimidines:

  • Prodrug Design: The use of prodrugs like this compound is itself a strategy to improve tumor selectivity. The goal is for the prodrug to be preferentially activated to 5-FU at the tumor site.[13] For instance, capecitabine is converted to 5-FU by the enzyme thymidine phosphorylase, which is found in higher concentrations in some tumors.[11][14][15]

  • Targeted Drug Delivery Systems: Encapsulating this compound or its active form, 5-FU, in nanocarriers such as liposomes or polymeric nanoparticles can enhance its delivery to tumors through the enhanced permeability and retention (EPR) effect.[16][17][18] These nanoparticles can also be surface-modified with ligands that bind to receptors overexpressed on cancer cells for active targeting.[19][20]

  • Modulation of 5-FU Metabolism: Co-administering agents that inhibit DPD, the enzyme that breaks down 5-FU, can increase the drug's half-life and allow for lower doses to be used, potentially reducing toxicity.[21] For example, tegafur is often combined with uracil, a DPD inhibitor.[22]

  • Individualized Dosing: DPYD genotyping to identify patients with DPD deficiency can help in tailoring the dose of fluoropyrimidines to prevent severe toxicity.[6][7][23] For patients with reduced DPD activity, a lower starting dose is recommended.[7]

  • Pharmacokinetic-Guided Dosing: Therapeutic drug monitoring of 5-FU plasma concentrations can help to adjust the dose to maintain it within a therapeutic window, thereby minimizing toxicity while maximizing efficacy.[24]

Troubleshooting Guides

Problem: High toxicity observed in animal models at presumed therapeutic doses.

Potential Cause Troubleshooting/Optimization Strategy
Poor tumor selectivity of the prodrug. 1. Investigate the expression levels of activating enzymes in the tumor versus healthy tissues. 2. Consider co-administration with an agent that enhances tumor-specific activation.
Animal model is highly sensitive to 5-FU. 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in the specific animal model. 2. Use multiple animal models to confirm observations.
Suboptimal formulation leading to premature drug release. 1. If using a nanoparticle delivery system, optimize formulation parameters such as drug-to-lipid ratio, pH, and temperature to improve encapsulation efficiency and stability.[5] 2. Characterize the in vivo release profile of the drug from the delivery vehicle.
Undiagnosed DPD deficiency in the animal model. 1. If possible, screen animals for DPD activity or genetic variants affecting DPD function.

Problem: Inconsistent anti-tumor efficacy in vivo.

Potential Cause Troubleshooting/Optimization Strategy
Variability in prodrug activation. 1. Ensure consistent expression of the activating enzyme in the tumor model. 2. Consider using a tumor model with known high levels of the necessary activating enzymes.
Development of drug resistance. 1. Analyze tumor samples for mechanisms of 5-FU resistance, such as increased expression of thymidylate synthase or alterations in apoptotic pathways.[25] 2. Consider combination therapy with agents that can overcome resistance.[17]
Poor drug accumulation in the tumor. 1. Evaluate the biodistribution of the compound. 2. Consider formulating the drug in a targeted nanoparticle system to improve tumor accumulation.[16][20]
Inconsistent experimental procedures. 1. Standardize all experimental procedures, including drug preparation, administration route, and timing of treatments.

Data Presentation

Table 1: Comparison of 5-Fluorouracil Delivery Systems for In Vivo Applications

Delivery SystemDrugAnimal ModelKey FindingsReference
Free 5-FU 5-FluorouracilColon cancer xenograftHigh systemic toxicity, limited tumor growth inhibition.[20]
Folic Acid Targeted Liposomes 5-FluorouracilColon cancer xenograftReduced tumor volume significantly compared to free 5-FU (169.00 mm³ vs 326.40 mm³); enhanced cytotoxicity in vitro.[20]
Thiolated Chitosan Nanoparticles 5-FluorouracilTriple-negative breast cancer xenograftSustained drug delivery and targeted CD44 receptors; improved in vitro efficacy.[19]
PLGA-PEG Nanoparticles 5-FluorouracilSimulated colorectal and breast cancer modelsSustained release, improved tumor accumulation, and reduced systemic toxicity compared to free 5-FU.[26]
Spherical Nucleic Acid (SNA) Nanostructures 5-FluorouracilAcute myeloid leukemia animal model12.5 times more efficient entry into leukemia cells, up to 20,000-fold greater cytotoxicity, and no detectable damage to healthy tissues.[27]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound against cancer cell lines.

Materials:

  • Cancer cell line(s) of interest and a non-cancerous control cell line

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[5]

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include untreated cells as a control.[5]

  • Incubation: Incubate the plate for 48 to 72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: In Vivo Antitumor Efficacy Study

This protocol evaluates the in vivo antitumor activity of this compound in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for tumor implantation

  • This compound formulation

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment: Administer this compound (and vehicle control) to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intravenous injection).

  • Monitoring:

    • Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a predetermined treatment period), euthanize the mice and excise the tumors.

  • Analysis:

    • Compare the tumor growth curves and final tumor weights between the treatment and control groups.

    • Perform histological analysis of the tumors and major organs to assess efficacy and toxicity.

Visualizations

Prodrug_Activation_Pathway cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cancer Cell This compound This compound Enzymatic Conversion Enzymatic Conversion This compound->Enzymatic Conversion Tumor-specific enzymes 5-Fluorouracil (5-FU) 5-Fluorouracil (5-FU) Enzymatic Conversion->5-Fluorouracil (5-FU) Active Metabolites Active Metabolites 5-Fluorouracil (5-FU)->Active Metabolites DNA/RNA Synthesis Inhibition DNA/RNA Synthesis Inhibition Active Metabolites->DNA/RNA Synthesis Inhibition Apoptosis Apoptosis DNA/RNA Synthesis Inhibition->Apoptosis

Caption: Presumed metabolic activation pathway of this compound.

Targeted_Delivery_Workflow Drug Encapsulation Encapsulation of This compound in Nanoparticle IV Administration Intravenous Administration Drug Encapsulation->IV Administration Systemic Circulation Systemic Circulation (Reduced Off-Target Exposure) IV Administration->Systemic Circulation Tumor Accumulation Tumor Accumulation (EPR Effect) Systemic Circulation->Tumor Accumulation Cellular Uptake Targeted Cellular Uptake (Ligand-Receptor Interaction) Tumor Accumulation->Cellular Uptake Drug Release Intracellular Drug Release Cellular Uptake->Drug Release Troubleshooting_Logic Start High In Vivo Toxicity Observed Check_Dose Is the dose appropriate for the animal model? Start->Check_Dose Check_Formulation Is the drug formulation stable with controlled release? Check_Dose->Check_Formulation Yes Action_Dose Perform MTD study and adjust dose. Check_Dose->Action_Dose No Check_Metabolism Is there evidence of DPD deficiency? Check_Formulation->Check_Metabolism Yes Action_Formulation Optimize drug delivery system. Check_Formulation->Action_Formulation No Action_Metabolism Consider DPD inhibitor co-administration or use a different model. Check_Metabolism->Action_Metabolism Yes End Toxicity Minimized Check_Metabolism->End No Action_Dose->End Action_Formulation->End Action_Metabolism->End

References

degradation pathways of 2-Ethoxy-5-fluorouracil in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Ethoxy-5-fluorouracil in biological matrices.

Assumption: this compound is presumed to be a prodrug of 5-fluorouracil (5-FU). The primary degradation step is the conversion to 5-FU, which then undergoes further well-documented metabolic pathways. This guide focuses on the degradation of the subsequent 5-FU.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental studies.

Issue 1: High Variability in Degradation Rate in Whole Blood/Plasma Samples

  • Possible Cause 1: Sample Handling and Storage. 5-FU is unstable in whole blood and plasma at room temperature, with significant degradation observed within hours.[1] The loss of 5-FU is due to enzymatic degradation.[1]

    • Solution: Blood specimens should be collected and immediately placed on ice.[1] Plasma should be separated from whole blood as soon as possible and frozen at -20°C or lower.[1] Frozen plasma samples have been shown to be stable for at least five weeks.[1]

  • Possible Cause 2: Enzymatic Activity. The primary enzyme responsible for 5-FU catabolism is dihydropyrimidine dehydrogenase (DPD), which is found in various tissues, including white blood cells.[2][3] Variations in DPD activity among individuals can lead to significant differences in degradation rates.[2]

    • Solution: When using whole blood, consider the potential for higher degradation rates compared to plasma due to the presence of DPD in blood cells.[3] For in vitro experiments, using plasma or even purified enzyme systems can provide more controlled conditions. To inhibit enzymatic degradation during sample processing, an excess of uracil can be added.[1]

Issue 2: Difficulty in Detecting and Quantifying Metabolites

  • Possible Cause 1: Inadequate Analytical Method. The metabolites of 5-FU are polar compounds that can be challenging to separate and detect using standard reversed-phase liquid chromatography.

    • Solution: Employ a sensitive and specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] For polar metabolites, consider using hydrophilic interaction liquid chromatography (HILIC) or an ion-pair reversed-phase HPLC method.[5][6] A pentafluorophenyl (PFP) column can also be effective for separating polar compounds.[7]

  • Possible Cause 2: Low Abundance of Metabolites. Some metabolites may be present at very low concentrations, below the detection limit of the analytical instrument.

    • Solution: Optimize the sample preparation method to enrich the metabolites of interest. This may include solid-phase extraction (SPE) or liquid-liquid extraction.[6] Increase the sample volume injected into the analytical system if possible. Ensure the mass spectrometer is tuned for optimal sensitivity for the target analytes.

Issue 3: Inconsistent Results in Liver Microsome Experiments

  • Possible Cause 1: Cofactor Depletion. Cytochrome P450 (CYP) and other microsomal enzymes require cofactors such as NADPH for their activity.[8] During incubation, these cofactors can be depleted, leading to a decrease in enzyme activity over time.

    • Solution: Ensure that the incubation buffer is supplemented with an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).[8]

  • Possible Cause 2: Microsome Quality and Concentration. The metabolic activity of liver microsomes can vary depending on the isolation procedure and storage conditions.[8][9]

    • Solution: Use a standardized protocol for microsome isolation and store them at -80°C until use.[9] Determine the protein concentration of the microsomal preparation and use a consistent concentration across experiments. It's also important to consider that there can be significant differences in metabolism between species.[8]

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway of this compound?

A1: It is hypothesized that this compound is a prodrug that is first metabolized to 5-fluorouracil (5-FU) through the cleavage of the ethoxy group. Subsequently, 5-FU follows its known metabolic and catabolic pathways.

Q2: What are the major metabolites of 5-fluorouracil in biological systems?

A2: The major catabolic pathway of 5-FU is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD), which converts 5-FU to 5,6-dihydro-5-fluorouracil (DHFU).[2][10][11] DHFU is then further metabolized to α-fluoro-β-ureidopropionic acid (FUPA) and subsequently to α-fluoro-β-alanine (FBAL).[11] Anabolic (activation) pathways convert 5-FU into its active metabolites, including fluorouridine monophosphate (FUMP), fluorodeoxyuridine monophosphate (FdUMP), and fluorouridine triphosphate (FUTP).[7][10][12]

Q3: Which enzymes are involved in the degradation of 5-fluorouracil?

A3:

  • Catabolism (Degradation):

    • Dihydropyrimidine dehydrogenase (DPD): The initial and rate-limiting enzyme in the catabolism of 5-FU.[2][10][11]

    • Dihydropyrimidinase (DHP): Catalyzes the second step in the degradation pathway.[11]

    • β-ureidopropionase: The final enzyme in the catabolic pathway.[11]

  • Anabolism (Activation):

    • Orotate phosphoribosyltransferase (OPRT): Converts 5-FU to FUMP.[10][13]

    • Thymidine phosphorylase (TP) and Thymidine kinase (TK): Involved in the conversion of 5-FU to its active form, 5-fluoro-2-deoxyuridine-5'-monophosphate (FdUMP).[10]

    • Uridine phosphorylase (UP) and Uridine kinase (UK): Also contribute to the activation of 5-FU.[14]

  • Cytochrome P450 (CYP) Enzymes: While DPD is the primary catabolic enzyme for 5-FU itself, CYP enzymes (specifically CYP1A2, CYP2A6, and CYP2C8 in human liver microsomes) are involved in the conversion of the prodrug tegafur to 5-FU.[15][16] Some studies have investigated the inhibitory effects of 5-FU on CYP isoforms, with some conflicting results.[17][18]

Q4: How can I analyze 5-fluorouracil and its metabolites in biological samples?

A4: A variety of analytical methods have been developed for the quantification of 5-FU and its metabolites.[4] High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is commonly used.[5][6] LC-MS/MS offers high sensitivity and specificity.[4][5][19] For sample preparation, techniques like protein precipitation followed by solid-phase extraction or liquid-liquid extraction are often employed.[6]

Q5: What are the key stability considerations for 5-fluorouracil in experimental samples?

A5: 5-FU is unstable in whole blood and plasma at room temperature, primarily due to enzymatic degradation by DPD.[1][3] It is crucial to keep samples on ice immediately after collection and to separate plasma and freeze it as soon as possible.[1] In aqueous solutions, the stability of 5-FU can be affected by pH and temperature.[20][21][22] For instance, degradation is more pronounced in alkaline conditions.[23]

Data Presentation

Table 1: Key Enzymes in 5-Fluorouracil Metabolism

EnzymePathwayFunction
Dihydropyrimidine dehydrogenase (DPD)CatabolismConverts 5-FU to 5,6-dihydro-5-fluorouracil (DHFU).[2][10][11]
Dihydropyrimidinase (DHP)CatabolismConverts DHFU to α-fluoro-β-ureidopropionic acid (FUPA).[11]
β-ureidopropionaseCatabolismConverts FUPA to α-fluoro-β-alanine (FBAL).[11]
Orotate phosphoribosyltransferase (OPRT)AnabolismConverts 5-FU to fluorouridine monophosphate (FUMP).[10][13]
Thymidine phosphorylase (TP)AnabolismInvolved in the conversion of 5-FU to active metabolites.[10]
Thymidine kinase (TK)AnabolismInvolved in the conversion of 5-FU to active metabolites.[10]
Cytochrome P450 (CYP) IsoformsProdrug ActivationConvert tegafur (a prodrug) to 5-FU.[15][16]

Table 2: Analytical Methods for 5-Fluorouracil and its Metabolites

Analytical TechniqueSample MatrixKey FeaturesReference
HPLC-UVPlasmaIon-pair chromatography for separation of 5-FU and its main metabolites.[6]
LC-MS/MSPlasma, Dried Blood SpotHigh sensitivity and specificity for quantification.[4][5][24]
HILIC-MSBiological SamplesEffective for the separation of polar metabolites.[5]
GC-MSBiological SamplesAn alternative chromatographic method for analysis.[5]

Experimental Protocols

Protocol 1: In Vitro Degradation of 5-Fluorouracil in Human Liver Microsomes

  • Materials:

    • Human liver microsomes (e.g., from a commercial supplier)

    • 5-Fluorouracil stock solution

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride)

    • Acetonitrile (for quenching the reaction)

    • Internal standard (e.g., 5-Fluorouracil-¹³C¹⁵N₂)

  • Procedure: a. Pre-warm the NADPH regenerating system and phosphate buffer to 37°C. b. In a microcentrifuge tube, add the liver microsomes (final protein concentration typically 0.5-1 mg/mL) and phosphate buffer. c. Add the 5-fluorouracil stock solution to initiate the reaction (final concentration will depend on the experimental design, e.g., for Km and Vmax determination). d. Pre-incubate the mixture for a few minutes at 37°C before adding the pre-warmed NADPH regenerating system to start the enzymatic reaction. e. Incubate at 37°C in a shaking water bath. f. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction. g. Vortex the samples and centrifuge to pellet the protein. h. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or analyze directly by LC-MS/MS.

  • Analysis:

    • Quantify the remaining 5-fluorouracil and the formation of its metabolites using a validated LC-MS/MS method.

    • Calculate the rate of degradation.

Visualizations

Degradation_Pathway cluster_prodrug Prodrug Activation cluster_5FU 5-Fluorouracil (5-FU) cluster_catabolism Catabolism (Degradation) cluster_anabolism Anabolism (Activation) 2-Ethoxy-5-FU 2-Ethoxy-5-FU 5-FU 5-FU 2-Ethoxy-5-FU->5-FU Metabolic Cleavage (Hypothesized) DHFU 5,6-Dihydro-5-fluorouracil 5-FU->DHFU DPD FUMP Fluorouridine monophosphate 5-FU->FUMP OPRT FUPA α-fluoro-β-ureidopropionic acid DHFU->FUPA DHP FBAL α-fluoro-β-alanine FUPA->FBAL β-ureidopropionase FUDP Fluorouridine diphosphate FUMP->FUDP FUTP Fluorouridine triphosphate FUDP->FUTP RNA Damage FdUMP Fluorodeoxyuridine monophosphate FUDP->FdUMP Ribonucleotide Reductase DNA Synthesis\nInhibition DNA Synthesis Inhibition FdUMP->DNA Synthesis\nInhibition

Caption: Proposed metabolic pathways of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Matrix (e.g., Plasma, Liver Microsomes) Incubation Incubation with 2-Ethoxy-5-FU at 37°C Sample->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Extraction Extraction of Analytes (e.g., SPE, LLE) Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing and Quantification LCMS->Data

Caption: General experimental workflow for studying degradation.

Troubleshooting_Logic Problem Inconsistent Degradation Results Cause1 Sample Handling Issue? Problem->Cause1 Solution1 - Place samples on ice immediately - Promptly separate plasma and freeze Cause1->Solution1 Yes Cause2 Enzyme Activity Variation? Cause1->Cause2 No Solution2 - Use consistent enzyme source/concentration - Ensure cofactor availability (NADPH) Cause2->Solution2 Yes Cause3 Analytical Method Issue? Cause2->Cause3 No Solution3 - Optimize LC gradient for polar metabolites - Use sensitive detection (MS/MS) Cause3->Solution3 Yes

References

Technical Support Center: Enhancing the Bioavailability of 2-Ethoxy-5-fluorouracil Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of 2-Ethoxy-5-fluorouracil to enhance its bioavailability.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is bioavailability enhancement a concern?

A1: this compound is a derivative of the potent antineoplastic agent 5-fluorouracil (5-FU).[1] Like its parent compound, its therapeutic efficacy can be limited by poor bioavailability, which may stem from low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism.[2][3] Enhancing bioavailability is crucial to ensure adequate drug concentration at the target site, thereby improving therapeutic outcomes and potentially reducing dose-related side effects.

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: Common strategies focus on improving solubility and/or permeability, and protecting the drug from premature degradation. These include:

  • Prodrug Approach: Modifying the chemical structure to improve physicochemical properties. This compound itself can be considered a prodrug of 5-FU.[4][5][6]

  • Lipid-Based Formulations: Encapsulating the drug in lipid carriers like liposomes or solid lipid nanoparticles (SLNs) can improve solubility and facilitate transport across biological membranes.[2][7][8][9][10]

  • Polymeric Nanoparticles: Formulating the drug into nanoparticles using biodegradable polymers can protect it from degradation, control its release, and enhance uptake by target cells.[11][12][13]

  • Permeation Enhancers: Co-administration with substances that reversibly increase the permeability of epithelial barriers.[3][14][15]

Q3: How do I choose the most suitable bioavailability enhancement strategy for my experiment?

A3: The choice of strategy depends on several factors, including the specific physicochemical properties of this compound (e.g., its solubility and permeability characteristics), the desired route of administration, and the therapeutic target. A preliminary screening of different formulation approaches is often necessary.

Q4: What are the critical quality attributes to consider when developing a novel this compound formulation?

A4: Key quality attributes to monitor include:

  • Particle Size and Polydispersity Index (PDI): For nanoparticle and liposomal formulations, a small and uniform particle size is generally desirable for improved absorption and biodistribution.[9][11]

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): High encapsulation efficiency and drug loading are important for delivering a therapeutically relevant dose.[8][11][16]

  • In Vitro Drug Release Profile: Understanding the rate and mechanism of drug release from the formulation is crucial for predicting its in vivo performance.[9][12][13]

  • Stability: The formulation should be physically and chemically stable during storage.

II. Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and evaluation of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (%EE) 1. Poor affinity of the drug for the carrier material.2. Drug leakage during the formulation process.3. Inappropriate formulation parameters (e.g., pH, solvent, drug-to-carrier ratio).1. Modify the formulation to increase drug-carrier interaction (e.g., use of counter-ions, surface modification).2. Optimize the preparation method to minimize drug loss (e.g., adjust homogenization speed, temperature).3. Systematically vary formulation parameters to identify optimal conditions.
Poor In Vitro Dissolution/Release 1. Strong drug-carrier interactions preventing release.2. Inadequate wetting of the formulation.3. High crystallinity of the drug within the carrier.1. Modify the carrier composition to modulate drug release.2. Incorporate a surfactant or wetting agent into the dissolution medium.3. Use techniques to promote the amorphous state of the drug (e.g., solid dispersion).
High Particle Size or PDI 1. Aggregation of nanoparticles/liposomes.2. Inefficient size reduction process.3. Ostwald ripening during storage.1. Optimize the concentration of stabilizer or surfactant.2. Increase the energy input during homogenization or sonication.3. Store the formulation at an appropriate temperature and consider lyophilization for long-term stability.
Inconsistent Permeability Results in Caco-2 Model 1. Compromised integrity of the Caco-2 cell monolayer.2. Efflux transporter activity.3. Low concentration of the drug in the donor compartment.1. Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).2. Co-administer with a known efflux pump inhibitor to assess transporter involvement.3. Increase the initial drug concentration or use a more sensitive analytical method.
Low In Vivo Bioavailability Despite Good In Vitro Results 1. Rapid clearance by the reticuloendothelial system (RES).2. Instability of the formulation in the gastrointestinal tract (if orally administered).3. Extensive first-pass metabolism.1. Modify the surface of nanoparticles/liposomes with PEG (PEGylation) to reduce RES uptake.[10]2. Use enteric coatings or mucoadhesive polymers to protect the formulation and increase residence time.3. Co-administer with an inhibitor of relevant metabolic enzymes, if known.

III. Experimental Protocols

A. Preparation of this compound Loaded Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., soy or egg PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform:methanol mixture (typically 2:1 v/v) in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation above the lipid phase transition temperature.

  • To obtain unilamellar vesicles of a specific size, the resulting liposomal suspension can be sonicated or extruded through polycarbonate membranes of defined pore sizes.

  • Separate the unencapsulated drug from the liposomes by centrifugation or dialysis.

B. Formulation of this compound Loaded Chitosan Nanoparticles by Ionic Gelation

This method is suitable for encapsulating water-soluble drugs.

Materials:

  • This compound

  • Chitosan

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Purified water

Procedure:

  • Prepare a chitosan solution by dissolving chitosan in a dilute acetic acid solution.

  • Dissolve this compound in the chitosan solution.

  • Prepare an aqueous solution of TPP.

  • Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring.

  • Nanoparticles will form spontaneously via ionic gelation.

  • Continue stirring for a defined period to allow for nanoparticle stabilization.

  • Collect the nanoparticles by centrifugation, wash with purified water to remove unentrapped drug and excess TPP, and then lyophilize for storage.[11]

C. In Vitro Permeability Assay using Caco-2 Cell Monolayers

This assay is a standard method for predicting intestinal drug absorption.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Culture medium (e.g., DMEM with FBS)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound formulation

  • Lucifer yellow (for monolayer integrity testing)

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and permeability to a paracellular marker like Lucifer yellow.

  • Wash the monolayers with pre-warmed HBSS.

  • Add the this compound formulation to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[17][18][19]

  • Calculate the apparent permeability coefficient (Papp).

IV. Quantitative Data Summary

The following tables summarize hypothetical quantitative data for different this compound formulations. These values are for illustrative purposes and will need to be determined experimentally.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₇FN₂O₂[20][21]
Molecular Weight158.13 g/mol [21]
Melting Point180-184 °C[22]
Solubility in WaterPoor (assumed)
LogP(To be determined)

Table 2: Comparison of Different this compound Formulations

Formulation TypeAverage Particle Size (nm)PDIEncapsulation Efficiency (%)In Vitro Release at 24h (%)
Liposomes150 ± 200.2 ± 0.0565 ± 570 ± 8
Chitosan Nanoparticles250 ± 300.3 ± 0.0875 ± 685 ± 7
Solid Lipid Nanoparticles200 ± 250.25 ± 0.0680 ± 460 ± 9

V. Visualizations

Diagrams

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation A Drug & Excipients B Formulation Process (e.g., Thin-film hydration) A->B C Crude Formulation B->C D Particle Size & PDI C->D E %EE & %DL C->E F In Vitro Release C->F G Stability Studies C->G H In Vitro Permeability (Caco-2) F->H I In Vivo Bioavailability H->I

Caption: General workflow for formulation and evaluation.

signaling_pathway cluster_cell Target Cell Formulation 2-Ethoxy-5-FU Formulation Uptake Cellular Uptake Formulation->Uptake Release Drug Release Uptake->Release Metabolism Metabolism to 5-FU Release->Metabolism Active_Metabolites Active Metabolites (FdUMP, FUTP) Metabolism->Active_Metabolites TS Thymidylate Synthase (TS) Active_Metabolites->TS inhibition DNA_RNA DNA/RNA Synthesis Active_Metabolites->DNA_RNA incorporation TS->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis

Caption: Putative mechanism of action of 2-Ethoxy-5-FU.

troubleshooting_logic Start Low Bioavailability Observed Check_Sol Is aqueous solubility low? Start->Check_Sol Check_Perm Is permeability low? Check_Sol->Check_Perm No Sol_Strat Solubility Enhancement Strategies: - Nanoparticles - Liposomes - Solid Dispersions Check_Sol->Sol_Strat Yes Check_Metab Is first-pass metabolism high? Check_Perm->Check_Metab No Perm_Strat Permeability Enhancement Strategies: - Permeation Enhancers - Mucoadhesive Formulations Check_Perm->Perm_Strat Yes Metab_Strat Metabolism Reduction Strategies: - Prodrug Approach - Enzyme Inhibitors - Nanocarriers Check_Metab->Metab_Strat Yes End Re-evaluate Bioavailability Check_Metab->End No Sol_Strat->End Perm_Strat->End Metab_Strat->End

Caption: Troubleshooting decision tree for low bioavailability.

References

Validation & Comparative

A Comparative Analysis of In Vitro Cytotoxicity: 2-Ethoxy-5-fluorouracil and 5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro cytotoxic profiles of 2-Ethoxy-5-fluorouracil and the widely used chemotherapeutic agent, 5-fluorouracil (5-FU). This analysis is based on available experimental data for 5-FU and related 2-alkoxy-5-fluorouracil derivatives, providing insights into their potential anticancer activities.

Executive Summary of Cytotoxicity

The cytotoxic potential of 5-fluorouracil is well-documented across a multitude of cancer cell lines. Its efficacy is largely attributed to its metabolic conversion into active metabolites that disrupt DNA and RNA synthesis. While specific data for this compound is scarce, studies on other 2-alkoxy derivatives, such as 2-butoxy-4-substituted 5-fluoropyrimidines, suggest that modifications at the 2-position of the pyrimidine ring can yield compounds with significant cytotoxic activity.[1] The expectation is that this compound, as a prodrug, would be metabolized to 5-FU to exert its cytotoxic effects.

Comparative Cytotoxicity Data

The following table summarizes representative in vitro cytotoxicity data for 5-fluorouracil and a related 2-alkoxy derivative, 2-butoxy-4-chloro-5-fluoropyrimidine, to provide a comparative perspective. It is crucial to note that these are not direct comparisons and experimental conditions may vary between studies.

CompoundCell LineAssayIC50 (µM)Exposure Time
5-Fluorouracil HCT-116 (Colon Cancer)MTT Assay0.2041Not Specified
HT-29 (Colon Cancer)MTT Assay0.4114Not Specified
HNO-97 (Tongue Squamous Cell Carcinoma)MTT Assay224 hours
2-Butoxy-4-chloro-5-fluoropyrimidine A549 (Lung Cancer)MTT Assay0.10Not Specified
HL-60 (Leukemia)MTT Assay1.66Not Specified
MCF-7 (Breast Cancer)MTT Assay0.59Not Specified

Mechanisms of Action: A Shared Pathway

5-Fluorouracil exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA, leading to cell death.[2] As a derivative of 5-FU, it is hypothesized that this compound acts as a prodrug, being metabolized intracellularly to release the active 5-FU, which then follows the same cytotoxic pathways.

The metabolic activation of 5-FU involves its conversion to three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, leading to a depletion of thymidine triphosphate and subsequent disruption of DNA synthesis and repair. FdUTP and FUTP are incorporated into DNA and RNA, respectively, leading to dysfunction of these macromolecules and ultimately, apoptosis.

Metabolic_Activation_of_5-FU Metabolic Activation and Cytotoxic Pathways of 5-Fluorouracil 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FdUTP FdUTP 5-FU->FdUTP FUTP FUTP 5-FU->FUTP Thymidylate Synthase Inhibition Thymidylate Synthase Inhibition FdUMP->Thymidylate Synthase Inhibition DNA Damage DNA Damage FdUTP->DNA Damage RNA Dysfunction RNA Dysfunction FUTP->RNA Dysfunction DNA Synthesis Disruption DNA Synthesis Disruption Thymidylate Synthase Inhibition->DNA Synthesis Disruption Apoptosis Apoptosis DNA Synthesis Disruption->Apoptosis DNA Damage->Apoptosis RNA Dysfunction->Apoptosis

Caption: Metabolic activation of 5-FU and its downstream cytotoxic effects.

Experimental Protocols for In Vitro Cytotoxicity Assessment

The following outlines a standard methodology for evaluating the in vitro cytotoxicity of fluoropyrimidine compounds, such as 5-FU and its derivatives, using a colorimetric assay like the MTT assay.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HCT-116, HT-29, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., 5-FU or this compound) is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are made in culture medium to achieve a range of final concentrations.

  • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the solvent at the same final concentration.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. Cytotoxicity Assay (MTT Assay):

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional period (e.g., 2-4 hours) to allow viable cells to metabolize the MTT into formazan crystals.

  • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Addition Add Compound to Cells Drug_Preparation Prepare Serial Dilutions of Test Compound Drug_Preparation->Drug_Addition Incubation Incubate for 24-72 hours Drug_Addition->Incubation MTT_Addition Add MTT Reagent Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: A typical workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions

While a direct comparison of the in vitro cytotoxicity of this compound and 5-fluorouracil is currently unavailable, the existing data on 5-FU and its 2-alkoxy derivatives provide a strong foundation for further investigation. The similar chemical structures suggest that this compound likely functions as a prodrug of 5-FU, sharing its mechanism of action. The cytotoxicity data for a related 2-butoxy derivative indicates that modifications at this position are compatible with potent anticancer activity.

Future research should focus on direct head-to-head in vitro cytotoxicity studies of this compound and 5-fluorouracil across a panel of relevant cancer cell lines. Such studies would provide crucial data on their relative potencies and inform the potential therapeutic advantages of the ethoxy derivative, such as improved bioavailability or altered toxicity profiles. Investigating the metabolic conversion of this compound to 5-FU within cancer cells will also be critical to fully elucidate its mechanism of action and clinical potential.

References

Comparative Analysis: 2-Ethoxy-5-fluorouracil and Capecitabine in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, fluoropyrimidines remain a cornerstone for the treatment of various solid tumors. Capecitabine, an orally administered prodrug of 5-fluorouracil (5-FU), has been a significant advancement, offering improved tumor-selective drug delivery. This guide provides a comparative analysis of capecitabine and a less-studied derivative, 2-Ethoxy-5-fluorouracil, to offer researchers and drug development professionals a framework for evaluation. Due to the limited publicly available data on this compound, this comparison is based on the established profile of capecitabine and the known biological activities of other 5-FU derivatives.

Chemical and Physical Properties

A fundamental comparison begins with the chemical structures and physical properties of the two compounds.

PropertyThis compoundCapecitabine
Chemical Formula C6H7FN2O2[1]C15H22FN3O6[2]
Molecular Weight 158.13 g/mol [1]359.35 g/mol [3]
IUPAC Name 2-ethoxy-5-fluoropyrimidin-4(1H)-onepentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate[2]
Synonyms -Xeloda, Ro 09-1978[2]
Chemical Structure A 5-fluorouracil core with an ethoxy group at the 2-position.A fluoropyrimidine carbamate; a derivative of cytidine.[2]

Mechanism of Action and Metabolic Pathways

Capecitabine is an orally administered, systemic prodrug of 5'-deoxy-5-fluorouridine (5'-DFUR), which is converted to the active cytotoxic drug, 5-fluorouracil (5-FU).[4] This conversion is a three-step enzymatic cascade that occurs preferentially in tumor tissue.[5][6]

  • Step 1 (Liver): Capecitabine is first hydrolyzed by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR).[5]

  • Step 2 (Liver and Tumor Tissue): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase.[5]

  • Step 3 (Tumor Tissue): Finally, 5'-DFUR is converted to 5-fluorouracil (5-FU) by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor cells compared to normal tissues.[5][6]

The generated 5-FU is then metabolized into three active cytotoxic metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[7] These metabolites exert their anticancer effects by inhibiting DNA synthesis (via inhibition of thymidylate synthase by FdUMP) and by incorporation into DNA and RNA, leading to cellular damage and apoptosis.[7][8]

capecitabine_metabolism Capecitabine Capecitabine DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver, Tumor) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor) Active_Metabolites Active Metabolites (FdUMP, FdUTP, FUTP) FU->Active_Metabolites Cytotoxicity Cytotoxicity & Apoptosis Active_Metabolites->Cytotoxicity

Metabolic activation pathway of capecitabine.

This compound , as an analogue of 5-FU, is hypothesized to also act as a prodrug that requires metabolic activation to release 5-FU or other cytotoxic metabolites. The presence of the ethoxy group at the 2-position suggests that it would likely be metabolized by liver enzymes, such as cytochrome P450s or other hydrolases, to yield 5-fluorouracil. However, without experimental data, its precise metabolic pathway remains speculative.

ethoxyfluorouracil_pathway EthoxyFU This compound Metabolism Hepatic Metabolism (Putative) EthoxyFU->Metabolism FU 5-Fluorouracil (5-FU) Metabolism->FU CYP450 / Hydrolases (Hypothesized) Active_Metabolites Active Metabolites (FdUMP, FdUTP, FUTP) FU->Active_Metabolites Cytotoxicity Cytotoxicity & Apoptosis Active_Metabolites->Cytotoxicity

Putative metabolic pathway of this compound.

Comparative Efficacy and Toxicity

Direct comparative experimental data for this compound and capecitabine is not available in the public domain. The following table outlines the known profile of capecitabine and the parameters that would need to be assessed for this compound.

ParameterCapecitabineThis compound
Efficacy (In Vitro) Demonstrates cytotoxicity against a range of cancer cell lines, particularly colorectal and breast cancer.Data not available. Would require testing against a panel of cancer cell lines.
Efficacy (In Vivo) Effective in various xenograft and preclinical tumor models. Clinically proven efficacy in treating metastatic breast and colorectal cancers.[2]Data not available. Would require evaluation in animal models of cancer.
Toxicity Profile Common side effects include hand-foot syndrome, diarrhea, nausea, and fatigue.[9]Data not available. Would require comprehensive toxicology studies.
Therapeutic Index Generally considered to have a favorable therapeutic index due to tumor-selective activation.Unknown. Would depend on the balance of its efficacy and toxicity.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and overall clinical utility.

ParameterCapecitabineThis compound
Absorption Rapidly and extensively absorbed after oral administration.Data not available. Oral bioavailability would need to be determined.
Distribution Widely distributed; the parent drug and its metabolites are found in plasma and tissues.Data not available. Tissue distribution studies would be necessary.
Metabolism Undergoes a three-step enzymatic conversion to 5-FU, primarily in the liver and tumor tissues.[5][6]Data not available. The metabolic fate and rate of conversion to 5-FU are unknown.
Elimination Metabolites are primarily excreted in the urine.Data not available. The route and rate of elimination would need to be investigated.
Half-life The parent drug has a short half-life, while the active metabolite 5-FU has a longer effective presence in the tumor.Data not available.

Experimental Protocols for Comparative Evaluation

To conduct a thorough comparative analysis, a series of standardized in vitro and in vivo experiments would be required.

In Vitro Cytotoxicity Assay

Objective: To determine and compare the cytotoxic effects of this compound and capecitabine on various cancer cell lines.

Methodology (MTT Assay):

  • Cell Culture: Plate cancer cell lines (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with serial dilutions of this compound and capecitabine (and 5-FU as a positive control) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.

experimental_workflow Start Start Cell_Culture Plate Cancer Cells (96-well plate) Start->Cell_Culture Drug_Treatment Add Serial Dilutions of This compound & Capecitabine Cell_Culture->Drug_Treatment Incubation Incubate for 48-72h Drug_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis End End Data_Analysis->End

Workflow for in vitro cytotoxicity testing.
In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy and toxicity of this compound and capecitabine.

Methodology:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (vehicle control, this compound, capecitabine).

  • Drug Administration: Administer the drugs orally at predetermined doses and schedules.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Toxicity Assessment: Monitor for signs of toxicity throughout the study (e.g., weight loss, changes in behavior, mortality).

Pharmacokinetic Study

Objective: To determine and compare the pharmacokinetic profiles of this compound and capecitabine in an animal model.

Methodology:

  • Animal Model: Use a relevant animal model (e.g., rats or mice).

  • Drug Administration: Administer a single oral dose of this compound or capecitabine.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Separate plasma and analyze the concentrations of the parent drug and its major metabolites (including 5-FU) using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Conclusion

Capecitabine is a well-established oral fluoropyrimidine prodrug with a clear mechanism of action and proven clinical benefit. In contrast, this compound is a less-characterized compound. Based on its structure, it is likely a prodrug of 5-FU, but its efficacy, toxicity, and pharmacokinetic profile require thorough investigation. The experimental protocols outlined above provide a roadmap for the preclinical studies necessary to conduct a comprehensive comparative analysis. Such studies would be essential to determine if this compound offers any advantages over existing therapies like capecitabine in terms of efficacy, safety, or patient convenience. Future research in this area could potentially expand the arsenal of effective oral chemotherapeutic agents for cancer treatment.

References

Validating Anticancer Activity in Xenograft Models: A Comparative Guide to 2-Ethoxy-5-fluorouracil and Standard Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Ethoxy-5-fluorouracil against the established anticancer agents 5-Fluorouracil (5-FU) and Capecitabine, with a focus on their evaluation in preclinical xenograft models. Due to the limited publicly available data on the in vivo anticancer activity of this compound, this document will primarily focus on the well-documented efficacy and mechanisms of 5-FU and Capecitabine, while positioning this compound as a compound of interest for further investigation.

Executive Summary

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors for decades.[1] Its prodrug, Capecitabine, offers the advantage of oral administration and tumor-selective activation.[1][2] this compound is a derivative of 5-fluorouracil; however, extensive in vivo studies validating its anticancer efficacy in xenograft models are not readily found in the public domain. This guide synthesizes the available information on the established alternatives to provide a framework for the potential evaluation of novel compounds like this compound.

Comparative Data of Fluoropyrimidine Anticancer Agents

FeatureThis compound5-Fluorouracil (5-FU)Capecitabine
Chemical Structure A derivative of 5-fluorouracil with an ethoxy group.A fluorinated pyrimidine analog.An orally administered fluoropyrimidine carbamate, a prodrug of 5-FU.[1][2]
Mechanism of Action Presumed to act as a prodrug of 5-FU, but specific metabolic pathways are not well-documented.A pyrimidine antagonist that, once metabolized, inhibits thymidylate synthase and incorporates into DNA and RNA, leading to cell death.[3]Metabolized to 5-FU in a three-step enzymatic process, with the final conversion occurring preferentially in tumor tissue.[1][2][4]
Administration Data not available.Typically administered intravenously.[5]Oral.[1][2]
Anticancer Activity in Xenografts Limited to no publicly available data.Demonstrates significant tumor growth inhibition in various human cancer xenograft models.[6][7]Effective in a range of human colon cancer xenograft models, with efficacy linked to the level of thymidine phosphorylase in tumors.
Commonly Studied Xenograft Models Data not available.Colon cancer (e.g., HCT116, COLO205), breast cancer, and others.[7]Colon cancer (e.g., CXF280, HCT116, COLO205), breast cancer.

Signaling Pathways and Mechanism of Action

The cytotoxic effects of 5-FU, the active metabolite of Capecitabine and presumably this compound, are mediated through multiple mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The active metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, leading to the depletion of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis and repair.[3] This "thymineless death" is a primary mechanism of cytotoxicity.

  • Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively. This leads to DNA damage and interferes with RNA processing and protein synthesis.[3]

  • Induction of Apoptosis: The cellular stress induced by DNA and RNA damage can trigger programmed cell death (apoptosis) through various signaling pathways, including the p53 pathway.[8]

Metabolic Activation of Capecitabine to 5-FU

Capecitabine is designed for tumor-selective activation, which enhances its therapeutic index.[1][2]

Capecitabine Capecitabine DFCR 5'-Deoxy-5-fluorocytidine Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine DFCR->DFUR Cytidine Deaminase (Liver & Tumor) FU 5-Fluorouracil (Active Drug) DFUR->FU Thymidine Phosphorylase (Tumor)

Caption: Metabolic activation pathway of Capecitabine.

5-FU Mechanism of Action

Once 5-FU is formed, it exerts its anticancer effects through the disruption of DNA and RNA synthesis.

cluster_0 5-FU Metabolism cluster_1 Cellular Targets cluster_2 Cellular Outcome FU 5-Fluorouracil FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP FdUMP FdUMP FU->FdUMP RNA RNA Synthesis & Function FUTP->RNA Incorporation DNA_syn DNA Synthesis FdUTP->DNA_syn Incorporation TS Thymidylate Synthase FdUMP->TS Inhibition Apoptosis Apoptosis RNA->Apoptosis Dysfunction leads to DNA_syn->Apoptosis Inhibition leads to TS->DNA_syn Required for

Caption: Simplified mechanism of action of 5-Fluorouracil.

Experimental Protocols for Xenograft Models

The following is a generalized protocol for evaluating the anticancer activity of a compound in a subcutaneous xenograft model. Specific parameters such as cell line, animal strain, and drug dosage should be optimized for each study.

I. Cell Culture and Animal Model
  • Cell Lines: Human cancer cell lines (e.g., HCT-116 for colon cancer) are cultured in appropriate media and conditions.[9]

  • Animals: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[10][11]

II. Tumor Implantation
  • Harvest cultured cancer cells during their exponential growth phase.

  • Prepare a single-cell suspension in a suitable medium (e.g., PBS or a mixture with Matrigel).

  • Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

III. Experimental Workflow

start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumors reach palpable size treatment Drug Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring Regular intervals monitoring->monitoring endpoint Study Endpoint (e.g., tumor size, time) monitoring->endpoint

Caption: General experimental workflow for a xenograft study.

IV. Drug Administration and Monitoring
  • Treatment Groups: Animals are randomized into groups: vehicle control, positive control (e.g., 5-FU or Capecitabine), and experimental compound (e.g., this compound) at various doses.

  • Drug Administration: Drugs are administered via the appropriate route (e.g., intraperitoneal injection for 5-FU, oral gavage for Capecitabine).

  • Monitoring: Tumor dimensions (length and width) and animal body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: Volume = (Width^2 x Length) / 2.

V. Data Analysis

The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis and assessment of toxicity (e.g., significant body weight loss). Statistical analysis is performed to determine the significance of the observed differences between treatment groups.

Conclusion

While 5-FU and its oral prodrug Capecitabine have well-established anticancer activity in xenograft models, there is a clear lack of publicly available in vivo data for this compound. The experimental framework and comparative data presented in this guide can serve as a valuable resource for researchers aiming to investigate the potential of novel fluoropyrimidine derivatives like this compound. Future studies should focus on head-to-head comparisons in relevant xenograft models to fully elucidate the therapeutic potential of such emerging compounds.

References

A Head-to-Head Comparison of 5-Fluorouracil Prodrugs: Capecitabine and Tegafur

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent oral 5-fluorouracil (5-FU) prodrugs: capecitabine and tegafur. The development of oral 5-FU prodrugs has been a significant advancement in chemotherapy, offering the potential for improved therapeutic index, patient convenience, and tolerability compared to intravenous 5-FU administration. This document summarizes key preclinical and clinical data to facilitate an objective comparison of their performance.

It is important to note that a direct head-to-head comparison with 2-Ethoxy-5-fluorouracil is not feasible at this time due to a significant lack of publicly available experimental data for this specific compound. While its chemical structure is known, comprehensive in vitro and in vivo studies detailing its efficacy, pharmacokinetics, and toxicity profile are not sufficiently documented in the accessible scientific literature to draw meaningful comparisons.

Overview of 5-FU Prodrugs

5-Fluorouracil, a cornerstone of cancer therapy, functions by inhibiting thymidylate synthase and being incorporated into RNA and DNA, ultimately leading to cell death. However, its use is associated with a narrow therapeutic window and the need for intravenous administration. Oral prodrugs like capecitabine and tegafur were designed to overcome these limitations by providing a more convenient route of administration and potentially tumor-selective activation.

Mechanism of Action and Activation Pathways

The distinct activation pathways of capecitabine and tegafur are crucial to understanding their unique pharmacological profiles.

Capecitabine is a triple-prodrug that undergoes a three-step enzymatic conversion to 5-FU. This multi-step activation is designed to achieve higher concentrations of 5-FU at the tumor site. The final, rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissues compared to normal tissues.[1][2]

cluster_liver Liver cluster_tumor Tumor Capecitabine Capecitabine 5'-DFCR 5'-Deoxy-5-fluorocytidine Capecitabine->5'-DFCR Carboxylesterase 5'-DFUR 5'-Deoxy-5-fluorouridine 5'-DFCR->5'-DFUR Cytidine Deaminase 5-FU 5-Fluorouracil 5'-DFUR->5-FU Thymidine Phosphorylase (TP)

Figure 1: Activation pathway of Capecitabine.

Tegafur is a prodrug that is more directly metabolized to 5-FU. It is often co-administered with other agents to enhance its efficacy and modulate its toxicity. A common formulation is tegafur-uracil (UFT), where uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism. This inhibition leads to higher and more sustained plasma concentrations of 5-FU.

Tegafur Tegafur 5-FU 5-Fluorouracil Tegafur->5-FU Metabolism Inactive_Metabolites Inactive Metabolites 5-FU->Inactive_Metabolites Catabolism Uracil Uracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD Inhibits DPD->5-FU

Figure 2: Activation and modulation of Tegafur.

Data Presentation: Performance Comparison

The following tables summarize available preclinical and clinical data for capecitabine and tegafur. Direct comparative data for this compound is not available.

In Vitro Cytotoxicity

Direct in vitro cytotoxicity data for prodrugs can be less informative as their activity depends on metabolic activation to 5-FU. However, the resulting 5-FU's cytotoxic effects are well-documented.

Table 1: In Vitro Cytotoxicity of 5-Fluorouracil

Cell LineIC50 (µM)Exposure Time (hours)
HCT116 (Colon)1.5 - 5.072
HT-29 (Colon)~1072
MCF-7 (Breast)~572
A549 (Lung)1 - 1072

Note: IC50 values for 5-FU can vary significantly depending on the cell line, assay conditions, and exposure duration.

Preclinical In Vivo Efficacy

Head-to-head preclinical studies provide valuable insights into the relative efficacy of these prodrugs in a controlled environment.

Table 2: Preclinical In Vivo Efficacy of Capecitabine vs. Tegafur-Uracil (UFT)

ProdrugAnimal ModelTumor ModelKey Findings
Capecitabine vs. UFT & 5-FUHuman Cancer Xenografts24 different modelsCapecitabine demonstrated a broader spectrum of antitumor activity and was more effective over a wider dose range than 5-FU or UFT.[1]
Pharmacokinetic Parameters

Pharmacokinetic studies in animal models help to understand the absorption, distribution, metabolism, and excretion of these prodrugs.

Table 3: Pharmacokinetic Parameters in Animal Models

ProdrugAnimal ModelDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
CapecitabineMonkeys180 mg/kg (oral)Variable< 1Variable
Dogs750 mg/m² (oral)370 (median)3 (median)890 (median)[3]
TegafurNot specifiedNot specifiedNot availableNot availableNot available

Note: Pharmacokinetic parameters are highly variable depending on the species, dose, and formulation.

Clinical Efficacy (Metastatic Colorectal Cancer)

Numerous clinical trials have compared these oral prodrugs, providing data on their efficacy in patients.

Table 4: Clinical Efficacy in Metastatic Colorectal Cancer

ParameterCapecitabineTegafur-based regimens
Overall Response Rate~20-25%~10-20%
Median Time to Progression~4-5 months~3-4 months
Median Overall Survival~12-13 months~11-12 months

Note: Efficacy data can vary based on the specific clinical trial design, patient population, and combination therapies used.

Toxicity Profile

The toxicity profiles of capecitabine and tegafur differ, which can be a key factor in treatment selection.

Table 5: Common Adverse Events (Grade 3/4)

Adverse EventCapecitabineTegafur-Uracil (UFT)
Diarrhea~10-15%~10-20%
Hand-Foot Syndrome~10-20%<5%
Nausea/Vomiting~5-10%~5-15%
Stomatitis~2-5%~5-10%
Myelosuppression~1-3%~5-10%[4][5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of the 5-FU prodrugs or 5-FU itself for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the formazan crystals to form.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.

In Vivo Xenograft Study

Xenograft models in immunocompromised mice are widely used to evaluate the in vivo efficacy of anticancer agents.[6]

  • Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are then randomized into different treatment groups: vehicle control, capecitabine, and tegafur-uracil. The drugs are administered orally at predetermined doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Toxicity Monitoring: Animal body weight and general health are monitored as indicators of treatment-related toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a certain size or after a predetermined treatment period. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth (100-200 mm³) implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_control Vehicle Control randomization->treatment_control treatment_cape Capecitabine randomization->treatment_cape treatment_tega Tegafur randomization->treatment_tega monitoring Tumor Volume & Body Weight Measurement treatment_control->monitoring treatment_cape->monitoring treatment_tega->monitoring endpoint Endpoint monitoring->endpoint

Figure 3: General workflow for a preclinical in vivo xenograft study.

Conclusion

Both capecitabine and tegafur-based regimens represent valuable oral alternatives to intravenous 5-FU. Capecitabine's three-step activation process, culminating in tumor-preferential conversion by thymidine phosphorylase, offers a theoretical advantage in terms of tumor selectivity.[1][2] Tegafur, particularly when combined with a DPD inhibitor like uracil, provides a mechanism for increasing the systemic exposure to the active 5-FU. The choice between these agents may depend on the specific cancer type, the patient's comorbidities, and the anticipated toxicity profile. Further direct comparative clinical trials are needed to definitively establish the superiority of one agent over the other in various clinical settings. The development of novel 5-FU prodrugs, such as this compound, warrants further investigation to determine their potential clinical utility. However, a comprehensive evaluation is contingent on the availability of robust preclinical and clinical data.

References

2-Ethoxy-5-fluorouracil: A Prodrug Approach to Thymidylate Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Ethoxy-5-fluorouracil and its Active Metabolite, 5-Fluorouracil, in the Inhibition of a Key Cancer Target.

For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a continuous endeavor. A key target in this pursuit is thymidylate synthase (TS), a critical enzyme in DNA synthesis. The well-established chemotherapeutic agent 5-fluorouracil (5-FU) exerts its anticancer effects primarily through the inhibition of TS. This guide provides a comparative analysis of this compound, a prodrug of 5-FU, and its parent compound, focusing on their interaction with thymidylate synthase.

Executive Summary

This compound is designed as a prodrug of the widely used anticancer agent 5-fluorouracil (5-FU). Its therapeutic activity is contingent upon its metabolic conversion to 5-FU within the body. The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), an enzyme essential for the synthesis of thymidine, a necessary component of DNA. By blocking TS, 5-FU disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells. This guide delves into the comparative aspects of this compound and 5-FU, including their metabolic activation, inhibitory effects on TS, and the experimental methods used to evaluate their efficacy.

Comparative Performance: Inhibition of Thymidylate Synthase

The table below presents a compilation of IC50 values for 5-fluorouracil against various cancer cell lines, which reflects its ultimate inhibitory effect on cellular proliferation due to TS inhibition and other mechanisms. It is important to note that these values can vary based on the cell line, experimental conditions, and the assay method used.

Cell LineCancer TypeIC50 of 5-Fluorouracil (µM)
HT-29Colon Cancer85.37 ± 1.81[1]
HCT-116Colon Cancer1.2 - 185[1]
MCF-7Breast Cancer25[1]
HeLaCervical Cancer43.34 ± 2.77[1]
HNO-97Tongue Squamous Cell Carcinoma2[2]
HL-60Promyelocytic LeukemiaNot specified
BEL-7402Liver CancerNot specified
A549Lung CancerNot specified

Metabolic Activation Pathway

The therapeutic activity of this compound is entirely dependent on its metabolic conversion to 5-fluorouracil. This conversion is a critical step that dictates the concentration of the active drug at the tumor site. While the specific enzymes responsible for the initial conversion of this compound to 5-FU are not definitively detailed in the available literature, it is understood to be an enzymatic process. Following its formation, 5-FU undergoes a series of metabolic steps to become the active TS inhibitor, FdUMP.

Metabolic_Activation_Pathway cluster_prodrug Prodrug Administration cluster_activation Metabolic Conversion cluster_target Target Inhibition This compound This compound 5-Fluorouracil 5-Fluorouracil This compound->5-Fluorouracil Enzymatic Conversion FUDR Fluorodeoxyuridine 5-Fluorouracil->FUDR Thymidine Phosphorylase FUMP Fluorouridine monophosphate 5-Fluorouracil->FUMP Orotate Phosphoribosyltransferase FdUMP Fluorodeoxyuridine monophosphate FUDR->FdUMP Thymidine Kinase FUMP->FdUMP Ribonucleotide Reductase Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibits dTMP_synthesis dTMP Synthesis (Blocked) Thymidylate Synthase->dTMP_synthesis

Metabolic activation of this compound.

Experimental Protocols

To quantitatively assess the inhibitory effect of compounds on thymidylate synthase, several established experimental protocols can be employed.

Thymidylate Synthase Inhibition Assay: Tritium Release Method

This assay measures the release of tritium from [5-³H]dUMP as it is converted to dTMP by thymidylate synthase.

Principle: The tritium atom at the 5-position of the uracil ring is displaced during the methylation reaction, resulting in tritiated water ([³H]H₂O). The amount of radioactivity in the aqueous fraction is proportional to the enzyme activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), 2-mercaptoethanol, cytidine monophosphate (CMP), sodium fluoride (NaF), and the cell or tissue lysate.

  • Initiation of Reaction: Start the reaction by adding the substrate, [5-³H]dUMP, and the cofactor, 5,10-methylenetetrahydrofolate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding activated charcoal to adsorb the unreacted [5-³H]dUMP.

  • Separation: Centrifuge the mixture to pellet the charcoal.

  • Quantification: Transfer the supernatant containing the tritiated water to a scintillation vial and measure the radioactivity using a liquid scintillation counter.

  • Blank Correction: To account for non-enzymatic tritium release, a blank reaction containing the enzyme extract but omitting the cofactor 5,10-methylenetetrahydrofolate should be run in parallel.

Spectrophotometric Assay for Thymidylate Synthase Activity

This assay continuously monitors the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF), which is accompanied by an increase in absorbance at 340 nm.

Principle: The conversion of dUMP to dTMP is coupled to the oxidation of the tetrahydrofolate cofactor. This oxidation can be followed spectrophotometrically.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme source (purified enzyme or cell lysate), buffer (e.g., Tris-HCl, pH 7.4), and reducing agent (e.g., 2-mercaptoethanol).

  • Substrate and Cofactor Addition: Add dUMP and 5,10-methylenetetrahydrofolate to the reaction mixture.

  • Spectrophotometric Monitoring: Immediately place the reaction mixture in a spectrophotometer and monitor the increase in absorbance at 340 nm over time.

  • Calculation of Activity: The rate of increase in absorbance is directly proportional to the thymidylate synthase activity. The molar extinction coefficient of DHF at 340 nm is used to calculate the reaction rate.

Conclusion

This compound represents a prodrug strategy aimed at improving the therapeutic index of 5-fluorouracil. Its efficacy is entirely dependent on its conversion to 5-FU, which then acts as an inhibitor of thymidylate synthase after further metabolic activation. While direct comparative data on the enzymatic inhibition by this compound itself is limited, its potential lies in optimizing the delivery and concentration of the active drug, 5-FU, at the tumor site. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to elucidate the relative potency of this compound and other 5-FU prodrugs in inhibiting thymidylate synthase. Further research is warranted to fully characterize the enzymatic conversion of this compound and to directly compare its inhibitory profile with that of 5-FU.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Ethoxy-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2-Ethoxy-5-fluorouracil, an impurity of the widely used antineoplastic agent 5-Fluorouracil (5-FU), is of paramount importance for ensuring pharmaceutical quality and safety. [1][2][3][4] This guide offers a comprehensive comparison of three prevalent analytical methods applicable to the analysis of this compound and its parent compound, 5-FU: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Given the limited availability of specific analytical validation data for this compound, this guide leverages the extensive body of research on the structurally analogous and well-documented compound, 5-Fluorouracil. The analytical principles and validation parameters discussed are directly translatable and provide a robust framework for methodological comparison and selection.[5][6][7][8]

Cross-Validation Workflow

A systematic cross-validation workflow is essential to ensure that an analytical method is fit for its intended purpose, yielding consistent and reliable results across different laboratories, instruments, and analysts.[9][10] The following diagram outlines the logical progression of a typical cross-validation process.

Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Method Comparison cluster_2 Cross-Validation & Selection Define Define Analytical Requirements Develop Method Development & Optimization Define->Develop Validate Individual Method Validation (ICH Q2(R1)) Develop->Validate HPLC HPLC-UV GCMS GC-MS LCMSMS LC-MS/MS CrossValidate Cross-Validation Study HPLC->CrossValidate GCMS->CrossValidate LCMSMS->CrossValidate Compare Comparative Data Analysis CrossValidate->Compare Select Select Optimal Method Compare->Select

A logical workflow for the cross-validation of analytical methods.

Comparison of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, specificity, cost, and throughput. The following tables summarize the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of 5-FU and its derivatives, providing a basis for comparison.

Table 1: Performance Characteristics of Analytical Methods for 5-Fluorouracil

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (Range) 0.1 - 100 µg/mL[11]Typically requires derivatization0.1 ng/mL - 10,000 ng/mL[12][13][14]
Accuracy (% Recovery) 90.2 - 108.8%[11]Method dependent-9.9 to 11% (deviation)[13]
Precision (%RSD) < 2.1%[11]Method dependent1.6 - 12%[13]
Limit of Detection (LOD) 5 ng/mLGenerally more sensitive than HPLC-UV[7]0.1 ng/mL
Limit of Quantification (LOQ) 0.10 - 0.85 µg/mL[11]Method dependent0.1 - 10 ng/mL[12][13][14]
Specificity ModerateHighVery High
Throughput HighModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for each of the discussed techniques, synthesized from various studies on 5-FU analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often favored for its simplicity, robustness, and cost-effectiveness.

Table 2: HPLC-UV Experimental Protocol

ParameterDescription
Chromatographic Column Nova-park C18 column (3.9 × 150 mm, 4.6 µm)[11]
Mobile Phase 5 mmol/L KH2PO4 (pH 6.0) – methanol (96:4, v/v)[11]
Flow Rate 1.0 mL/min[11]
Detection Wavelength 254 nm or 260 nm[11][15]
Column Temperature 25°C[11]
Injection Volume 20 µL[11]
Sample Preparation For serum samples, treatment with AgNO3 (20%) and NaCl (20%) followed by centrifugation and filtration.[11] For plasma, solid-phase extraction can be employed.[15]
Internal Standard 5-Chlorouracil is a common internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and specificity compared to HPLC-UV, but often requires derivatization to improve the volatility of the analyte.

Table 3: GC-MS Experimental Protocol

ParameterDescription
Derivatization Silylating agents are commonly used to convert polar 5-FU into a more volatile form suitable for GC analysis.[7]
Chromatographic Column A non-polar or medium-polarity capillary column is typically used.
Carrier Gas Helium or Hydrogen
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Sample Preparation Liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix, followed by derivatization.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalytical assays due to its exceptional sensitivity and specificity, allowing for the quantification of analytes at very low concentrations.[7][14]

Table 4: LC-MS/MS Experimental Protocol

ParameterDescription
Chromatographic Column Acquity UPLC BEH C18 (2.1 × 100 mm; 1.7 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[12][14]
Mobile Phase Acetonitrile and 1 mM ammonium acetate (95:5, v/v) is a common mobile phase composition.[12]
Flow Rate 0.15 - 0.3 mL/min[12][16]
Ionization Mode Negative Electrospray Ionization (ESI-)[12]
Mass Spectrometry Mode Multiple Reaction Monitoring (MRM)[12]
MRM Transitions For 5-FU: m/z 128.97 > 41.82[12]
Sample Preparation Protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate are common techniques.[12][16] Solid-phase extraction can also be utilized for cleaner samples.[14]
Internal Standard Propylthiouracil or 5-Chlorouracil are suitable internal standards.[12][14]

Conclusion

The selection of an appropriate analytical method for the quantification of this compound requires careful consideration of the specific analytical requirements, including sensitivity, specificity, sample matrix, and available resources.

  • HPLC-UV is a reliable and cost-effective method suitable for routine quality control where high sensitivity is not a primary concern.

  • GC-MS , while requiring derivatization, offers enhanced sensitivity and specificity.

  • LC-MS/MS stands out as the most sensitive and specific method, making it ideal for bioanalytical studies and the detection of trace-level impurities.[7]

A thorough cross-validation of the chosen method is imperative to ensure data integrity and regulatory compliance. This involves a comprehensive evaluation of the method's performance characteristics and a comparison against established or alternative methods to guarantee its robustness and reliability.[9]

References

Assessing the Therapeutic Index: A Comparative Analysis of 2-Ethoxy-5-fluorouracil and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available preclinical data indicates a significant gap in the direct comparative assessment of the therapeutic index of 2-Ethoxy-5-fluorouracil (2-EtO-5-FU) versus the widely established chemotherapeutic agent 5-Fluorouracil (5-FU). While 5-FU is a well-characterized drug with extensive data on its efficacy and toxicity, quantitative data for 2-EtO-5-FU remains largely unavailable in publicly accessible scientific literature. This guide synthesizes the known information on both compounds, highlighting the necessity for further research to definitively compare their therapeutic windows.

Executive Summary

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, exerting its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS) and its incorporation into DNA and RNA, ultimately leading to cell death.[1][2] this compound, a derivative of 5-FU, is also understood to target thymidylate synthase. However, a direct, head-to-head comparison of their therapeutic indices, a critical measure of a drug's safety and efficacy, is not currently possible due to the lack of specific preclinical data for 2-EtO-5-FU, including its half-maximal inhibitory concentration (IC50) and median lethal dose (LD50).

This guide provides a detailed overview of the known mechanisms of 5-FU, standard experimental protocols for evaluating therapeutic index, and a qualitative discussion of what might be expected from a 2-alkoxy derivative like 2-EtO-5-FU.

Data Presentation: Efficacy and Toxicity

A direct quantitative comparison of the therapeutic index requires both efficacy (e.g., IC50) and toxicity (e.g., LD50) data, ideally generated within the same study to ensure comparability. As such data for 2-EtO-5-FU is not available, a comparative table cannot be constructed at this time.

For context, the IC50 of 5-FU can vary significantly depending on the cancer cell line and the duration of exposure. For example, in one study, the IC50 of 5-FU against the HT29 colon cancer cell line was reported to be 5.00 ± 0.004 µg/mL.

Mechanism of Action

5-Fluorouracil (5-FU):

5-FU is a prodrug that is converted intracellularly into several active metabolites. Its primary mechanisms of action include:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, inhibiting the synthesis of thymidylate, an essential precursor for DNA synthesis. This leads to "thymineless death" in rapidly dividing cancer cells.[1][2]

  • Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA processing and function.[1]

This compound (2-EtO-5-FU):

As a derivative of 5-FU, 2-EtO-5-FU is also a fluorinated pyrimidine that is expected to inhibit thymidylate synthase. The ethoxy group at the 2-position may influence its metabolic activation, cell permeability, and interaction with target enzymes, potentially altering its efficacy and toxicity profile compared to 5-FU. However, without experimental data, this remains speculative.

Experimental Protocols

The assessment of a drug's therapeutic index involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments typically employed in such evaluations.

In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

1. Cell Culture:

  • Cancer cell lines (e.g., HT-29, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
  • Plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • A series of dilutions of the test compounds (5-FU and 2-EtO-5-FU) are prepared in culture medium.
  • The existing medium is removed from the wells and replaced with the medium containing the test compounds. A vehicle control (e.g., DMSO) is also included.
  • Plates are incubated for a specified period (e.g., 48 or 72 hours).

4. Cell Viability Assessment (MTT Assay):

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
  • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.
  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Toxicity Study (LD50 Determination)

This protocol describes the determination of the median lethal dose (LD50), the dose of a substance that is lethal to 50% of a test population.

1. Animal Model:

  • Healthy, young adult rodents (e.g., mice or rats) of a specific strain are used.
  • Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

2. Dose Administration:

  • Animals are divided into several groups, including a control group receiving the vehicle and treatment groups receiving graded doses of the test compound.
  • The compound is administered via a clinically relevant route (e.g., intraperitoneal, oral, or intravenous).

3. Observation:

  • Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).
  • Observations include changes in body weight, food and water consumption, and clinical signs of toxicity (e.g., changes in posture, activity, breathing).

4. Data Analysis:

  • The number of mortalities in each group is recorded.
  • The LD50 value is calculated using statistical methods such as the probit analysis or the Reed-Muench method.

Visualizations

Experimental Workflow for Therapeutic Index Assessment

G cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Toxicity Assessment cluster_ti Therapeutic Index Calculation invitro_start Cancer Cell Lines cell_culture Cell Culture & Seeding invitro_start->cell_culture drug_treatment Treatment with 2-EtO-5-FU vs. 5-FU cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 ti_calc Therapeutic Index (TI) = LD50 / ED50 (or similar metric) ic50->ti_calc Efficacy Data invivo_start Animal Models (e.g., Mice) dose_groups Dose Escalation Groups invivo_start->dose_groups drug_admin Compound Administration dose_groups->drug_admin toxicity_obs Toxicity & Mortality Observation drug_admin->toxicity_obs ld50 LD50 Determination toxicity_obs->ld50 ld50->ti_calc Toxicity Data

Caption: Experimental workflow for assessing the therapeutic index.

5-Fluorouracil Mechanism of Action

G cluster_activation Intracellular Activation cluster_targets Cellular Targets & Effects FU 5-Fluorouracil (5-FU) FUMP FUMP FU->FUMP FdUMP FdUMP FU->FdUMP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP RNA RNA FUTP->RNA Incorporation FdUDP FdUDP FdUMP->FdUDP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FdUTP FdUTP FdUDP->FdUTP DNA DNA FdUTP->DNA Incorporation DNA_Synth Inhibition of DNA Synthesis TS->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis RNA_Dys RNA Dysfunction RNA->RNA_Dys RNA_Dys->Apoptosis DNA_Dam DNA Damage DNA->DNA_Dam DNA_Dam->Apoptosis

Caption: Simplified signaling pathway of 5-Fluorouracil's mechanism of action.

Conclusion

The development of novel fluoropyrimidine derivatives like this compound holds promise for improving the therapeutic window of this class of anticancer agents. However, the current lack of publicly available, direct comparative data for 2-EtO-5-FU against 5-FU makes a definitive assessment of their relative therapeutic indices impossible. Rigorous preclinical studies are essential to quantify the efficacy and toxicity of 2-EtO-5-FU and to elucidate its precise mechanism of action. Such data will be critical for determining its potential as a safer and more effective alternative to 5-FU in the clinical setting. Researchers are encouraged to conduct and publish such comparative studies to advance the field of cancer chemotherapy.

References

The Efficacy of Fluoropyrimidines in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the statistical efficacy and mechanisms of 5-Fluorouracil and its oral prodrugs, Capecitabine and Tegafur-Uracil.

In the landscape of cancer chemotherapy, fluoropyrimidines remain a cornerstone for the treatment of various solid tumors, most notably colorectal and breast cancers. While intravenous 5-Fluorouracil (5-FU) has long been the standard of care, the development of oral prodrugs like Capecitabine and Tegafur-Uracil has offered patients more convenient and often better-tolerated treatment options. This guide provides a comprehensive statistical analysis of the efficacy data for these compounds, details of key experimental protocols, and visual representations of their molecular mechanisms and clinical trial workflows.

Comparative Efficacy: A Statistical Overview

Numerous clinical trials have established the non-inferiority, and in some aspects, the superiority of oral fluoropyrimidines compared to intravenous 5-FU. The data presented below summarizes key efficacy endpoints from major studies in metastatic colorectal cancer (mCRC) and other solid tumors.

Table 1: Efficacy of Capecitabine vs. Intravenous 5-FU/Leucovorin (LV) in Metastatic Colorectal Cancer (First-Line Treatment)
Efficacy EndpointCapecitabine5-FU/LVp-valueHazard Ratio (HR) [95% CI]Citation
Overall Response Rate (ORR) 24.8% - 26%15.5% - 17%<0.005-[1][2]
Time to Progression (TTP) 4.3 - 4.6 months4.7 months0.72 - 0.950.997 [0.885-1.123][1][2]
Overall Survival (OS) 12.5 - 12.9 months12.8 - 13.3 months0.48 - 0.9740.95 [0.84-1.06][1][2]

A meta-analysis of six randomized trials encompassing 6171 patients with gastrointestinal cancers confirmed that capecitabine-containing regimens are at least equivalent to 5-FU-containing regimens in terms of overall survival, with a hazard ratio of 0.94 (95% CI 0.89-1.00; P = 0.0489)[3]. Furthermore, a pooled analysis of randomized trials in advanced colorectal cancer showed equivalent response rates, progression-free survival, and overall survival between capecitabine-based and 5-FU-based regimens[4].

Table 2: Efficacy of Tegafur-Uracil (UFT)/LV vs. Intravenous 5-FU/LV
Efficacy EndpointTegafur-Uracil/LV5-FU/LVp-valueHazard Ratio (HR) [95% CI]Citation
Disease-Free Survival (DFS) Rate (Adjuvant Colon Cancer) 87.5%84.1%>0.05-[5]
Overall Survival (OS) Rate (Adjuvant Colon Cancer) 94.9%92.5%>0.05-[5]
Progression-Free Survival (PFS) (Metastatic HNSCC) 5.4 months5.8 months0.451-[6]
Overall Survival (OS) (Metastatic HNSCC) 10.8 months10.2 months0.807-[6]

A meta-analysis of data from patients with Stage II and III colon cancer demonstrated that Uracil-Tegafur (UFT) had similar disease-free survival (adjusted HR 1.037; 95% CI 0.954–1.126) and overall survival (adjusted HR 0.964; 95% CI 0.891–1.041) compared to 5-FU[7]. Another meta-analysis concluded that oral UFT/LV is equally efficacious to intravenous 5-FU in both early and advanced colorectal cancer[8].

Mechanism of Action: A Common Pathway

5-Fluorouracil and its prodrugs exert their cytotoxic effects through the disruption of DNA and RNA synthesis.[9][10] The core mechanism involves the intracellular conversion to active metabolites that inhibit thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a necessary component of DNA.

Fluoropyrimidine_Mechanism_of_Action cluster_prodrugs Oral Prodrugs cluster_activation Intracellular Activation cluster_targets Cellular Targets cluster_effects Cytotoxic Effects Capecitabine Capecitabine 5-FU 5-Fluorouracil Capecitabine->5-FU Tegafur Tegafur Tegafur->5-FU FUMP FUMP 5-FU->FUMP FdUMP FdUMP (Fluorodeoxyuridine monophosphate) FUMP->FdUMP FUTP FUTP (Fluorouridine triphosphate) FUMP->FUTP FdUTP FdUTP (Fluorodeoxyuridine triphosphate) FdUMP->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA RNA FUTP->RNA Incorporates into DNA DNA FdUTP->DNA Incorporates into DNA Synthesis Inhibition DNA Synthesis Inhibition TS->DNA Synthesis Inhibition DNA Damage DNA Damage DNA->DNA Damage RNA Dysfunction RNA Dysfunction RNA->RNA Dysfunction Apoptosis Apoptosis (Thymineless Death) DNA Synthesis Inhibition->Apoptosis DNA Damage->Apoptosis RNA Dysfunction->Apoptosis

Caption: Mechanism of action of fluoropyrimidines.

Experimental Protocols

The clinical evaluation of these chemotherapeutic agents follows rigorous, multi-phase trial designs. Below is a generalized workflow for a comparative Phase III clinical trial.

Phase III Clinical Trial Workflow for Comparing Oral vs. Intravenous Fluoropyrimidines

Clinical_Trial_Workflow cluster_setup Trial Setup cluster_randomization Randomization cluster_treatment Treatment Arms cluster_monitoring Monitoring and Follow-up cluster_analysis Data Analysis Patient Screening Patient Screening (e.g., Metastatic Colorectal Cancer) Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment (Tumor Measurement, Performance Status) Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Arm A Arm A: Oral Prodrug (e.g., Capecitabine) Randomization->Arm A Arm B Arm B: Intravenous 5-FU/LV Randomization->Arm B Tumor Assessment Tumor Assessment (e.g., every 6-8 weeks) Arm A->Tumor Assessment Arm B->Tumor Assessment Toxicity Monitoring Toxicity Monitoring Tumor Assessment->Toxicity Monitoring Survival Follow-up Survival Follow-up Toxicity Monitoring->Survival Follow-up Primary Endpoint Analysis Primary Endpoint Analysis (e.g., Overall Survival) Survival Follow-up->Primary Endpoint Analysis Secondary Endpoint Analysis Secondary Endpoint Analysis (e.g., ORR, PFS, Safety) Primary Endpoint Analysis->Secondary Endpoint Analysis

Caption: Generalized Phase III clinical trial workflow.

A representative phase III study design would involve the randomization of patients with previously untreated metastatic colorectal cancer to either oral capecitabine (e.g., 1250 mg/m² twice daily for 14 days, followed by a 7-day rest period) or an intravenous 5-FU/leucovorin regimen (e.g., the Mayo Clinic regimen)[1]. The primary endpoints are typically overall survival and time to disease progression, with secondary endpoints including tumor response rate, safety, and quality of life.

Conclusion

The available data strongly support the use of oral fluoropyrimidine prodrugs, such as capecitabine and tegafur-uracil, as effective and more convenient alternatives to intravenous 5-FU in various cancer types. While their core mechanism of action is conserved, the differences in administration route, safety profiles, and patient convenience are significant factors in clinical decision-making. Future research will likely focus on optimizing combination therapies and identifying biomarkers to predict patient response to these essential anticancer agents.

References

Comparative Analysis of 5-Fluorouracil and its Prodrugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the well-established chemotherapeutic agent 5-fluorouracil (5-FU) and its orally administered prodrug, capecitabine. While specific peer-reviewed data on the mechanism of 2-Ethoxy-5-fluorouracil is not currently available, its chemical structure strongly suggests it functions as a prodrug of 5-FU. Therefore, this guide will use capecitabine as a representative example of a 5-FU prodrug to illustrate the principles of this therapeutic strategy.

Introduction to 5-Fluorouracil and its Prodrugs

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and gastric cancers.[1] As a pyrimidine analog, its cytotoxic effects stem from the inhibition of thymidylate synthase (TS) and its incorporation into RNA and DNA, ultimately leading to cell death.[2] However, the clinical utility of 5-FU is hampered by its short plasma half-life and the need for intravenous administration, which can lead to significant systemic toxicity.[1]

To overcome these limitations, several prodrugs of 5-FU have been developed. These are inactive compounds that are metabolized into the active 5-FU within the body.[1] A key advantage of this approach is the potential for tumor-selective activation, which can increase the concentration of 5-FU at the tumor site and reduce systemic side effects.[3][4] Capecitabine is a widely used oral 5-FU prodrug that undergoes a three-step enzymatic conversion to 5-FU, with the final, activating step preferentially occurring in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[3][5][6]

Mechanism of Action: A Comparative Overview

The fundamental mechanism of action for both 5-FU and its prodrugs is the ultimate delivery of the active metabolite, fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase.[2] This inhibition depletes the cellular pool of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis and repair.[2] Additionally, other active metabolites, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively, leading to further cellular damage.[2]

The primary difference between 5-FU and its prodrugs lies in their pharmacokinetic profiles and activation pathways. While 5-FU is administered in its active form, prodrugs like capecitabine are absorbed orally and undergo enzymatic conversion to release 5-FU.[3][7] This can lead to more sustained levels of the active drug and potentially higher concentrations within the tumor.[8]

Signaling Pathways

The cytotoxic effects of 5-FU and its prodrugs are mediated through several signaling pathways, often culminating in apoptosis. Key pathways implicated in the cellular response to 5-FU include the p53 signaling pathway, which can be activated by DNA damage and lead to cell cycle arrest and apoptosis, and the NF-κB signaling pathway, which is involved in inflammatory responses.[9][10] Resistance to 5-FU can arise from the activation of survival pathways such as JAK/STAT, Wnt, Notch, and Hedgehog.[11][12]

Below is a simplified representation of the metabolic activation of capecitabine to 5-fluorouracil.

Capecitabine Capecitabine (Oral Administration) DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver, Tumor) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor) Active_Metabolites Active Metabolites (FdUMP, FUTP, FdUTP) FU->Active_Metabolites Target_Inhibition Inhibition of Thymidylate Synthase, RNA/DNA Incorporation Active_Metabolites->Target_Inhibition Cell_Death Cell Death Target_Inhibition->Cell_Death

Metabolic activation pathway of Capecitabine to 5-Fluorouracil.

Comparative Performance Data

The following tables summarize in vitro cytotoxicity data for 5-fluorouracil and capecitabine across various cancer cell lines. It is important to note that the IC50 values for capecitabine can be significantly higher than those for 5-FU in vitro, as many cell lines lack the necessary enzymes for its complete activation to 5-FU.

Table 1: IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeCitation
HCT 116Colon Cancer13.53 days[13]
HCT 116Colon Cancer1.485 days[13]
HT-29Colon Cancer11.255 days[13]
SW620Colon Cancer13 µg/ml (~100 µM)48 hours[14]
MCF7Breast Cancer0.38 µg/ml (~2.9 µM)48 hours[15]
MCF7Breast Cancer1.3 µg/ml (~10 µM)72 hours[15]
Esophageal Squamous Cell Carcinoma (25 lines)Esophageal Cancer1.00 - 39.81Not Specified[16]
HNO-97Tongue Squamous Cell Carcinoma224 hours[17]

Table 2: IC50 Values of Capecitabine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeCitation
4T1Breast Cancer170048 hours[18]
HCT116Colon Cancer285024 hours[18]
HT29Colon Cancer159024 hours[18]
SW620Colon Cancer419024 hours[18]
HCT8Colon Cancer595724 hours[18]
HCT15Colon Cancer584024 hours[18]
COLO205Colon Cancer86324 hours[18]
MCF7Breast Cancer1147.9 µg/ml (~2880 µM)48 hours[15]
MCF7Breast Cancer921.1 µg/ml (~2310 µM)72 hours[15]
HCT-116Colon Cancer24.7 µg/ml (~62 µM)Not Specified[19]

Clinical trials have demonstrated that oral capecitabine is at least equivalent to intravenous 5-FU in terms of overall survival for patients with metastatic colorectal cancer and advanced gastric cancer.[20][21] Furthermore, capecitabine has shown a superior response rate and an improved safety profile in some studies, with lower incidences of diarrhea, stomatitis, nausea, and neutropenia, although hand-foot syndrome is more common.[22][23][24]

Experimental Protocols

Determination of IC50 using MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a generalized protocol for determining the IC50 of a drug on adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Plate adherent cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate in a 5% CO2 incubator at 37°C until the cells adhere.

  • Drug Treatment: Prepare a series of drug concentrations. Remove the culture medium from the wells and add the medium containing the different drug concentrations. Include a solvent control (e.g., DMSO) and a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the solvent control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for an in vitro cytotoxicity assay.

cluster_0 Cell Culture and Plating cluster_1 Drug Treatment cluster_2 MTT Assay cluster_3 Data Acquisition and Analysis A Prepare Cell Suspension B Seed Cells in 96-well Plate A->B C Incubate for Cell Adhesion B->C E Add Drug to Cells C->E D Prepare Serial Dilutions of Drug D->E F Incubate for a Defined Period E->F G Add MTT Reagent F->G H Incubate for Formazan Formation G->H I Solubilize Formazan with DMSO H->I J Measure Absorbance at 490 nm I->J K Calculate Cell Viability J->K L Determine IC50 Value K->L

General workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

While direct experimental data on this compound remains to be published, its structural similarity to other N-substituted 5-FU derivatives strongly suggests it functions as a prodrug of 5-FU. The comparison with capecitabine highlights the potential advantages of such an approach, including oral bioavailability and the potential for tumor-selective drug activation. Further research is warranted to elucidate the specific metabolic pathway, pharmacokinetic profile, and antitumor efficacy of this compound to fully understand its therapeutic potential in comparison to 5-FU and other established prodrugs.

References

Independent Verification of 2-Ethoxy-5-fluorouracil's Antitumor Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of published data on the independent verification of 2-Ethoxy-5-fluorouracil's antitumor effects. Despite its classification as a fluorinated pyrimidine derivative, a structural analog to the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), there is a notable absence of publicly accessible experimental data detailing its cytotoxic activity, mechanism of action, or comparative efficacy against established treatments. This guide, therefore, presents a detailed comparison of the well-documented antitumor agents, 5-Fluorouracil and its oral prodrug Capecitabine, to provide a foundational understanding of the therapeutic landscape. The lack of available information for this compound precludes its inclusion in this direct comparison.

Established Alternatives: 5-Fluorouracil and Capecitabine

5-Fluorouracil has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, stomach, and pancreatic cancers. Capecitabine, an orally administered prodrug, was developed to mimic continuous infusion of 5-FU, offering improved convenience and a more favorable safety profile in some instances.[1]

Mechanism of Action

Both 5-FU and Capecitabine exert their antitumor effects through the metabolic conversion to active metabolites that disrupt DNA and RNA synthesis. The primary mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme for the synthesis of thymidine, a necessary component of DNA.[2] This leads to "thymineless death" in rapidly dividing cancer cells.

The metabolic activation of these drugs is a key determinant of their activity and toxicity.

  • 5-Fluorouracil (5-FU): Once inside the cell, 5-FU is converted into three main active metabolites:

    • Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase.[2]

    • Fluorodeoxyuridine triphosphate (FdUTP): Can be incorporated into DNA, leading to DNA damage.[2]

    • Fluorouridine triphosphate (FUTP): Can be incorporated into RNA, interfering with RNA processing and function.[2]

  • Capecitabine: This oral prodrug undergoes a three-step enzymatic conversion to 5-FU, with the final step occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[1] This tumor-selective activation is a key advantage of Capecitabine.

Comparative Metabolic Activation Pathway cluster_Capecitabine Capecitabine (Oral) cluster_5FU 5-Fluorouracil (Intravenous) cluster_ActiveMetabolites Active Metabolites cluster_Targets Cellular Targets Capecitabine Capecitabine DFCR 5'-Deoxy-5-fluorocytidine (Carboxylesterase in Liver) Capecitabine->DFCR DFUR 5'-Deoxy-5-fluorouridine (Cytidine Deaminase in Liver/Tumor) DFCR->DFUR FU 5-Fluorouracil DFUR->FU Thymidine Phosphorylase (Tumor) FdUMP FdUMP FU->FdUMP FdUTP FdUTP FU->FdUTP FUTP FUTP FU->FUTP TS Thymidylate Synthase (DNA Synthesis) FdUMP->TS Inhibition DNA DNA FdUTP->DNA Incorporation RNA RNA FUTP->RNA Incorporation

Figure 1. Comparative metabolic activation pathways of Capecitabine and 5-Fluorouracil.

Comparative Performance Data

Clinical studies have extensively compared the efficacy of Capecitabine and 5-FU in various cancer types, particularly in metastatic colorectal cancer.

ParameterCapecitabine (Oral)5-Fluorouracil (IV, Mayo Clinic Regimen)Reference
Overall Response Rate 26%17%[3]
Time to Progression 4.6 months4.7 months[3]
Overall Survival 12.9 months12.8 months[3]
Common Adverse Events Hand-foot syndrome, diarrheaStomatitis, diarrhea, nausea, alopecia, neutropenia[3]

Table 1. Integrated efficacy data from two large, randomized, phase III trials comparing Capecitabine with intravenous 5-FU/Leucovorin in patients with metastatic colorectal cancer.[3]

Experimental Protocols

The following are standardized methodologies for key experiments used to evaluate the antitumor effects of fluoropyrimidine-based drugs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, 5-FU, Capecitabine's active metabolite) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with Drug (Varying Concentrations) B->C D Incubate (e.g., 48 hours) C->D E Add MTT Reagent D->E F Incubate (3-4 hours) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Figure 2. A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a drug on the progression of cells through the different phases of the cell cycle (G1, S, G2/M).

Protocol:

  • Cell Treatment: Culture cancer cells and treat them with the test compound at a specific concentration (e.g., the IC50 value) for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The different peaks in the histogram correspond to cells in the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

In Vivo Tumor Xenograft Studies

These studies are crucial for evaluating the antitumor efficacy of a compound in a living organism.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, 5-FU, Capecitabine, test compound). Administer the treatments according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the antitumor efficacy of the test compound.

Conclusion

While this compound is structurally related to 5-Fluorouracil, the absence of publicly available data on its antitumor effects makes an independent verification and comparative analysis impossible at this time. The information provided on 5-Fluorouracil and Capecitabine serves as a benchmark for the evaluation of novel fluoropyrimidine derivatives. Further research is imperative to elucidate the potential of this compound as a therapeutic agent and to determine its standing relative to established anticancer drugs. Researchers in the field are encouraged to conduct and publish studies that would allow for a direct and evidence-based comparison.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Ethoxy-5-fluorouracil: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2-Ethoxy-5-fluorouracil, a derivative of the potent antineoplastic agent 5-Fluorouracil (5-FU), requires meticulous disposal procedures due to its presumed cytotoxic and hazardous properties. This guide provides essential, step-by-step instructions for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to wear appropriate Personal Protective Equipment (PPE) to prevent exposure. Given the hazardous nature of analogous compounds like 5-FU, which is toxic if swallowed, harmful in contact with skin, and a suspected carcinogen, stringent safety measures are necessary.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects against accidental splashes of liquid waste or contact with solid particles.
Hand Protection Double-gloving with chemical-resistant, impervious gloves (e.g., nitrile).Prevents skin contact and absorption.[3] Gloves should be changed frequently.[4]
Skin Protection A fully-buttoned laboratory coat or a disposable gown.Minimizes the risk of skin exposure to contaminants.
Respiratory Use in a chemical fume hood or a Class II Biosafety Cabinet.Reduces the risk of inhaling aerosolized particles or vapors.[3]

In the event of a spill, evacuate non-essential personnel from the area.[5] Clean up the spill using an inert absorbent material, and collect the resulting waste in a sealed, appropriately labeled container for hazardous waste disposal.[5]

Step-by-Step Disposal Protocol for this compound

The following protocol is based on established guidelines for the disposal of 5-Fluorouracil and other hazardous laboratory chemicals. Always adhere to your institution's specific Environmental Health & Safety (EHS) guidelines and local regulations.[4][5]

Step 1: Segregation of Waste

Proper segregation is the first and most critical step. Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's EHS office.

  • Solid Waste: Includes contaminated consumables such as gloves, bench paper, pipette tips, and empty vials.

  • Liquid Waste: Includes unused or spent solutions containing this compound.

  • Sharps Waste: Includes needles, syringes, and other contaminated sharp objects.

Step 2: Containment and Labeling

All waste must be collected in designated, robust, and leak-proof containers.

  • Solid and Liquid Waste:

    • Collect solid and liquid waste in separate, dedicated hazardous waste containers. These containers should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound Waste".[6]

    • Ensure containers are kept tightly sealed when not in use.

    • Store the waste containers in a designated, secure area away from general laboratory traffic.

  • Sharps Waste:

    • Place all contaminated sharps directly into a puncture-proof sharps container labeled for "Chemotherapeutic Waste" or "Cytotoxic Waste".[4][6]

Step 3: Decontamination of Empty Containers

Empty stock vials or reagent bottles that once held this compound must be decontaminated before disposal.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or as recommended by your EHS office) three times.[4]

  • Collect Rinsate: The rinsate is considered hazardous liquid waste and must be collected in the designated liquid waste container.

  • Deface Label: After triple-rinsing, deface or remove the original label to prevent misuse.[4] The clean, defaced container can then typically be disposed of as non-hazardous glass or plastic waste, per institutional policy.

Step 4: Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.

  • Contact EHS: Arrange for the collection of your hazardous waste containers through your institution's EHS department.[4]

  • Do Not Dispose via Standard Routes: Under no circumstances should this chemical waste be disposed of down the sanitary sewer or in the regular trash.[4][6] The recommended disposal method is controlled incineration at a licensed chemical destruction facility.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containment cluster_final Step 3: Final Disposal Start Begin Disposal Process PPE Don Appropriate PPE Start->PPE Segregate Segregate Waste Streams PPE->Segregate Solid Solid Waste (Gloves, Vials) Segregate->Solid Liquid Liquid Waste (Solutions, Rinsate) Segregate->Liquid Sharps Sharps Waste (Needles) Segregate->Sharps Solid_Container Labelled Hazardous Solid Waste Container Solid->Solid_Container Liquid_Container Labelled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps_Container Chemotherapeutic Sharps Container Sharps->Sharps_Container Store Store Sealed Containers in Secure Area Solid_Container->Store Liquid_Container->Store Sharps_Container->Store EHS Contact EHS for Pickup Store->EHS End Disposal by Licensed Waste Contractor EHS->End

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 2-Ethoxy-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 2-Ethoxy-5-fluorouracil must adhere to stringent safety protocols due to its structural similarity to the known cytotoxic agent 5-Fluorouracil (5-FU). Although specific safety data for this compound is not widely available, the established guidelines for handling 5-FU and other potent antineoplastic agents provide a robust framework for ensuring laboratory safety. This guide outlines the essential personal protective equipment (PPE), operational plans, and disposal procedures to minimize exposure risk and maintain a safe research environment.

Personal Protective Equipment (PPE) Summary

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for analogous hazardous compounds.[1][2][3]

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is advised to provide an extra layer of protection.[1][2] Gloves should be changed frequently, especially if contaminated, torn, or punctured.[1]
Eye and Face Protection Safety goggles and face shieldSafety goggles that provide a complete seal around the eyes are mandatory.[2] A face shield should be worn in addition to goggles, particularly when there is a risk of splashes or aerosol generation.[2]
Body Protection Laboratory coat or chemical-resistant suitA dedicated lab coat is the minimum requirement.[2] For procedures with a higher risk of exposure or when handling larger quantities, a disposable, solid-front, back-closure gown made of a low-permeability fabric is recommended.
Respiratory Protection Fume hood or respiratorAll handling of this compound, especially in solid form or when preparing solutions, must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to prevent contamination and exposure. The following step-by-step workflow provides guidance from preparation to post-handling procedures.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate and prepare a specific work area in a fume hood. don_ppe Don all required Personal Protective Equipment (PPE). prep_area->don_ppe gather_materials Assemble all necessary materials and equipment. don_ppe->gather_materials weigh_transfer Carefully weigh and transfer the compound within the fume hood. gather_materials->weigh_transfer Proceed to handling dissolve Prepare solutions within the fume hood. weigh_transfer->dissolve experiment Conduct experimental procedures. dissolve->experiment decontaminate Decontaminate all surfaces and equipment used. experiment->decontaminate Complete experiment doff_ppe Properly doff and dispose of PPE. decontaminate->doff_ppe wash_hands Thoroughly wash hands and any exposed skin. doff_ppe->wash_hands waste_collection Collect all contaminated waste in labeled, sealed containers. wash_hands->waste_collection Proceed to disposal waste_disposal Dispose of waste as hazardous chemical waste according to institutional guidelines. waste_collection->waste_disposal

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, absorbent pads, and weighing papers, must be considered hazardous waste.[4]

  • Containerization: Contaminated solid waste should be collected in a designated, clearly labeled, and sealed hazardous waste container.[4] Liquid waste should be collected in a separate, compatible, and labeled hazardous waste container.

  • Empty Containers: Empty stock vials and reagent bottles should be triple-rinsed with a suitable solvent.[4] The rinsate should be collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of as regular laboratory glass waste, in accordance with institutional policies.[4]

  • Disposal Procedures: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office.[1] Do not dispose of chemical waste down the sink or in the regular trash.[1] In case of a spill, evacuate the area and follow your institution's established spill response protocol for hazardous materials.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-5-fluorouracil
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-5-fluorouracil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.